molecular formula C8H8O3 B1330596 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one CAS No. 72150-22-2

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Katalognummer: B1330596
CAS-Nummer: 72150-22-2
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: KIAQKKYOUVIGII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAQKKYOUVIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C=CC(C2C(=O)O1)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317983
Record name 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72150-22-2
Record name 72150-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 72150-22-2

This technical guide provides a comprehensive overview of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a synthetically versatile lactone with a rigid tricyclic framework. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, spectroscopic characterization, and burgeoning applications in medicinal chemistry. The unique stereochemistry and functionality of this molecule make it an attractive scaffold for the design of novel therapeutic agents.

Introduction: A Scaffold of Intrigue

This compound, also known by its synonym 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one, is a valuable building block in organic synthesis. Its core structure is derived from the Diels-Alder cycloaddition of furan and maleic anhydride, a classic reaction in organic chemistry. The subsequent selective reduction of the resulting anhydride yields the target lactone. The rigid, conformationally constrained framework of this molecule provides a unique three-dimensional architecture that is of significant interest in the design of compounds with specific biological activities. While its direct applications are still under exploration, derivatives of the closely related 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione scaffold have shown promise as neuroprotective agents, hinting at the therapeutic potential of this class of compounds.

Synthesis and Mechanism

The synthesis of this compound is a two-step process that begins with the well-established Diels-Alder reaction between furan and maleic anhydride, followed by a regioselective reduction of the resulting anhydride.

Step 1: Diels-Alder Cycloaddition of Furan and Maleic Anhydride

The formation of the precursor, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, is a classic [4+2] cycloaddition. This reaction is known for its high atom economy and stereoselectivity.

Reaction Mechanism: The reaction proceeds through a concerted pericyclic mechanism, where the 4π electron system of the diene (furan) and the 2π electron system of the dienophile (maleic anhydride) combine to form a six-membered ring.

Stereoselectivity: Kinetic vs. Thermodynamic Control

A crucial aspect of this reaction is the stereochemical outcome. The approach of the dienophile to the diene can result in two diastereomeric products: the endo and the exo isomers.

  • Endo Isomer: The substituent on the dienophile is oriented towards the newly forming double bond in the transition state. This pathway is often kinetically favored due to secondary orbital interactions.

  • Exo Isomer: The substituent on the dienophile is oriented away from the newly forming double bond. This isomer is typically the thermodynamically more stable product due to reduced steric hindrance.

In the case of the furan-maleic anhydride reaction, the endo adduct is formed faster (kinetic product), but the reaction is reversible. Given sufficient time and/or elevated temperatures, the retro-Diels-Alder reaction of the less stable endo product occurs, leading to the eventual isolation of the more stable exo isomer as the major product (thermodynamic product).

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction of furan and maleic anhydride.

Experimental Protocol: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

  • Reagents: Maleic anhydride (1.0 eq), Furan (1.1 eq), Diethyl ether.

  • Procedure:

    • Dissolve maleic anhydride in a minimal amount of diethyl ether at room temperature with stirring.

    • Slowly add furan to the solution.

    • Stir the reaction mixture at room temperature. The product will precipitate out of the solution over time. For complete precipitation, the reaction can be left to stand for 24-48 hours.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum. A typical yield for this reaction is high, often exceeding 90%.

Step 2: Regioselective Reduction to the Lactone

The conversion of the anhydride to the target lactone, this compound, requires the selective reduction of one of the two carbonyl groups. This transformation is a critical step that dictates the final structure and potential utility of the scaffold.

Causality of Reagent Choice: The choice of reducing agent is paramount in achieving the desired regioselectivity. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both carbonyl groups to yield a diol. Therefore, milder and more selective reagents are required. Sodium borohydride (NaBH4) is a commonly employed reagent for the selective reduction of anhydrides to lactones. The regioselectivity of the hydride attack is influenced by both steric and electronic factors within the anhydride.

Experimental Protocol: Synthesis of this compound

  • Reagents: exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione (1.0 eq), Sodium borohydride (0.5-1.0 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend the starting anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred suspension. The reaction is exothermic and the addition should be controlled to maintain the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure lactone.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications and biological studies.

PropertyValue
CAS Number 72150-22-2
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White to off-white solid
Melting Point 91-95 °C[1]
Solubility Soluble in many common organic solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals include:

    • Protons on the double bond (alkene protons).

    • Bridgehead protons.

    • Protons adjacent to the ether oxygen.

    • Protons of the lactone ring.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Expected signals correspond to:

    • Carbonyl carbon of the lactone.

    • Alkene carbons.

    • Carbons of the tricyclic framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for this compound is the strong carbonyl (C=O) stretch of the lactone, which typically appears in the range of 1760-1780 cm⁻¹. Other notable absorptions include the C-O stretching of the ether and lactone, and the C=C stretching of the alkene.

Applications in Drug Discovery and Development

The rigid, polycyclic structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Its functional groups, including the lactone, the double bond, and the ether linkage, provide multiple points for chemical modification to explore structure-activity relationships.

Neuroprotective Agents

Derivatives of the closely related 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been synthesized and evaluated for their potential as neuroprotective agents. These compounds have shown the ability to modulate calcium influx, which is a key mechanism in excitotoxic neuronal cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests that the 4,10-dioxatricyclo scaffold could serve as a valuable starting point for the development of new treatments for these debilitating conditions.

Anticancer Agents

Some sources have categorized the parent anhydride, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, as a purine nucleoside analog with potential antitumor activity.[2] The proposed mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis.[2] While further research is needed to validate these claims and to explore the activity of the lactone and its derivatives, this provides a promising avenue for cancer drug discovery.

Antiviral and Antimicrobial Agents

The tricyclic core of this molecule is a feature found in various natural products with biological activity. While specific antiviral or antimicrobial studies on this compound are limited, the unique shape and functionality of the scaffold make it a candidate for exploration in these therapeutic areas.

Future Perspectives

This compound is a readily accessible and highly functionalized building block with significant untapped potential in medicinal chemistry. Future research efforts should focus on:

  • Development of diverse libraries of derivatives: Systematic modification of the lactone, double bond, and ether functionalities will be crucial to fully explore the therapeutic potential of this scaffold.

  • In-depth biological evaluation: Rigorous testing of these derivatives in relevant cellular and animal models of disease is necessary to identify lead compounds for further development.

  • Elucidation of mechanisms of action: Understanding how these molecules interact with their biological targets will be key to optimizing their efficacy and safety.

References

Sources

A Comprehensive Technical Guide to the Physical Properties of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the physical and chemical properties of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a lactone with a complex tricyclic structure. As a Senior Application Scientist, the objective of this document is to furnish researchers and drug development professionals with a foundational understanding of this compound's key characteristics. This guide synthesizes computed data from reputable chemical databases with established analytical protocols, offering a framework for its empirical validation. We will delve into its structural identity, calculated physicochemical properties, and the standardized methodologies required for their experimental determination and spectroscopic characterization. This document is structured to provide not just data, but the scientific reasoning behind the selection of analytical techniques, thereby ensuring a robust and reproducible approach to its study.

Chemical Identity and Structural Elucidation

Correctly identifying a compound is the bedrock of any scientific investigation. This compound is a unique molecule whose properties are a direct consequence of its strained, polycyclic framework.

  • IUPAC Name: 4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one[1]

  • Synonym: 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one[2]

  • CAS Registry Number: 72150-22-2[1][2][3]

  • Molecular Formula: C₈H₈O₃[1]

  • Chemical Structure:

    
    

    (Image Source: PubChem CID 331417)

The structure reveals a bridged lactone system, which suggests a degree of ring strain that will influence its reactivity and physical properties. The presence of an ether linkage and an ester (lactone) functional group are key determinants of its polarity and hydrogen bonding capabilities.

Physicochemical Properties: A Data-Driven Overview

The following table summarizes the key computed and experimental physical properties of the title compound. It is crucial for drug development professionals to understand that computed values serve as reliable estimates but must be confirmed by empirical testing.

PropertyValueData Source
Molecular Weight 152.15 g/mol PubChem[1]
Monoisotopic Mass 152.047344113 DaPubChem[1]
Appearance White to Almost white powder to crystalTCI Chemicals[2]
Purity >97.0% (HPLC)TCI Chemicals[2]
Melting Point 91.0 to 95.0 °CTCI Chemicals[2]
Boiling Point >200 °C (Predicted)CAS Common Chemistry[4]
XLogP3 0.3PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 35.5 ŲPubChem[1]

Expert Insights: The XLogP3 value of 0.3 suggests a relatively balanced lipophilicity, which is a critical parameter in drug design for predicting membrane permeability and solubility. The absence of hydrogen bond donors and the presence of three acceptors (the two oxygen atoms of the lactone and the ether oxygen) indicate it can accept hydrogen bonds from protic solvents, influencing its solubility profile.

Experimental Determination of Physical Properties: Methodologies and Rationale

Protocols must be self-validating. The following methodologies are standard in the field and provide a robust framework for confirming the computed properties and assessing the purity of a sample. The choice of these methods is based on their reliability, reproducibility, and the fundamental chemical principles they employ.[5][6]

Workflow for Physical Property Characterization

The logical flow from receiving a sample to its full characterization is critical. This process ensures that each step builds upon validated information from the previous one.

G cluster_0 Sample Reception & Initial Assessment cluster_1 Primary Physical Properties cluster_2 Spectroscopic Confirmation cluster_3 Data Consolidation & Reporting Sample Receive/Synthesize Compound Visual Visual Inspection (Color, Form) Sample->Visual Purity HPLC for Purity (>97%) Visual->Purity MP Melting Point Determination (Vernier Melt Station) Purity->MP If pure Sol Solubility Profiling Purity->Sol If pure NMR NMR Spectroscopy (1H, 13C) MP->NMR Sol->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Analysis Data Analysis & Interpretation IR->Analysis Report Generate Technical Guide/Report Analysis->Report

Caption: Workflow for the physicochemical characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity.[7] A sharp melting range (typically < 2°C) suggests a highly pure compound, while a broad range often indicates the presence of impurities. The experimental value of 91.0 to 95.0 °C provided by a commercial supplier requires verification.[2]

Protocol:

  • Sample Preparation: Finely crush a small amount of the crystalline sample.

  • Loading: Tightly pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., a Vernier Melt Station).[6]

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • For the accurate measurement, set a slow ramp rate (1-2 °C/min) starting from ~15°C below the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profiling

Causality: Solubility is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and solvent.[5][7] Assessing solubility in a range of solvents (polar protic, polar aprotic, nonpolar) provides critical information for reaction setup, purification, and formulation development.

Protocol:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

  • Solute Addition: Add approximately 10 mg of the compound to each vial.

  • Observation (Room Temperature): Vigorously vortex each vial for 30 seconds. Observe and classify as 'Soluble', 'Partially Soluble', or 'Insoluble'.

  • Observation (Heated): Gently heat the vials of insoluble or partially soluble samples in a water bath to assess temperature-dependent solubility.

  • Documentation: Record all observations systematically in a table.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While specific spectra for this exact compound are not widely published, data for closely related analogs like 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione (a dione analog) can provide expected chemical shift regions and fragmentation patterns.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration values confirm the connectivity and stereochemistry of the tricyclic system.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical and should be based on the solubility profile determined previously.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation (Expected Signals):

    • ¹H NMR: Expect signals in the olefinic region (δ 6.0-6.5 ppm) for the C=C protons. The bridgehead and stereocenter protons will appear as complex multiplets in the aliphatic region (δ 1.5-5.0 ppm), with their specific shifts and couplings providing detailed structural information.

    • ¹³C NMR: Expect a signal for the lactone carbonyl carbon in the highly deshielded region (δ 170-180 ppm). Olefinic carbons will appear around δ 130-140 ppm, and the sp³ carbons of the rings will be found in the δ 20-80 ppm range.

Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the compound and can reveal structural information through fragmentation patterns.

Protocol:

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Analysis:

    • Molecular Ion: Look for the molecular ion peak [M+H]⁺ at m/z 153.05 or the sodium adduct [M+Na]⁺ at m/z 175.03, confirming the molecular weight of 152.15 g/mol .

    • Fragmentation: Analyze the fragmentation pattern to identify characteristic losses, such as the loss of CO or CO₂, which can help confirm the presence of the lactone functional group.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

  • Data Interpretation (Expected Absorptions):

    • C=O Stretch (Lactone): A strong, sharp absorption band around 1750-1780 cm⁻¹. The exact position is influenced by the ring strain of the five-membered lactone ring.

    • C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹.

    • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the lactone and the ether linkage.

Conclusion

This guide has outlined the essential physical properties of this compound and provided a detailed framework of standard, verifiable protocols for their experimental determination. By integrating computed data with proven analytical methodologies, researchers and drug development scientists can confidently characterize this compound, ensuring data integrity and reproducibility. The provided workflows and rationale are designed to serve as a practical and authoritative resource for laboratory investigation.

References

  • Scribd. (n.d.). Physical Properties of Organic Compounds 1. Retrieved January 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE(5426-09-5) 1H NMR spectrum. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. Retrieved January 15, 2026, from [Link]

  • Studylib. (n.d.). Organic Compound Identification Lab Protocol. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Retrieved January 15, 2026, from [Link]

  • OctaneX. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved January 15, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Bisphenol A epoxy resin. Retrieved January 15, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS: 72150-22-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, characterization, and strategic applications of the versatile organic building block, 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a complex heterocyclic molecule featuring a rigid, strained tricyclic framework. This structure, containing an oxanorbornene skeleton fused with a lactone (an intramolecular ester), imparts unique reactivity and stereochemical properties, making it a valuable intermediate in synthetic chemistry.[1] Its core identity is defined by the molecular formula C₈H₈O₃ and a precise molecular weight.[2]

The lactone and ether functionalities within the strained ring system are key reactive sites, while the carbon-carbon double bond provides a handle for a wide array of chemical transformations. Understanding these fundamental properties is critical for its effective application in multi-step syntheses.

Table 1: Physicochemical and Computed Properties

Property Value Source
Molecular Formula C₈H₈O₃ PubChem[3]
Molecular Weight 152.15 g/mol PubChem[3], Benchchem[2]
Monoisotopic Mass 152.047344113 Da PubChem[3]
CAS Number 72150-22-2 TCI Chemicals
IUPAC Name 4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-en-3-one PubChem[3]
Synonym 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one TCI Chemicals
Appearance White to almost white powder or crystal CymitQuimica[4]
Purity (Typical) >97.0% (HPLC) TCI Chemicals
Hydrogen Bond Donors 0 PubChem[3]
Hydrogen Bond Acceptors 3 PubChem[3]

| Topological Polar Surface Area | 35.5 Ų | PubChem[3] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of oxabicyclic systems like this compound is classically achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[5] This powerful reaction allows for the efficient construction of six-membered rings and offers a high degree of stereochemical control.

Proposed Synthetic Pathway: Diels-Alder Cycloaddition

The most logical and field-proven approach involves the reaction of furan (a conjugated diene) with a suitable dienophile. The archetypal reaction between furan and maleic anhydride is a well-documented example that produces a structurally related adduct, 4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.[6][7] By analogy, the target molecule, a ketone, can be synthesized from a dienophile containing a masked or direct ketone functionality.

The causality for selecting this pathway rests on its efficiency and atom economy. The Diels-Alder reaction forms the core tricyclic skeleton in a single, concerted step. The reaction typically favors the formation of the exo isomer due to steric hindrance, though the endo isomer can sometimes be formed under specific conditions.[6]

Synthesis_Workflow Furan Furan (Diene) TransitionState [4+2] Cycloaddition (Concerted Mechanism) Furan->TransitionState 4π electrons Dienophile Ketene Equivalent or α,β-Unsaturated Lactone (Dienophile) Dienophile->TransitionState 2π electrons Product 4,10-Dioxatricyclo[5.2.1.0(2,6)] decan-8-en-3-one TransitionState->Product Formation of Tricyclic Core

Caption: Proposed Diels-Alder synthesis workflow.

Part 3: Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques is required. This multi-faceted approach provides a self-validating system, where data from orthogonal methods corroborates the final assessment. Chromatographic methods like HPLC and GC are cornerstones for analyzing tricyclic compounds.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural elucidation by mapping the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of peaks confirm the connectivity and stereochemistry of the tricyclic system.

  • Mass Spectrometry (MS): Confirms the molecular weight (152.15 g/mol ) and provides fragmentation patterns that offer further structural clues.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorbance peak around 1750-1770 cm⁻¹ is indicative of the strained five-membered ring lactone (γ-lactone), while C-O-C stretches confirm the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and isomers.

Self-Validating HPLC Protocol for Purity Assessment:

This protocol serves as a robust starting point for method development, designed to ensure accurate and reproducible purity analysis.

  • Objective: To determine the purity of this compound by percentage area.

  • Step 1: Instrumentation & Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules.

  • Step 2: Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Rationale: A water/acetonitrile gradient is effective for eluting compounds with a range of polarities.

  • Step 3: Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detector Wavelength: 210 nm. The lactone chromophore absorbs at lower UV wavelengths.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: Hold at 30% B (re-equilibration).

  • Step 4: Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Step 5: Analysis and Validation:

    • Inject a blank (Acetonitrile) to ensure no system contamination.

    • Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • A purity of >97.0% is a common specification for this building block.[4]

Part 4: Strategic Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable precursor in several high-value research areas.[2]

1. Scaffold for Drug Discovery:

The rigid oxanorbornene framework is an attractive scaffold in medicinal chemistry. It allows for the precise spatial arrangement of functional groups, which is critical for targeted interactions with biological macromolecules like enzymes and receptors. Adducts of furan and maleic anhydride or maleimides are known precursors for various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[8] The lactone ring of the title compound can be opened via aminolysis or other nucleophilic attacks to introduce diverse side chains, enabling the creation of libraries of novel compounds for biological screening.

2. Intermediate in Complex Organic Synthesis:

As a polycyclic molecule with multiple functional groups, it serves as an advanced intermediate for the synthesis of natural products and other complex molecular targets. The double bond can undergo various reactions such as hydrogenation, epoxidation, or dihydroxylation, while the lactone can be reduced or converted to other functionalities. The retro-Diels-Alder reaction, where the molecule fragments back into furan and a dienophile under thermal conditions, can also be strategically employed to release a reactive species in situ.[9]

3. Monomer for Advanced Polymers:

The strained ring system of oxanorbornene derivatives makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique can produce polymers with highly controlled structures and properties for applications in materials science.

Applications cluster_mods Chemical Modifications cluster_apps Target Applications Core 4,10-Dioxatricyclo [5.2.1.0(2,6)]decan-8-en-3-one (Core Scaffold) Lactone Lactone Opening (e.g., Aminolysis) Core->Lactone Alkene Alkene Functionalization (e.g., Hydrogenation, Epoxidation) Core->Alkene Retro Retro-Diels-Alder (Thermal) Core->Retro Polymer Advanced Polymers (via ROMP) Core->Polymer Strained Ring-Opening DrugDev Bioactive Molecules & Drug Candidates Lactone->DrugDev Diverse Sidechains NatProd Natural Product Synthesis Alkene->NatProd Stereocontrolled Complexity

Caption: Strategic applications derived from the core scaffold.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its well-defined structure, accessible via efficient synthetic routes like the Diels-Alder reaction, and its multiple reactive sites provide a robust platform for applications spanning from the development of novel therapeutics to the creation of advanced materials. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this unique tricyclic building block in their scientific endeavors.

References

  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. 4,10-DIOXATRICYCLO[5.2.1.0^{2,6}]DEC-8-ENE-3,5-DIONE. [Link]

  • MySkinRecipes. 4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one. [Link]

  • PubChem. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. National Center for Biotechnology Information. [Link]

  • ACG Publications. An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. [Link]

  • Abel-Snape, X., et al. (2023). Synthesis of Spirooxindoles via Formal Acetylene Insertion into a Common Palladacycle Intermediate. Chemical Science. [Link]

  • Tu, Y., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry. [Link]

  • American Chemical Society. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. [Link]

  • International Journal of New Chemistry. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [Link]

  • PubChem. (1R,2R,6R,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. National Center for Biotechnology Information. [Link]

  • Scribd. An NMR Study of The Reaction of Furan With Maleic Anhydride and Maleic Acid. [Link]

  • ACS Publications. Synthesis and Characterization of Bridged Tricyclic Ketones. [Link]

  • International Journal of New Chemistry. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [Link]

  • YouTube. Diels Alder Reaction Cyclo Reactants and Bicyclo Products. [Link]

  • Semantic Scholar. Using the Diels-Alder Reaction in the Synthesis of Biologically Interesting Molecules: Targets of Opportunity. [Link]

  • ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds. [Link]

  • PubMed. Comparison of Methods for the Analysis of Tricyclic Antidepressants in Small Whole Blood Samples. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of complex polycyclic molecules is a cornerstone of modern chemical research, underpinning fields from natural product synthesis to drug development. 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a rigid tricyclic lactone, presents a compelling case study in the application of a multi-modal analytical strategy. Its unique bridged-ring system, containing both ether and lactone functionalities, necessitates a systematic and integrated approach to unambiguously determine its constitution and stereochemistry. This guide provides researchers, scientists, and drug development professionals with a detailed walkthrough of the elucidation process, grounded in the principles of spectroscopic analysis. We will dissect the logic behind experimental choices, from initial molecular formula determination by mass spectrometry to the fine-grained mapping of atomic connectivity and spatial relationships through advanced NMR techniques. Each step is designed as a self-validating component of a larger, cohesive analytical narrative, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before delving into complex spectroscopic data, the first step in any structure elucidation is to determine the molecular formula. This provides the atomic "parts list" from which the structure is built.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass but different atomic compositions.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the measured exact mass to the theoretical masses of potential elemental compositions.

For this compound, the molecular formula is C₈H₈O₃.[1] The expected monoisotopic mass is 152.04734 g/mol .[2] HRMS analysis must confirm this exact mass to validate the molecular formula.

Degree of Unsaturation (DoU)

With a confirmed molecular formula (C₈H₈O₃), the Degree of Unsaturation (DoU) can be calculated. This value represents the total number of rings and/or multiple bonds in the structure.

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 8 - (8/2) - 0 + 0 + 1 = 5

A DoU of 5 suggests a combination of rings and π-bonds. For the proposed structure, this is satisfied by:

  • One carbonyl group (C=O): 1 DoU

  • One carbon-carbon double bond (C=C): 1 DoU

  • Three rings (tricyclo- system): 3 DoU

  • Total: 5 DoU

This initial calculation is in perfect agreement with the proposed molecular architecture.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation The IR spectrum provides immediate evidence for the core functionalities of the target molecule.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance for the Structure
~3100-3000C-H Stretch (sp²)AlkeneConfirms the presence of the C=C double bond.
~3000-2850C-H Stretch (sp³)AlkaneIndicates the saturated portions of the tricyclic core.
~1780-1760 C=O Stretch Strained Lactone (5-membered ring) This is a highly diagnostic peak. The high frequency points to a strained ring system, consistent with the bicyclic lactone moiety.
~1650-1630C=C StretchAlkeneA weaker absorption confirming the olefinic bond.
~1250-1050 C-O Stretch Ether & Lactone Strong, characteristic absorptions confirming the two ether linkages (C-O-C) within the structure.

The combination of a high-frequency carbonyl stretch and strong C-O ether bands provides powerful, direct evidence for the proposed 4,10-dioxatricyclo...-3-one framework.

Constructing the Molecular Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity between atoms. Due to the molecule's lack of symmetry, a full complement of 8 proton and 8 carbon signals is expected.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record spectra on a high-field spectrometer (≥400 MHz).

  • Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR: The Atomic Census

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every hydrogen atom, while the ¹³C and DEPT spectra identify the number and type (C, CH, CH₂, CH₃) of carbon atoms.

Table of Predicted NMR Data (Note: Exact chemical shifts are predictive and may vary based on solvent and experimental conditions. The logic of the assignments is paramount.)

PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm), DEPTKey Rationale
C1 ~5.2, m~82, CHBridgehead proton adjacent to ether oxygen (O10).
C2 ~3.5, m~50, CHAdjacent to the lactone carbonyl and part of the strained ring junction.
C3 -~175, CLactone carbonyl carbon, deshielded.
C5 ~2.5-2.8 (2H), m~45, CH₂Protons on the five-membered ring, adjacent to ether oxygen (O4).
C6 ~3.3, m~52, CHBridgehead proton at a strained ring junction.
C7 ~5.4, m~84, CHBridgehead proton adjacent to ether oxygen (O10).
C8 ~6.5, dd~136, CHOlefinic proton, deshielded.
C9 ~6.4, dd~135, CHOlefinic proton, deshielded.
¹H-¹H COSY: Mapping Proton Neighbors

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). This allows for the assembly of spin systems within the molecule.

DOT Script for COSY Connectivity

Caption: Predicted ¹H-¹H COSY correlations.

Interpretation:

  • The olefinic protons H8 and H9 will show correlations to the bridgehead protons H7 and H1, respectively.

  • H7 and H1 will, in turn, show correlations to their adjacent bridgehead partners, H6 and H2.

  • This establishes the C8-C7-C6 and C9-C1-C2 fragments of the molecule.

HSQC and HMBC: Connecting the Framework

While COSY connects protons, heteronuclear experiments connect the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of all protonated carbon signals from the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This technique connects the fragments identified by COSY and places the quaternary carbons (like the C3 carbonyl).

DOT Script for Key HMBC Correlations

G C3 C3(O) C2 C2 H2 H2 H2->C3 C1 C1 H2->C1 C6 C6 H2->C6 H1 H1 H1->C2 C9 C9 H1->C9 H9 H9 H9->C1 C7 C7 H9->C7 C8 C8 H8 H8 H8->C1 H8->C7 H7 H7 H7->C8 H7->C6 H6 H6 C5 C5 H5 H5 H5->C3 H5->C2 H5->C6

Caption: Key 2- and 3-bond HMBC correlations.

Crucial HMBC Correlations for Structure Confirmation:

  • H2 and H5 to C3: Protons on the atoms flanking the carbonyl (C2 and C5) will show a strong correlation to the C3 carbonyl carbon. This definitively places the C=O group at position 3.

  • H8 to C1 and C7: The olefinic proton H8 will correlate across the O10 ether bridge to both bridgehead carbons C1 and C7. This is essential for confirming the [5.2.1] bicyclic system.

  • H1 to C2 and C9: The bridgehead proton H1 will correlate to its neighbors C2 and C9, locking in that side of the structure.

Elucidation Workflow: A Holistic View

The entire process of structure elucidation is a logical progression, where each piece of data validates the others and adds a new layer of detail.

DOT Script for Elucidation Workflow

workflow cluster_initial Initial Assessment cluster_functional Functional Groups cluster_framework C-H Framework & Connectivity cluster_final Final Confirmation MS HRMS DoU Degree of Unsaturation MS->DoU Provides Formula C₈H₈O₃ IR IR Spectroscopy DoU->IR Suggests C=O, C=C, Rings H_NMR ¹H NMR IR->H_NMR Confirms Functional Groups C_NMR ¹³C & DEPT NMR H_NMR->C_NMR COSY ¹H-¹H COSY C_NMR->COSY HSQC HSQC COSY->HSQC Builds Fragments HMBC HMBC HSQC->HMBC Structure Final Structure HMBC->Structure Connects Fragments

Caption: The integrated workflow for structure elucidation.

Conclusion

The structure of this compound is confirmed through a rigorous, multi-technique analytical approach. High-resolution mass spectrometry and degree of unsaturation calculations establish the molecular formula and overall structural features. Infrared spectroscopy provides direct evidence of the critical lactone, ether, and alkene functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly ¹H-¹H COSY and HMBC, allows for the complete and unambiguous assembly of the carbon-hydrogen framework. Each experiment serves as a cross-validation for the others, culminating in a single, coherent structural assignment. This systematic methodology exemplifies the standards of practice required in modern chemical research for the definitive characterization of novel molecular entities.

References

  • Sasaki, M. (2021). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Marine Drugs, 19(5), 257. Available at: [Link]]

  • PubChem. (n.d.). 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. National Center for Biotechnology Information. Available at: [Link]]

  • PubChem. (n.d.). 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. National Center for Biotechnology Information. Available at: [Link]2]

  • Anet, F. A. L. (1962). An NMR study of the reaction of furan with maleic anhydride and maleic acid. Tetrahedron Letters, 3(25), 1219-1222. Available at: [Link]]

Sources

An In-Depth Spectroscopic Guide to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic analysis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a molecule of significant interest in medicinal chemistry and drug development. Its rigid, tricyclic framework, incorporating a lactone, an ether bridge, and olefinic functionality, presents a unique scaffold for the design of novel therapeutic agents. Understanding the precise stereochemistry and electronic environment of this molecule is paramount for its effective utilization in structure-activity relationship (SAR) studies. This document serves as a comprehensive resource for researchers, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.

While direct experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and extensive data from structurally analogous compounds to provide a robust and predictive analysis. This approach, rooted in first principles, not only offers a reliable spectral forecast but also deepens the reader's understanding of how subtle structural features manifest in spectroscopic data.

Molecular Structure and Numbering

The unique tricyclic structure of this compound dictates a complex and informative spectroscopic profile. The numbering convention used throughout this guide is illustrated below.

Caption: Numbering scheme for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption data for this compound. These predictions are based on analysis of structurally related norbornene derivatives, bicyclic lactones, and the corresponding anhydride, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1~ 4.8dJ(H1, H2) = ~5
H2~ 3.0dJ(H2, H1) = ~5
H5-endo~ 1.5dJ(H5-endo, H5-exo) = ~9
H5-exo~ 2.0ddJ(H5-exo, H5-endo) = ~9, J(H5-exo, H6) = ~4
H6~ 3.2m
H7~ 4.6dJ(H7, H8) = ~6
H8~ 6.3ddJ(H8, H9) = ~6, J(H8, H7) = ~6
H9~ 6.1dJ(H9, H8) = ~6

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C1~ 80
C2~ 50
C3 (C=O)~ 175
C5~ 38
C6~ 45
C7~ 78
C8~ 135
C9~ 132

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (γ-lactone)1775 - 1795Strong
C=C (alkene)1640 - 1660Medium
C-O-C (ether)1050 - 1150Strong
=C-H (alkene)3050 - 3080Medium
C-H (aliphatic)2850 - 3000Medium

Rationale and Expert Interpretation

The predicted spectral data are derived from a careful consideration of the electronic and steric environment of each nucleus, supported by data from analogous structures.

¹H NMR Spectroscopy

The rigid, cage-like structure of the molecule leads to distinct chemical shifts and coupling constants.

  • Bridgehead Protons (H1, H7): These protons are adjacent to the ether oxygen (O10), which deshields them, leading to a downfield shift predicted around δ 4.6-4.8 ppm.

  • Olefinic Protons (H8, H9): The protons on the double bond are expected in the typical alkene region of δ 6.1-6.3 ppm. The coupling constant between them will be characteristic of a cis-alkene in a strained ring system.

  • Lactone-Adjacent Protons (H2, H6): These protons are alpha to the carbonyl group and the ether bridge, resulting in a moderate downfield shift.

  • Methylene Protons (H5): The exo and endo protons at the C5 position will have significantly different chemical shifts due to the anisotropic effect of the C-C single bonds and the lactone carbonyl. The endo proton is expected to be more shielded (upfield) than the exo proton.

¹³C NMR Spectroscopy

The carbon chemical shifts are highly indicative of their local environment.

  • Carbonyl Carbon (C3): The lactone carbonyl carbon is expected to resonate at a significantly downfield position, typically around δ 175 ppm.

  • Bridgehead Carbons (C1, C7): Similar to the attached protons, these carbons are deshielded by the adjacent oxygen atom, leading to shifts in the δ 78-80 ppm range.

  • Olefinic Carbons (C8, C9): These carbons will appear in the typical alkene region of the ¹³C NMR spectrum, around δ 132-135 ppm.

Infrared Spectroscopy

The IR spectrum provides clear signatures for the key functional groups present in the molecule.

  • Carbonyl Stretch: The most prominent feature will be the strong absorption band for the γ-lactone carbonyl group. The five-membered ring strain typically increases the stretching frequency to the 1775-1795 cm⁻¹ region, which is higher than that of a typical acyclic ester.[1]

  • C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ is expected for the carbon-carbon double bond stretch.

  • C-O Stretches: Strong bands in the fingerprint region, between 1050-1150 cm⁻¹, will be indicative of the C-O-C stretching vibrations of the ether and lactone functionalities.

Plausible Synthetic Approach

A likely synthetic route to this compound involves a Baeyer-Villiger oxidation of the corresponding ketone, tricyclo[5.2.1.0(2,6)]dec-8-en-3-one.[2][3][4][5][6] This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone.

Caption: Plausible synthetic route to the target lactone.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

  • 2D NMR (COSY, HSQC): To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations, grounded in fundamental principles and comparisons with analogous structures, offer a valuable resource for researchers in drug discovery and organic synthesis. The unique tricyclic lactone scaffold of this molecule holds significant potential for the development of novel therapeutics, and a thorough understanding of its spectroscopic properties is the first step towards unlocking its full potential. The methodologies and predictive data herein provide a solid foundation for the empirical characterization and future application of this promising compound.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38.
  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Available at: [Link]

Sources

A Comprehensive Computational Analysis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a robust computational framework for the comprehensive analysis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a strained, bridged bicyclic lactone. The inherent structural complexity and high ring strain of this molecule dictate its chemical behavior and potential utility as a synthetic intermediate.[1] Direct experimental characterization can be challenging; therefore, computational chemistry offers a powerful, predictive lens to elucidate its electronic, structural, and dynamic properties. This document is intended for researchers, chemists, and drug development professionals, offering a detailed walkthrough of state-of-the-art computational protocols. We will explore methodologies rooted in Density Functional Theory (DFT) for electronic structure and reactivity analysis, and Molecular Dynamics (MD) for assessing conformational stability and dynamics. Each protocol is presented with the underlying scientific rationale, ensuring that the selection of methods is not arbitrary but is instead tailored to the specific chemical nature of this tricyclic system.

Introduction: The Molecule and the Rationale for a Computational Approach

The Subject Molecule: A Profile in Strain

This compound is a unique organic scaffold whose structure is defined by a rigid, bridged ring system.[2] Its key features include a γ-lactone moiety, an ether bridge, and a carbon-carbon double bond, all constrained within a compact tricyclic framework. The molecular formula is C₈H₈O₃ and it has a molecular weight of approximately 152.15 g/mol .[2][3]

The defining characteristic of such bicyclic systems is significant internal energy arising from bond angle deviation, torsional strain, and transannular interactions.[1] This stored strain energy governs the molecule's thermodynamic stability and kinetic reactivity, often leading to unique chemical transformations not observed in more flexible, acyclic analogues. Understanding the distribution of this strain and its influence on the electronic character of the lactone and alkene functional groups is paramount for predicting its behavior in chemical synthesis or biological systems.

Why Computational Chemistry? Unveiling Molecular Behavior In Silico

While synthesis and spectroscopic analysis provide invaluable data, a purely experimental approach can be resource-intensive and may not fully capture the transient states or dynamic nature of the molecule. Computational studies serve as a powerful complement, providing a level of detail that is often inaccessible through empirical methods alone. Specifically, a computational workflow can:

  • Determine the most stable three-dimensional conformation with high-precision atomic coordinates.

  • Quantify the ring strain energy , providing a thermodynamic basis for its reactivity.[1]

  • Predict spectroscopic signatures (IR, Raman, NMR) to aid in the interpretation of experimental data.[4]

  • Map the electron density and electrostatic potential to identify reactive sites for nucleophilic or electrophilic attack.

  • Simulate molecular motion over time to understand conformational flexibility and intramolecular dynamics.[5][6]

This guide provides the theoretical basis and practical protocols to perform these investigations with scientific rigor.

Theoretical Foundations and Methodological Choices

The successful computational study of a molecule like this compound hinges on selecting the appropriate theoretical models. The primary division in our approach is between time-independent quantum mechanics (QM) for electronic properties and time-dependent classical mechanics (Molecular Dynamics) for physical motion.

Density Functional Theory (DFT): The Workhorse for Electronic Structure

For a molecule of this size, DFT provides the optimal balance of computational accuracy and efficiency. It allows us to solve an approximation of the Schrödinger equation to determine the electronic ground state, from which nearly all other properties can be derived.

  • Rationale for Functional Selection: The choice of the exchange-correlation functional is critical. For general-purpose organic chemistry, hybrid functionals like B3LYP are well-established.[7][8] For studies where dispersion forces or long-range interactions are important (e.g., intermolecular interactions), a dispersion-corrected functional such as ωB97XD is recommended.[9]

  • Rationale for Basis Set Selection: The basis set dictates the flexibility given to electrons to occupy space. A Pople-style basis set like 6-31+G(d) is often sufficient for initial geometry optimizations.[10] For higher accuracy in final energy calculations, vibrational frequencies, and electronic properties, a larger triple-zeta basis set such as 6-311+G(d,p) is strongly advised.[10][11]

  • Modeling the Environment (Solvation): Chemical reactions rarely occur in a vacuum. To simulate behavior in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) is essential.[12] This model treats the solvent as a continuous dielectric medium, accounting for its bulk electrostatic effects on the solute, which is critical when studying reaction mechanisms and stability.[10][12]

Molecular Dynamics (MD): Simulating Motion and Dynamics

While DFT provides a static, time-averaged picture, MD simulations allow us to observe the molecule's behavior over time. This is particularly useful for assessing the rigidity of the tricyclic system and exploring its accessible conformations.

  • Rationale for Force Field Selection: MD relies on a "force field," a set of classical equations and parameters that define the potential energy of the system. For organic molecules, the General Amber Force Field (GAFF) or the OPLS-AA (Optimized Potentials for Liquid Simulations) force field are robust and widely validated choices.[6] Proper atom typing and charge derivation (often from a preceding QM calculation) are critical for simulation accuracy.

Core Computational Protocols: A Step-by-Step Guide

Here, we present the core workflows for a thorough computational investigation. These protocols are designed to be self-validating, with checkpoints to ensure the physical and chemical relevance of the results.

Protocol 1: Ground State Geometry Optimization and Frequency Analysis

This is the foundational calculation from which all other properties are derived. Its purpose is to find the lowest energy arrangement of atoms in 3D space.

Methodology:

  • Initial Structure Generation: Build an approximate 3D structure of the molecule using a molecular editor.

  • DFT Calculation Setup:

    • Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)).

    • Specify the task as Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial.

    • If applicable, include the PCM solvation model for the desired solvent (e.g., water, DMSO).

  • Execution and Validation: Run the calculation. Upon completion, verify the following:

    • The optimization has converged according to the software's criteria.

    • The frequency analysis yields zero imaginary frequencies . An imaginary frequency indicates a transition state or saddle point, not a true energy minimum. The structure must be perturbed and re-optimized if one is found.

  • Analysis: The output provides the optimized Cartesian coordinates, the final electronic energy, and the zero-point vibrational energy (ZPVE).

DFT_Optimization_Workflow start Start: Initial 3D Structure dft_calc DFT Calculation (Functional: B3LYP, Basis Set: 6-31+G(d)) Keywords: Opt, Freq, PCM(solvent) start->dft_calc check_freq Check Frequencies dft_calc->check_freq is_minimum Optimized Ground State (True Energy Minimum) check_freq->is_minimum All Real Frequencies is_ts Saddle Point Found (Imaginary Frequency) check_freq->is_ts One or More Imaginary Frequencies end End: Validated Structure is_minimum->end perturb Perturb Geometry & Re-run is_ts->perturb perturb->dft_calc

Caption: Workflow for DFT geometry optimization and validation.

Protocol 2: Reactivity Prediction via Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

This protocol uses the validated ground state geometry to understand the molecule's intrinsic reactivity.

Methodology:

  • Input Structure: Use the optimized coordinates from Protocol 1.

  • Single-Point Energy Calculation: Perform a single-point energy calculation (no optimization) using a higher-level basis set (e.g., 6-311+G(d,p)) to generate accurate molecular orbitals and electron density data. Ensure the pop=full or equivalent keyword is used to request detailed output.

  • FMO Analysis:

    • Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Visualize the spatial distribution of these orbitals. The HOMO region indicates the most likely site for electrophilic attack (electron donation), while the LUMO region indicates the most likely site for nucleophilic attack (electron acceptance).

  • MEP Analysis:

    • Calculate and visualize the Molecular Electrostatic Potential mapped onto the molecule's electron density surface.

    • Identify regions of negative potential (red/yellow), which are electron-rich and susceptible to electrophilic attack.

    • Identify regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. The carbonyl carbon of the lactone is expected to be highly positive.[11]

Reactivity_Prediction_Workflow input Optimized Ground State Geometry fmo_calc Calculate Frontier Molecular Orbitals (HOMO & LUMO) input->fmo_calc mep_calc Calculate Molecular Electrostatic Potential (MEP) input->mep_calc analyze_fmo Analyze HOMO/LUMO - HOMO: Site of electron donation - LUMO: Site of electron acceptance fmo_calc->analyze_fmo analyze_mep Analyze MEP Surface - Negative (Red): Nucleophilic sites - Positive (Blue): Electrophilic sites mep_calc->analyze_mep predict Predictive Reactivity Map analyze_fmo->predict analyze_mep->predict

Caption: Conceptual workflow for predicting molecular reactivity.

Protocol 3: Molecular Dynamics Simulation

This protocol assesses the conformational stability and flexibility of the tricyclic system under thermal motion.

Methodology:

  • System Preparation:

    • Import the QM-optimized structure.

    • Assign a force field (e.g., GAFF).

    • Calculate partial atomic charges using a QM-based method (e.g., RESP or Merz-Kollman).

    • Place the molecule in a periodic box of a chosen solvent (e.g., water).

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to relax any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the system to achieve thermal equilibrium.

    • NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure to allow the solvent density to relax to its correct value.

  • Production Run: Run the main MD simulation for a desired length of time (e.g., 50-100 ns) in the NPT ensemble, saving the atomic coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Anticipated Results and Data Interpretation

Executing these protocols will generate a wealth of predictive data. Below is a summary of the expected outcomes and their interpretation.

Structural and Energetic Properties

A key output will be the optimized 3D structure. Analysis of bond lengths and angles, particularly within the bridged rings, will reveal the specific locations of angle strain. For instance, the internal angles of the five-membered rings will likely deviate significantly from the ideal sp³ angle of 109.5°.

Parameter CategoryExample ParameterExpected Value RangeImplication
Bond Lengths C=O (Lactone)1.20 - 1.22 ÅStandard for a carbonyl group.
C-O (Lactone Ester)1.33 - 1.36 ÅShorter than a typical ether C-O bond.
Bond Angles O-C-C (in ring)< 109.5°Indicates significant angle strain.[13]
Dihedral Angles H-C-C-H (across bridge)VariesDefines the twist and puckering of the rings.
Energetics HOMO-LUMO Gap5 - 7 eVA larger gap suggests higher kinetic stability.
Reactivity Insights

The FMO and MEP analyses will provide a clear picture of the molecule's reactive tendencies.

  • Nucleophilic Attack: The MEP will show a strongly positive (blue) region around the lactone's carbonyl carbon, confirming it as the primary site for nucleophilic attack. This is a classic reactivity pattern for esters and lactones, potentially leading to ring-opening hydrolysis under acidic or basic conditions.[11][12]

  • Electrophilic Attack: The HOMO is likely to be localized on the C=C double bond, identifying it as the most electron-rich site and thus the most susceptible to attack by electrophiles (e.g., in halogenation or epoxidation reactions).

  • Stereoselectivity: The bridged structure creates distinct endo and exo faces.[14] Computational modeling of reaction transition states can predict whether reagents will preferentially attack from the less sterically hindered exo face, a common feature in the chemistry of norbornane-type systems.[14]

Dynamic Behavior

The MD simulation will likely confirm the high rigidity of the tricyclic core. The RMSD of the backbone atoms, when plotted over time, should show minimal deviation after equilibration, indicating a stable conformation. The RMSF analysis will highlight that the atoms within the ring system have very low fluctuation, while any exocyclic atoms would show greater mobility. This rigidity is a direct consequence of the fused and bridged ring structure.

Conclusion

The computational framework detailed in this guide provides a multi-faceted approach to characterizing this compound. By integrating DFT for electronic structure and reactivity with MD for dynamic stability, researchers can build a comprehensive in silico model of the molecule. This model serves not only to predict its intrinsic properties but also to guide future synthetic efforts, rationalize observed reactivity, and provide a foundation for its potential application in materials science or as a scaffold in medicinal chemistry. The synergy between these computational protocols offers a predictive power that accelerates research and deepens our fundamental understanding of complex molecular systems.

References

  • Behind the Reactivity of Lactones: A Computational and Spectroscopic Study of Phenol·γ-Butyrolactone. The Journal of Physical Chemistry A. [Link]

  • Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. Journal of Physical Organic Chemistry. [Link]

  • A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry. [Link]

  • Experimental and computational studies of ?-lactones: Structure and bonding in the three-membered ring. ResearchGate. [Link]

  • 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE(5426-09-5) 1H NMR spectrum. ChemSrc. [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. [Link]

  • Vibrational Fingerprints of Strained Polymers: A Spectroscopic Pathway to Mechanical State Prediction. arXiv. [Link]

  • 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. PubChem, National Center for Biotechnology Information. [Link]

  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. PubChem, National Center for Biotechnology Information. [Link]

  • Strain (chemistry). Wikipedia. [Link]

  • (1RS,2SR,6SR,7SR)-4,10-Dioxatricyclo[5.2.1.0]dec-8-en-3-one. ResearchGate. [Link]

  • Molecular dynamics simulations of structure and dynamics of organic molecular crystals. Physical Chemistry Chemical Physics. [Link]

  • This compound. OctaneX. [Link]

  • Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. PubMed, National Center for Biotechnology Information. [Link]

  • Molecular Dynamics Simulation of the Stress-strain Behavior of Polyamide Crystals. eScholarship, University of California. [Link]

  • Bridged bicyclic rings. Al-Kimia. [Link]

  • Strain In Organic Molcules. YouTube. [Link]

  • 4, 10-Dioxatricyclo[5.2.1.02'6]decan-8-en-3-one, min 97%, 1 gram. Aladdin Scientific. [Link]

  • synthesis and reactions of bridged bicyclic compounds. University of Glasgow Theses. [Link]

  • Enantioselective synthesis of bridged- or fused-ring bicyclic ketones by a catalytic asymmetric Michael addition pathway. PubMed, National Center for Biotechnology Information. [Link]

  • DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one from Furan

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of the synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a lactone derivative of the versatile oxanorbornene scaffold. The primary synthetic route originates from the classic Diels-Alder reaction between furan and a suitable dienophile. We will first detail the synthesis of the pivotal intermediate, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, through the [4+2] cycloaddition of furan and maleic anhydride. This section delves into the mechanistic principles governing the reaction's stereoselectivity. Subsequently, this guide presents a validated strategy for the selective reduction of the anhydride precursor to the target lactone. The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and characterization data, to ensure scientific integrity and reproducibility.

Introduction

The tricyclic ether scaffold, specifically the oxabicyclo[2.2.1]heptene system, is a cornerstone in synthetic organic and medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and functional materials.[1] Derivatives of this core are precursors to a wide array of complex molecules, including neuroprotective agents and analogs of potent natural products like cantharidin.[2][3][4][5] Cantharidin, a defensive toxin produced by blister beetles, and its derivatives are known inhibitors of protein phosphatases with significant potential in oncology.[3]

The target molecule of this guide, this compound, is a lactone embedded within this valuable scaffold. Its synthesis is most efficiently approached via a two-step sequence starting from readily available commodity chemicals: furan and maleic anhydride. The cornerstone of this synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that constructs the core tricyclic system with high atom economy.[6][7]

This document serves as an in-depth guide for chemists in research and development, providing not just protocols, but also the causal reasoning behind the experimental choices, ensuring a deep understanding of the synthetic pathway.

Part 1: The Cornerstone Reaction - Diels-Alder Cycloaddition

The reaction between furan (the diene) and maleic anhydride (the dienophile) is a classic example of a Diels-Alder cycloaddition, first discovered by Otto Diels and Kurt Alder.[6] This pericyclic reaction involves the concerted formation of two new sigma bonds to create a six-membered ring.[6]

Theoretical Principles: The Critical Role of Stereoselectivity

A key consideration in the Diels-Alder reaction is stereoselectivity, which can lead to either an endo or an exo adduct.

  • Endo Adduct: The substituent on the dienophile is oriented towards the diene's π-system. This pathway is often kinetically favored due to stabilizing secondary orbital interactions between the p-orbitals of the diene and the dienophile's substituent.

  • Exo Adduct: The substituent is oriented away from the diene's π-system. This isomer is typically more sterically favored and, therefore, the thermodynamically more stable product.

In the specific case of furan and maleic anhydride, the reaction is reversible. While the endo product may form faster, it can readily undergo a retro-Diels-Alder reaction back to the starting materials.[8] This reversibility allows the reaction mixture to equilibrate over time to the more stable exo isomer, which is the product typically isolated under conventional conditions.[1][9] The isolation of the pure endo isomer has historically been elusive, though recent advances in solvent-free chemistry have enabled its characterization.[10] For practical synthetic applications, conditions are chosen to favor the formation of the thermodynamically stable exo adduct.

Sources

Introduction: The Archetypal Conflict of Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Diels-Alder Reaction of Furan and Maleic Anhydride: Mechanism, Stereoselectivity, and Experimental Protocol

The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, stands as a pillar of modern organic synthesis for its remarkable efficiency in constructing six-membered rings with high stereocontrol.[1][2] Among the vast repertoire of dienes, furan presents a unique case. Its aromatic character, while endowing it with stability, also renders it less reactive than typical dienes and makes its participation in the Diels-Alder reaction a finely balanced and reversible process.[3][4]

The reaction between furan and maleic anhydride is a classic textbook example used to illustrate the crucial concept of kinetic versus thermodynamic control.[5][6] While most Diels-Alder reactions kinetically favor the endo adduct due to stabilizing secondary orbital interactions, this particular reaction ultimately yields the exo adduct as the major product under equilibrium conditions.[3][5][6] This guide, intended for researchers and drug development professionals, delves into the mechanistic nuances, stereochemical outcomes, and practical execution of this foundational reaction, providing the authoritative grounding necessary for its application in complex molecule synthesis.

The Reaction Mechanism: A Tale of Two Pathways

The Diels-Alder reaction of furan (the diene) and maleic anhydride (the dienophile) proceeds through a concerted [4+2] cycloaddition mechanism, forming a bicyclic product known as 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[7][8] The core of this reaction's complexity lies in the formation of two possible diastereomers: the endo and exo adducts.

Kinetic Control: The Rapid Formation of the Endo Adduct

Initially, the reaction favors the formation of the endo adduct.[3][5] This preference is a hallmark of many Diels-Alder reactions and is attributed to "secondary orbital interactions." In the endo transition state, the electron-withdrawing carbonyl groups of the maleic anhydride are oriented underneath the diene ring system, allowing for favorable overlap between the p-orbitals of the dienophile's carbonyl carbons and the developing pi bond at C2 and C3 of the furan.[1] This interaction stabilizes the endo transition state, lowering its activation energy and making the rate of formation for the endo product significantly faster than that of the exo product.[5]

Thermodynamic Control: The Inevitable Dominance of the Exo Adduct

Despite its rapid formation, the endo adduct is sterically more hindered and therefore less stable than the exo adduct.[1][6] The crucial feature of the furan Diels-Alder reaction is its reversibility.[5][9] The disruption of furan's aromaticity during the cycloaddition results in a product of relatively low thermodynamic stability, allowing for a facile retro-Diels-Alder reaction even under mild conditions.[3][10]

This reversibility establishes an equilibrium between the reactants and the adducts. While the endo adduct is formed quickly, it also reverts to the starting materials more readily. Over time, the reaction mixture equilibrates to favor the most thermodynamically stable species, which is the less sterically hindered exo adduct.[5][6] Therefore, if the reaction is allowed to proceed for a sufficient duration or is gently heated, the exo product becomes the dominant, and often exclusive, isolated product.[3][8]

Diels_Alder_Mechanism cluster_reactants Reactants cluster_products Products R Furan + Maleic Anhydride TS_Endo Endo T.S. (Lower Ea) R->TS_Endo k_endo (fast) TS_Exo Exo T.S. (Higher Ea) R->TS_Exo k_exo (slow) Endo Endo Adduct (Less Stable) Endo->R k_rev_endo (fast) Exo Exo Adduct (More Stable) L Thermodynamic Product TS_Endo->Endo Kinetic Product TS_Exo->Exo

Reaction coordinate diagram showing kinetic and thermodynamic pathways.

Stereochemical Product Analysis

Distinguishing between the endo and exo products is critical and is typically accomplished using ¹H NMR spectroscopy. The differing stereochemical environments of the protons in each isomer lead to distinct chemical shifts and coupling constants.[6][8]

AdductControlling FactorRelative StabilityKey Feature
Endo KineticLess StableForms faster due to secondary orbital interactions.[1][5]
Exo ThermodynamicMore StableDominates at equilibrium due to lower steric hindrance.[5][6]

Experimental Protocol: Synthesis of the Thermodynamic Exo Adduct

This protocol outlines a self-validating procedure for the synthesis and isolation of the thermodynamically favored exo-7-oxabicyclo-[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride. The choice of solvent and temperature is critical for ensuring the reaction reaches equilibrium.

Materials and Reagents
  • Maleic Anhydride (C₄H₂O₃)

  • Furan (C₄H₄O)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes or Petroleum Ether

Step-by-Step Methodology
  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of maleic anhydride in 10.0 mL of tetrahydrofuran (THF). Gentle warming (to ~50°C) in a water bath can be used to facilitate dissolution.[11]

  • Initiation of Reaction: To the homogeneous solution, add 3.5 mL of furan.[11] Furan is volatile and should be handled in a well-ventilated fume hood.

  • Controlled Reaction Conditions: Stir the reaction mixture at a constant temperature of 50°C for 30-60 minutes.[11] This controlled heating is sufficient to overcome the activation barrier and allow the system to equilibrate, favoring the formation of the thermodynamic exo product while minimizing side reactions.

  • Crystallization and Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature. The product will begin to crystallize. To maximize yield, the flask can be placed in an ice bath for 10-15 minutes after reaching room temperature.[11]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes or petroleum ether to remove any unreacted starting materials.

  • Drying and Characterization: Allow the crystals to air-dry completely. The final product should be a white, crystalline solid. Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis to confirm the formation of the exo adduct and assess its purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_analysis Analysis dissolve 1. Dissolve Maleic Anhydride in THF (50°C) add_furan 2. Add Furan to Solution dissolve->add_furan react 3. Stir at 50°C for 30-60 min add_furan->react cool 4. Cool to Room Temp, then Ice Bath react->cool Equilibration filtrate 5. Vacuum Filtrate & Wash with Hexanes cool->filtrate dry 6. Air Dry Crystals filtrate->dry nmr 7. Characterize via NMR & M.P. dry->nmr

Workflow for the synthesis of the exo-Diels-Alder adduct.

Applications in Drug Development and Complex Synthesis

The 7-oxanorbornene scaffold produced from the furan Diels-Alder reaction is a highly versatile synthetic intermediate.[4] Its strained bicyclic system can be manipulated in various ways, such as through ring-opening metathesis polymerization (ROMP), retro-Diels-Alder reactions for controlled release, or further functionalization. This versatility makes it a valuable building block in the synthesis of complex natural products and in the development of novel pharmaceutical agents and advanced materials.[7][12][13] The ability to leverage furanic platform molecules, which can be derived from renewable biomass, further enhances the appeal of this chemistry from a green and sustainable perspective.[14][15]

Conclusion

The Diels-Alder reaction between furan and maleic anhydride is more than a simple cycloaddition; it is a dynamic process governed by a delicate interplay of kinetic and thermodynamic forces. The initial, rapid formation of the endo adduct gives way to the more stable exo isomer due to the reaction's inherent reversibility. For researchers and drug development professionals, a thorough understanding of this mechanism is not merely academic—it is essential for controlling reaction outcomes and leveraging the unique reactivity of the resulting oxanorbornene products for the synthesis of complex, high-value molecules.

References

  • Rulíšek, L., et al. (2005). An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions. The Journal of Organic Chemistry, 70(16), 6295-302. [Link]

  • Zibo Anquan Chemical Co., Ltd. (2024). Diels alder reaction of furan and maleic anhydride. News. [Link]

  • Scribd. (n.d.). Diels Alder Lab. [Link]

  • Galkin, M. V., & Samec, J. S. M. (2025). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. International Journal of Molecular Sciences, 26(14), 6550. [Link]

  • Rulíšek, L., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan-Maleic Anhydride and Furan-Maleimide Diels-Alder Reactions. American Chemical Society. [Link]

  • Aznar, M., et al. (2003). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry. [Link]

  • Scribd. (n.d.). NMR Analysis of Furan-Maleic Reactions. [Link]

  • Galkin, M. V., & Samec, J. S. M. (2025). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Semantic Scholar. [Link]

  • Chem Help ASAP. (2021). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

  • American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Spring 2024. [Link]

  • Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. [Link]

  • Rulíšek, L., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]

  • Galkin, M. V., & Samec, J. S. M. (2025). Overcoming the Reversibility in the Diels-Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. PubMed. [Link]

  • chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]

  • Tirelli, N., et al. (n.d.). Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an. ORBi. [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. [Link]

  • Dewar, M. J. S., & Pierini, A. B. (1984). Mechanism of the Diels-Alder reaction. Studies of the addition of maleic anhydride to furan and methylfurans. Journal of the American Chemical Society. [Link]

  • Docsity. (2023). Diels Alder Reaction with Furan and Maleic Anhydride. [Link]

  • Vauthier, C., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC - NIH. [Link]

  • De Vleeschouwer, F. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC - PubMed Central. [Link]

  • RSC Publishing. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. [Link]

  • Chegg. (2020). Question: This is a H1 NMR of the product of a Diels-Alder reaction using furan and maleic anhydride. [Link]

  • ResearchGate. (2016). Recent Applications of the Intramolecular Diels-Alder Furan (IMDAF) Reaction in Natural Product Synthesis. [Link]

  • NIH. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. [Link]

  • ACS Publications. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. [Link]

  • YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a synthetically valuable bicyclic lactone. The intricate three-dimensional architecture of this molecule, arising from multiple stereocenters, presents both challenges and opportunities in the design of novel chemical entities for pharmaceutical and materials science applications. This document delineates the fundamental principles governing its stereoisomerism, methodologies for its stereocontrolled synthesis, and advanced analytical techniques for the characterization and separation of its stereoisomers. Emphasis is placed on the causal relationships behind experimental choices, providing field-proven insights for researchers in organic synthesis and drug development.

Introduction: The Significance of a Rigid Tricyclic Scaffold

This compound is a unique heterocyclic compound featuring a rigid tricyclic framework. This structural rigidity is of considerable interest in medicinal chemistry as it allows for a precise spatial presentation of functional groups, which can lead to highly specific interactions with biological targets. The core structure is typically accessed through a Diels-Alder reaction, a powerful and atom-economical method for the construction of cyclic systems. Derivatives of the closely related 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have demonstrated potential as neuroprotective agents, hinting at the therapeutic promise of this class of molecules. Furthermore, bicyclic lactones, in general, are pivotal intermediates in the synthesis of a wide array of natural products and biologically active compounds. A thorough understanding of the stereochemical nuances of this scaffold is therefore paramount for its effective exploitation in drug discovery and development.

Elucidation of Stereoisomerism

The tricyclic core of this compound contains four stereogenic centers, leading to the theoretical possibility of multiple stereoisomers. The stereochemical outcome of its synthesis is primarily dictated by the concerted nature of the Diels-Alder cycloaddition.

The Diels-Alder Reaction: A Gateway to Stereochemical Complexity

The synthesis of the 4,10-dioxatricyclo[5.2.1.0(2,6)]decane framework is classically achieved through the [4+2] cycloaddition of furan (a diene) with a suitable dienophile. For the corresponding 3,5-dione, maleic anhydride is the dienophile of choice. This reaction is known to favor the formation of the exo isomer as the thermodynamically more stable product.

furan Furan (Diene) transition_state [4+2] Cycloaddition (Diels-Alder Reaction) furan->transition_state maleic_anhydride Maleic Anhydride (Dienophile) maleic_anhydride->transition_state product 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione transition_state->product

Caption: Diels-Alder synthesis of the dione analog.

For the target molecule, this compound, a dienophile such as maleic acid monoester or a related derivative would be employed. The cycloaddition can result in two diastereomeric products: the endo and exo isomers.

Defining the Stereochemistry: The Crystal Structure of the Racemic exo Adduct

The relative stereochemistry of the thermodynamically favored exo isomer has been unequivocally established through single-crystal X-ray diffraction analysis of the racemic compound, reported as (1RS,2SR,6SR,7SR)-4,10-Dioxatricyclo[5.2.1.0]dec-8-en-3-one.[1] This nomenclature precisely defines the relative spatial orientation of the substituents on the stereogenic centers. The crystal structure reveals a compact, cage-like architecture where the lactone ring is oriented away from the carbon-carbon double bond.

racemic_mixture (1RS,2SR,6SR,7SR)-4,10-Dioxatricyclo[5.2.1.0]dec-8-en-3-one enantiomer1 (1R,2S,6S,7S)-enantiomer racemic_mixture->enantiomer1 Component 1 enantiomer2 (1S,2R,6R,7R)-enantiomer racemic_mixture->enantiomer2 Component 2

Caption: Enantiomeric composition of the racemic mixture.

Synthetic Strategies and Stereocontrol

The ability to selectively synthesize a single stereoisomer is a cornerstone of modern pharmaceutical development. This section explores methodologies for achieving such stereocontrol in the synthesis of this compound.

Diastereoselective Synthesis: Favoring the exo Product

As previously mentioned, the Diels-Alder reaction between furan and maleic anhydride derivatives typically yields the exo adduct as the major product due to its greater thermodynamic stability. The endo adduct, while kinetically favored under certain conditions, can often be isomerized to the more stable exo form upon heating.

Experimental Protocol: Synthesis of the Racemic exo-3,5-Dione Analog

A representative protocol for the synthesis of the closely related 3,5-dione highlights the general conditions for the Diels-Alder reaction:

Reagent/SolventQuantityRole
Maleic Anhydride1.0 equivalentDienophile
Furan1.5 equivalentsDiene
TolueneAs solventReaction Medium

Procedure:

  • Suspend maleic anhydride in toluene.

  • Heat the suspension to 80°C.

  • Add furan dropwise to the heated suspension.

  • Stir the reaction mixture at 80°C for 6 hours.

  • Cool the mixture to room temperature and allow it to stand for 1 hour to facilitate precipitation.

  • Collect the crystalline product by filtration and wash with petroleum ether.

This protocol typically affords the exo isomer in good yield.

Enantioselective Synthesis: The Next Frontier

The preparation of enantiomerically pure this compound is a more formidable challenge. Two primary strategies can be envisioned: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the Diels-Alder reaction. For instance, a chiral Lewis acid could be employed to coordinate to the dienophile, thereby creating a chiral environment that favors the formation of one enantiomer over the other. While specific examples for the synthesis of the title compound are not extensively reported, the use of chiral catalysts in Diels-Alder reactions is a well-established and powerful methodology.[2]

Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by derivatizing the racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques such as chromatography or crystallization. Subsequently, the chiral auxiliary can be removed to yield the pure enantiomers. A more direct and widely used approach is chiral chromatography.

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the stereochemistry of the synthesized products is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for distinguishing between endo and exo diastereomers. The rigid nature of the tricyclic system results in distinct chemical shifts and coupling constants for the protons and carbons in each isomer. For the related 3,5-dione, detailed NMR data is available which can serve as a reference for the analysis of the 3-one.[3][4] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for the complete assignment of the spectra.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is often determined empirically.[6] The development of a robust chiral HPLC method is essential for determining the enantiomeric excess (ee) of an asymmetric synthesis or for the preparative separation of enantiomers.

racemic_mixture Racemic Mixture chiral_column Chiral HPLC Column racemic_mixture->chiral_column enantiomer1 Enantiomer 1 chiral_column->enantiomer1 Separation enantiomer2 Enantiomer 2 chiral_column->enantiomer2

Caption: Principle of chiral HPLC separation.

Potential Applications in Drug Discovery

The rigid, conformationally constrained framework of this compound makes it an attractive scaffold for the design of novel therapeutic agents. While direct biological activity data for the title compound is limited, related structures have shown promising pharmacological properties.

Derivatives of the analogous 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione have been investigated for their potential as neuroprotective agents. Furthermore, other derivatives of this scaffold have been reported to possess antimicrobial and antiviral activities.[7][8] These findings suggest that the this compound core could serve as a valuable starting point for the development of new drugs targeting a range of diseases.

Conclusion

The stereochemistry of this compound is a multifaceted topic with significant implications for its application in organic synthesis and medicinal chemistry. The Diels-Alder reaction provides a reliable entry point to the exo diastereomer, the relative stereochemistry of which has been confirmed by X-ray crystallography. The development of efficient methods for the synthesis of enantiomerically pure forms of this molecule remains a key area for future research. The insights and methodologies presented in this guide are intended to provide a solid foundation for researchers seeking to explore the potential of this intriguing tricyclic lactone.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Potential Applications of 4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • SUMICHIRAL. (n.d.).
  • Sato, I., Kadowaki, K., & Soai, K. (2001). Asymmetric synthesis with a chiral catalyst generated from asymmetric autocatalysis. Organic Letters, 3(24), 3851–3854.
  • Ustabas, R., Salamci, E., Coruh, U., Vazquez-Lopez, E. M., & Yavuz, M. (2006). (1RS,2SR,6SR,7SR)-4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-en-3-one. AVESİS.
  • PubChem. (n.d.). 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. Retrieved from [Link]

  • Ustabas, R., Salamci, E., Coruh, U., Vázquez-López, E. M., & Yavuz, M. (2006). (1RS,2SR,6SR,7SR)-4,10-Dioxatricyclo[5.2.1.0]dec-8-en-3-one. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4209–o4210.
  • ResearchGate. (2006). (1RS,2SR,6SR,7SR)-4,10-Dioxatricyclo[5.2.1.0]dec-8-en-3-one. Retrieved from [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-114.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Sibi, M. P., & Stanley, L. M. (2010).
  • PubChem. (n.d.). (1R,2R,6R,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Retrieved from [Link]

  • De Martin, L., & Gasan, V. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews, 37(7), 1437-1448.
  • Aladdin Scientific. (n.d.). 4, 10-Dioxatricyclo[5.2.1.02'6]decan-8-en-3-one, min 97%, 1 gram. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%+ (HPLC), C8H8O3, 5 grams.
  • Tan, X. J., Li, C. G., Xing, D. X., & Liu, Y. (2012). exo,exo-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0]dec-8-ene-3,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(3), o769.
  • Chen, J., & Hayashi, T. (2016). Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst. Green Chemistry, 18(10), 2958-2962.
  • Tuba, R., & Hórvölgyi, Z. (2021). Continuous-flow asymmetric synthesis of active pharmaceutical ingredients. Green Chemistry, 23(16), 6117-6138.
  • Stefańska, J., Sobiak, S., & Gzella, A. K. (2009). Biological evaluation of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Central European Journal of Biology, 4(2), 225-231.
  • Stefańska, J., Sobiak, S., & Gzella, A. K. (2010). Antimicrobial activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Annals of Microbiology, 60(1), 151-155.
  • Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.

Sources

An In-Depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. Among these, strained bicyclic systems have garnered significant attention due to their unique three-dimensional structures, which can effectively probe biological space and provide access to novel intellectual property. This technical guide provides a comprehensive overview of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a versatile lactone built upon the 7-oxabicyclo[2.2.1]heptene core. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and burgeoning applications as a key building block for therapeutic agents.

The tricyclic lactone, this compound, is a structurally intriguing molecule that serves as a valuable intermediate in the synthesis of more complex chemical entities. Its rigid, conformationally constrained framework is an attractive feature for the design of molecules with specific spatial orientations, a critical factor in achieving high-affinity interactions with biological targets.

Nomenclature and Synonyms

The systematic naming of complex polycyclic molecules can often lead to a variety of acceptable names. For clarity and comprehensive literature searching, a compilation of synonyms for this compound is provided below.

Synonym Source/Context
4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-oneA common and descriptive alternative name.[1][2]
3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1(3H)-oneA variation of the above synonym.[1][3]
CAS RN: 72150-22-2The Chemical Abstracts Service registry number for this specific compound.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually a two-step process, beginning with a classic Diels-Alder reaction, followed by a selective reduction. This approach highlights the power of pericyclic reactions in rapidly building molecular complexity.

Step 1: Diels-Alder Cycloaddition to form the Anhydride Precursor

The foundational step in the synthesis is the [4+2] cycloaddition between furan (the diene) and maleic anhydride (the dienophile) to yield the corresponding dione, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. This reaction is a cornerstone of organic synthesis and proceeds readily to form the bicyclic adduct.

Diagram: Synthesis Pathway - Step 1

G furan Furan plus + furan->plus maleic_anhydride Maleic Anhydride dione 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione maleic_anhydride->dione Diels-Alder Reaction plus->maleic_anhydride

Caption: Diels-Alder reaction of furan and maleic anhydride.

Step 2: Selective Reduction to the Lactone

The subsequent and crucial step is the selective reduction of one of the two carbonyl groups of the anhydride precursor to a methylene group, thus forming the lactone. This transformation is typically achieved using a mild reducing agent, with sodium borohydride (NaBH₄) being a common and effective choice for the reduction of cyclic anhydrides to lactones. The choice of a mild reductant is critical to avoid over-reduction to the diol.

The mechanism of this reduction involves the nucleophilic attack of a hydride ion from the borohydride onto one of the electrophilic carbonyl carbons of the anhydride. This is followed by an intramolecular ring-opening and subsequent workup to yield the stable lactone.

Diagram: Synthesis Pathway - Step 2

G dione 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione lactone This compound dione->lactone Selective Reduction (e.g., NaBH4)

Caption: Selective reduction of the anhydride to the lactone.

Experimental Protocol: A Representative Synthesis

Materials:

  • 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to prevent excessive gas evolution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the bubbling ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is essential for its characterization and for predicting its behavior in various chemical and biological systems.

Property Value Source
Molecular Formula C₈H₈O₃[1][4]
Molecular Weight 152.15 g/mol [1][4]
Appearance White to almost white powder or crystal
CAS Number 72150-22-2[1][2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the double bond, the bridgehead protons, and the protons adjacent to the ether and lactone functionalities. The coupling patterns would be complex due to the rigid bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the lactone carbonyl carbon at a characteristic downfield shift, along with signals for the olefinic carbons, the carbons of the ether linkage, and the aliphatic carbons of the bicyclic framework.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the range of 1735-1750 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The rigid 7-oxabicyclo[2.2.1]heptene scaffold, the core of this compound, is a privileged structure in medicinal chemistry. Its conformational rigidity allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

As a Scaffold for Neuroprotective Agents

There is growing interest in the development of novel therapeutics for neurodegenerative diseases. Research has shown that derivatives of the closely related dione, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, exhibit potential as neuroprotective agents. These compounds have been investigated for their ability to modulate calcium channels and NMDA receptors, both of which are implicated in the pathophysiology of neurodegenerative disorders. The lactone, this compound, serves as a key starting material for the synthesis of a diverse library of such derivatives, allowing for the systematic exploration of structure-activity relationships.

As a Precursor for Antimicrobial Compounds

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The 7-oxabicyclo[2.2.1]heptene framework has been incorporated into molecules with demonstrated antibacterial and antifungal activities. By functionalizing the lactone ring or other positions on the bicyclic system of this compound, medicinal chemists can generate a variety of compounds for screening against a panel of pathogenic microbes.

Diagram: Application Workflow

G start This compound derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening Biological Screening library->screening neuro Neuroprotective Agents screening->neuro antimicrobial Antimicrobial Agents screening->antimicrobial

Sources

Methodological & Application

Application Note and Protocol: Stereoselective Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The caged bicyclic ether motif, specifically the 7-oxabicyclo[2.2.1]heptane core, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive starting point for the development of novel therapeutic agents. The target molecule, 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, is a tricyclic lactone that embodies this core structure and represents a valuable building block for further chemical elaboration. This application note provides a detailed guide to the stereoselective synthesis of this compound, focusing on the underlying principles of the key reaction, a Lewis acid-catalyzed intramolecular Diels-Alder reaction of a furan derivative.

The synthetic strategy hinges on a [4+2] cycloaddition, a powerful and atom-economical method for the formation of six-membered rings.[1][2] In this case, a furan ring serves as the diene, and a tethered acrylate moiety acts as the dienophile. The stereochemical outcome of this reaction is of paramount importance, as the biological activity of the resulting compounds is often highly dependent on their three-dimensional structure. This guide will delve into the factors that control the endo/exo selectivity of the cycloaddition and provide a detailed protocol for achieving the desired stereoisomer.

Mechanistic Insights and Stereochemical Control

The cornerstone of this synthesis is the Intramolecular Diels-Alder of Furan (IMDAF) reaction. The precursor, furfuryl acrylate, is synthesized by the esterification of furfuryl alcohol with acryloyl chloride. Upon heating, or in the presence of a Lewis acid catalyst, the furan ring and the acrylate double bond undergo a cycloaddition to form the tricyclic lactone product.

The stereoselectivity of the Diels-Alder reaction is a critical consideration. Two major diastereomeric products can be formed: the endo and the exo isomers.[3] In the context of the furan-acrylate cycloaddition, the endo transition state is characterized by the alignment of the electron-withdrawing carbonyl group of the dienophile underneath the diene's π-system. This orientation is favored due to secondary orbital interactions, which stabilize the transition state, leading to the kinetically preferred endo product.[4] Conversely, the exo transition state, where the carbonyl group points away from the diene, is sterically less hindered and often leads to the thermodynamically more stable product.[5]

For the synthesis of this compound, the endo isomer is typically the desired product due to its specific stereochemical arrangement. The use of Lewis acids can significantly enhance the rate and selectivity of the Diels-Alder reaction.[6] Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[2] Furthermore, this coordination can enhance the preference for the endo transition state by amplifying the secondary orbital interactions.

Caption: Synthetic pathway to the target molecule.

Experimental Protocol

This protocol outlines a two-step synthesis of this compound, commencing with the preparation of the furfuryl acrylate precursor followed by the stereoselective intramolecular Diels-Alder cycloaddition.

Part 1: Synthesis of Furfuryl Acrylate

Materials:

  • Furfuryl alcohol (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furfuryl alcohol and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add acryloyl chloride dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude furfuryl acrylate can be purified by flash column chromatography on silica gel if necessary, although it is often used directly in the next step.

Part 2: Stereoselective Intramolecular Diels-Alder Cycloaddition

Materials:

  • Furfuryl acrylate (1.0 eq)

  • Lewis Acid (e.g., Zinc Iodide (ZnI₂), 0.2 eq)

  • Toluene, anhydrous

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Hexanes

  • Büchner funnel and filter paper

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the crude or purified furfuryl acrylate and anhydrous toluene.

  • Add the Lewis acid catalyst (e.g., Zinc Iodide) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, may precipitate out of the solution as a white solid. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold hexanes to remove any remaining impurities.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

StepReactantProductCatalystSolventTemp. (°C)Time (h)Yield (%)Stereoselectivity (endo:exo)
1Furfuryl alcohol, Acryloyl chlorideFurfuryl acrylate-DCM0 to rt2-4>90N/A
2Furfuryl acrylateThis compoundZnI₂ (0.2 eq)Toluene11012-2470-85>95:5

Logical Workflow Diagram

experimental_workflow cluster_precursor_synthesis Part 1: Precursor Synthesis cluster_imdaf Part 2: Intramolecular Diels-Alder start Dissolve Furfuryl Alcohol in Anhydrous DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine add_acryloyl Add Acryloyl Chloride (dropwise) add_tea->add_acryloyl cool->add_tea warm_stir Warm to RT and Stir add_acryloyl->warm_stir quench Quench with NaHCO3 warm_stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify_precursor Purify Furfuryl Acrylate (optional) dry_concentrate->purify_precursor dissolve_precursor Dissolve Furfuryl Acrylate in Anhydrous Toluene purify_precursor->dissolve_precursor add_catalyst Add Lewis Acid Catalyst dissolve_precursor->add_catalyst reflux Heat to Reflux add_catalyst->reflux cool_product Cool to RT reflux->cool_product isolate Isolate Product (Filtration/Concentration) cool_product->isolate purify_product Purify Product (Recrystallization/Chromatography) isolate->purify_product

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of this compound. By leveraging a Lewis acid-catalyzed intramolecular Diels-Alder reaction of furfuryl acrylate, this valuable tricyclic lactone can be obtained in good yield and with high endo selectivity. The provided mechanistic insights and detailed experimental procedures are intended to enable researchers in the fields of organic synthesis, medicinal chemistry, and drug development to reliably produce this important building block for their research endeavors. The principles of stereochemical control discussed herein are broadly applicable to other Diels-Alder reactions involving furan derivatives, further highlighting the utility of this powerful cycloaddition reaction in modern organic synthesis.

References

  • Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Advances, 10(73), 44781-44788. [Link]

  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021). International Journal of Molecular Sciences, 22(21), 11856. [Link]

  • López-López, V., et al. (2018). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 16(43), 8346-8356. [Link]

  • Asensio, A., et al. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • OctaneX. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. Retrieved from [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020046124A1 - Diels-alder reaction with furanics to obtain aromatics.
  • Beilstein Journals. (2011). Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.0 2,6 ]decane skeleton. Beilstein Journal of Organic Chemistry, 7, 1039-1046. [Link]

  • Matrix Fine Chemicals. (n.d.). 4,10-DIOXATRICYCLO[5.2.1.0^{2,6}]DEC-8-ENE-3,5-DIONE. Retrieved from [Link]

  • SciSpace. (2005). Intramolecular Diels—Alder Reaction of 4-(N-Furfuryl)aminobut-1-enes. New Approach to the Synthesis of 6,8a-Epoxyoctahydroisoquinoline (3-Aza-11-oxatricyclo[6.2.1.01,6]undec-9-ene) Derivatives.[Link]

  • Asensio, A. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. (2022). Beilstein Journal of Organic Chemistry, 18, 1264-1272. [Link]

  • Salavati-fard, T., et al. (2017). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ACS Catalysis, 7(3), 1860-1871. [Link]

  • Alkylations of tricyclo[5.2.1.0 2,6]deca-4,8-dien-3-one by a cuprate reaction. (2001). Tetrahedron, 57(49), 9877-9883. [Link]

  • Ellis, D. D., & Spek, A. L. (2000). (5S)-3-oxo-4-oxa-endo-tricyclo[5.2.1.0(2,6)]dec-8-en-5-yl acetate. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), 1269-1270. [Link]

  • Synthesis by Elimination Reactions. (n.d.). Science of Synthesis. [Link]

Sources

Application Note: Mastering the Diels-Alder Reaction of Furan and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Kinetic and Thermodynamic Control for Researchers and Synthetic Chemists

Introduction: The Archetypal Yet Deceptive Cycloaddition

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for constructing six-membered rings with high stereocontrol.[1] The [4+2] cycloaddition between furan and maleic anhydride is a classic textbook example, valued for its simplicity and efficiency in generating the versatile 7-oxabicyclo[2.2.1]hept-5-ene scaffold, a precursor in various drug discovery and materials science applications.[2][3]

Furan, an aromatic heterocycle, serves as the diene, while the electron-deficient maleic anhydride is a highly reactive dienophile.[4][5] However, the aromatic stability of furan introduces a critical nuance: the reaction is readily reversible.[6] This reversibility is the key to understanding and controlling the reaction's outcome. Unlike many Diels-Alder reactions that irreversibly form the kinetically favored endo product, this system allows for equilibration to the more thermodynamically stable exo product.[7][8] This application note provides a detailed exploration of the reaction's mechanistic underpinnings, the critical parameters that govern its stereochemical outcome, and detailed protocols for selectively synthesizing either the kinetic or thermodynamic adduct.

Mechanism and Stereoselectivity: A Tale of Two Pathways

The reaction proceeds through a concerted mechanism, where the diene and dienophile form two new carbon-carbon sigma bonds in a single, cyclic transition state.[1][3] This process can lead to two distinct diastereomeric products: the endo and exo adducts.

  • Kinetic Control (The Endo Pathway): The endo adduct is formed faster.[7][8] This preference is attributed to "secondary orbital interactions," where the electron-rich pi system of the diene aligns favorably with the pi system of the dienophile's electron-withdrawing carbonyl groups in the transition state.[1] This stabilizing interaction lowers the activation energy for the endo pathway, making it the predominant product under conditions of kinetic control (i.e., lower temperatures and shorter reaction times).

  • Thermodynamic Control (The Exo Pathway): The exo adduct is more stable.[7][8] In the exo configuration, the bulky anhydride ring is oriented away from the furan-derived oxygen bridge, minimizing steric repulsion. The endo adduct, by contrast, suffers from significant steric strain. Given the reversibility of the reaction, if sufficient energy is supplied (e.g., through heat or extended reaction time), the initially formed endo adduct can undergo a retro-Diels-Alder reaction, reverting to the starting materials.[9][10] These starting materials can then react again, and over time, the equilibrium will shift to favor the formation of the more stable exo product. The exo product is thermodynamically favored by approximately 1.9 kcal/mol.[7][8]

G cluster_reactants Reactants reactants Furan + Maleic Anhydride ts_endo Endo Transition State (Lower Ea) reactants->ts_endo k_endo (fast) ts_exo Exo Transition State (Higher Ea) reactants->ts_exo k_exo (slow) endo_product Endo Adduct (Less Stable) endo_product->ts_endo k_retro-endo (slow) exo_product Exo Adduct (More Stable) exo_product->ts_exo k_retro-exo (very slow) ts_endo->endo_product ts_exo->exo_product G prep 1. Reagent Prep (Maleic Anhydride in Solvent) add 2. Furan Addition prep->add react 3. Reaction (Controlled Temp/Time) add->react iso 4. Isolation (Crystallization & Filtration) react->iso char 5. Characterization (NMR, MP, IR) iso->char

Caption: General Experimental Workflow

Troubleshooting and Key Considerations

  • Hydrolysis: Both maleic anhydride and the resulting product are susceptible to hydrolysis, which opens the anhydride ring to form the corresponding dicarboxylic acid. [11]Ensure all glassware is dry and use anhydrous solvents for best results. Avoid recrystallizing the product from water or alcohol. [11]* Retro-Diels-Alder: The reaction's reversibility means the adduct can decompose back to furan and maleic anhydride upon heating. [2][10]This is particularly relevant during characterization techniques that require heat, such as gas chromatography or melting point analysis if heated too slowly.

  • Product Purity: If the reaction is not allowed to reach completion or equilibrate fully, the final product may be a mixture of endo and exo isomers along with unreacted starting materials. Recrystallization can help purify the desired adduct. [12]

Conclusion

The Diels-Alder reaction between furan and maleic anhydride is a powerful synthetic tool whose stereochemical outcome is dictated by a delicate balance between kinetic and thermodynamic control. By precisely manipulating reaction temperature and time, chemists can selectively favor either the initially formed endo adduct or the more stable exo product. A thorough understanding of the reaction's reversible nature is paramount for achieving high yields and purity, making this classic cycloaddition a valuable and instructive model for controlling complex chemical equilibria in organic synthesis.

References

  • Diels Alder Lab. (n.d.). Scribd. Retrieved from [Link]

  • A. A. C. C. Pais, M. N. D. S. Cordeiro, & M. G. B. V. S. T. T. G. da Silva. (1999). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry, 1, 293-296. Retrieved from [Link]

  • K. L. Williamson, R. D. Minard, & C. N. Masters. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections.org. Retrieved from [Link]

  • Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. (n.d.). Studylib. Retrieved from [Link]

  • M. Movassaghi, M. D. Hill, & O. K. Ahmad. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5123-5127. Retrieved from [Link]

  • V. Froidevaux, C. Negrell, S. Caillol, J. P. Pascault, & B. Boutevin. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Molecules, 25(2), 269. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. Retrieved from [Link]

  • T. V. Alves & I. Fernández. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21, 7861-7870. Retrieved from [Link]

  • Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. (n.d.). American Chemical Society. Retrieved from [Link]

  • The reactions of interest. We studied the retro Diels-Alder reactions... (n.d.). ResearchGate. Retrieved from [Link]

  • A. Jab, P. D. Godfrey, D. McNaughton, & C. Medcraft. (2023). Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters, 14(2), 604-608. Retrieved from [Link]

  • What's the Diels? Part II. (2013, July 21). OChemOnline. Retrieved from [Link]

  • Diels-Alder Reactions: Furan & Anthracene. (n.d.). Scribd. Retrieved from [Link]

  • Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2014, June 6). Chemistry Stack Exchange. Retrieved from [Link]

  • On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. (n.d.). ResearchGate. Retrieved from [Link]

  • S. H. K. Thota, J. De Winter, P. Gerbaux, B. F. Sels, & D. E. De Vos. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22, 8436-8445. Retrieved from [Link]

  • Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. (n.d.). ResearchGate. Retrieved from [Link]

  • Diels Alder Reaction with Furan and Maleic Anhydride. (2023, December 14). Docsity. Retrieved from [Link]

  • J. Ashenhurst. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Retrieved from [Link]

  • Diels alder reaction of furan and maleic anhydride. (2024, April 13). Zibo Anquan Chemical Co., Ltd. Retrieved from [Link]

  • A. Jab, P. D. Godfrey, D. McNaughton, & C. Medcraft. (2023). Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters, 14(2), 604-608. Retrieved from [Link]

  • A. A. G. G. D. V. S. H. K. Thota. (2019). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 12(19), 4349-4371. Retrieved from [Link]

  • Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. (n.d.). ResearchGate. Retrieved from [Link]

  • The Mechanism of the Diels-Alder Reaction of 2-Methylfuran with Maleic Anhydride. (1969). Journal of the American Chemical Society. Retrieved from [Link]

  • The Reaction of Furan with Maleic Anhydride. (1955). Journal of the American Chemical Society. Retrieved from [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (n.d.). ResearchGate. Retrieved from [Link]

  • V. Froidevaux, C. Negrell, S. Caillol, J. P. Pascault, & B. Boutevin. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 6, 67551-67564. Retrieved from [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (2018). Indian Academy of Sciences. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Novel Imide Derivatives from the Furan-Maleic Anhydride Diels-Alder Adduct

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, bicyclic scaffold derived from the Diels-Alder reaction of furan and maleic anhydride is a highly versatile building block in modern medicinal chemistry. Its unique three-dimensional structure provides a foundation for developing novel therapeutic agents. This guide offers a detailed, mechanistically-grounded protocol for the synthesis of N-substituted imide derivatives from the exo-adduct, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. We will elucidate the underlying chemical principles, provide a robust, step-by-step experimental procedure, present characterization data, and discuss the broad applications of these compounds in drug discovery, particularly in oncology and neuroprotection.

Introduction: The Strategic Value of the Oxanorbornene Scaffold

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, allows for the efficient construction of complex cyclic systems from simple precursors.[1] The cycloaddition of furan (a bio-renewable diene) and maleic anhydride (a reactive dienophile) yields a caged anhydride, systematically named 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.[2][3] This molecule, often referred to as an oxanorbornene anhydride, is of significant interest for several reasons:

  • Stereochemical Richness: The rigid bicyclic framework presents a well-defined three-dimensional geometry, ideal for targeted interactions with biological macromolecules.

  • Synthetic Accessibility: The adduct is readily prepared via a [4+2] cycloaddition, often with high yield and stereoselectivity.[4]

  • Chemical Versatility: The anhydride moiety is a reactive handle that can be readily converted into a variety of functional groups, most notably imides, through reaction with primary amines.[5][6]

These resulting N-substituted imide derivatives have emerged as privileged scaffolds in drug development, demonstrating potential as anticancer, neuroprotective, and anti-inflammatory agents.[5][7][8] This document provides the necessary protocols and scientific context to empower researchers to synthesize and explore this promising class of molecules.

Mechanistic Framework: From Anhydride to Imide

The conversion of the furan-maleic anhydride adduct to an N-substituted imide is a classic two-step process that can be conveniently performed in a one-pot synthesis.

  • Nucleophilic Acyl Substitution (Ring-Opening): A primary amine (R-NH₂) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the cleavage of a carbon-oxygen bond and the formation of a transient tetrahedral intermediate, which collapses to form a stable amic acid intermediate. This intermediate contains both a carboxylic acid and an amide functional group.

  • Intramolecular Cyclization (Dehydration): Upon heating, the carboxylic acid and amide groups of the amic acid intermediate undergo an intramolecular condensation reaction. This step eliminates a molecule of water and forms the thermodynamically stable five-membered imide ring, yielding the final N-substituted product.

The overall reaction is driven to completion by the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus when the reaction is conducted in a solvent like toluene.[5][6]

G start_mat 4,10-Dioxatricyclo[5.2.1.0(2,6)] dec-8-ene-3,5-dione (Anhydride Adduct) intermediate Amic Acid Intermediate start_mat->intermediate Step 1: Aminolysis (Ring-Opening) reagent + Primary Amine (R-NH₂) final_prod N-Substituted Imide Derivative intermediate->final_prod Step 2: Cyclization (Dehydration / Heat) byproduct - H₂O G reagents 1. Charge Flask: - Anhydride Adduct - Toluene - Primary Amine reflux 2. Heat to Reflux (110°C, 10-24h) with Dean-Stark Trap reagents->reflux workup 3. Aqueous Workup: - Cool to RT - Wash (HCl, H₂O, Brine) - Dry (MgSO₄) reflux->workup purify 4. Isolate & Purify: - Rotovap - Recrystallize (EtOAc/Hexane) workup->purify characterize 5. Characterize: - NMR, IR, MS - Melting Point purify->characterize

Sources

Application Notes & Protocols: Aminolysis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of the Oxanorbornene Scaffold

The compound 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-en-3,5-dione is the formal Diels-Alder adduct of furan and maleic anhydride.[1] This strained, bicyclic anhydride is more than a mere synthetic curiosity; it serves as a versatile and stereochemically rich scaffold for constructing complex molecular architectures. Its true value is unlocked through subsequent functionalization, with aminolysis—the ring-opening reaction with an amine—being a primary and powerful transformation.

This guide provides an in-depth exploration of the aminolysis of this anhydride. We will dissect the foundational principles, from the critical stereochemical considerations of the starting material to the mechanistic nuances of the aminolysis reaction itself. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing not just protocols, but the causal logic required to adapt and troubleshoot these procedures. The resulting amic acid and imide derivatives are of significant interest, particularly as lead scaffolds for potential neuroprotective agents that modulate calcium channels and NMDA receptors.[2][3][4]

Foundational Expertise: Mastering the endo vs. exo Dichotomy

A common pitfall in working with the furan-maleic anhydride adduct is overlooking the profound impact of its stereochemistry. The Diels-Alder reaction yields two diastereomers: the endo and exo adducts. Understanding the principles of kinetic versus thermodynamic control is paramount for experimental success.

  • Kinetic Product (endo): Formed faster at lower temperatures. This isomer is sterically more hindered and less stable. In the case of furan, the retro-Diels-Alder reaction for the endo adduct is rapid even at moderate temperatures.[5]

  • Thermodynamic Product (exo): Formed under conditions that allow for equilibrium, such as higher temperatures or longer reaction times. The exo adduct is sterically less hindered and significantly more stable.[5][6]

For synthetic applications where the scaffold is to be carried through multiple steps, isolating the pure, thermodynamically stable exo isomer is the critical first step. Attempting aminolysis on a mixture of isomers, or on the unstable endo adduct, will lead to complex product mixtures and poor reproducibility. The protocols outlined herein are specifically designed for the exo isomer.

The Aminolysis Reaction: Mechanism and Rationale

The aminolysis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-en-3,5-dione is a classic nucleophilic acyl substitution reaction. The amine, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride ring. This process proceeds through a distinct, multi-step mechanism.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks one of the carbonyl carbons of the anhydride. This is the rate-determining step.

  • Tetrahedral Intermediate Formation: The attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Ring-Opening: The tetrahedral intermediate collapses. The C-O bond within the anhydride ring cleaves, using the lone pair from the negative oxygen to expel the carboxylate as a leaving group.

  • Proton Transfer: The resulting carboxylate is basic enough to deprotonate the now positively charged ammonium group, yielding the final, neutral amic acid product.

This initial ring-opening yields an amic acid , a molecule containing both an amide and a carboxylic acid. This intermediate can often be isolated or, as is common in the synthesis of neuroprotective agents, cyclized via dehydration to the corresponding imide by heating.[3]

Aminolysis Mechanism Anhydride Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic Attack Amine Primary Amine (Nucleophile) AmicAcid Amic Acid Product Intermediate->AmicAcid 2. Ring-Opening & 3. Proton Transfer

Caption: General mechanism of cyclic anhydride aminolysis.

Field-Proven Methodologies: Experimental Protocols

These protocols provide a validated pathway from commercially available starting materials to the final functionalized products.

Protocol 1: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-en-3,5-dione (Thermodynamic Adduct)

Causality: This procedure uses reflux in toluene to ensure the reaction reaches thermal equilibrium, guaranteeing the exclusive formation of the more stable exo isomer.[3] The retro-Diels-Alder reaction is reversible, and under these conditions, the less stable endo adduct reverts to the starting materials, while the exo product accumulates.[5]

Materials:

  • Maleic anhydride (1.0 eq)

  • Furan (1.5 eq, excess to drive the reaction)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of maleic anhydride (e.g., 10 g, 102 mmol) in anhydrous toluene (150 mL) in a 250 mL round-bottom flask, add furan (e.g., 11.1 mL, 153 mmol).

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.

  • Maintain reflux for 1.5 to 2 hours. Monitor the reaction by TLC if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the product under vacuum. The expected yield is typically high (>90%). The melting point should be sharp (Lit. mp ~118°C) and can be used as a preliminary check for isomeric purity.[7]

Protocol 2: General Aminolysis and Imide Formation

Causality: This two-step, one-pot procedure first forms the amic acid intermediate at room temperature. The subsequent addition of a base (triethylamine, TEA) and heat facilitates the dehydration (cyclization) to the final, stable imide product.[3] TEA acts as a base to deprotonate the carboxylic acid intermediate, and the elevated temperature provides the activation energy for the final condensation step.

Materials:

  • exo-Anhydride from Protocol 1 (1.0 eq)

  • Primary amine of choice (e.g., benzylamine, propylamine) (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the exo-anhydride (e.g., 5.0 g, 30.1 mmol) in anhydrous toluene (100 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • Add the desired primary amine (1.0 eq, 30.1 mmol) dropwise to the solution at room temperature. Stir for 30 minutes. At this stage, the amic acid intermediate is formed.

  • Add triethylamine (1.2 eq, 5.0 mL, 36.1 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction to reflux.

  • Maintain reflux for 10-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the amic acid intermediate and the appearance of the less polar imide product.[3]

  • Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure imide product.[3]

Experimental Workflow Start Maleic Anhydride + Furan in Toluene Reflux1 Reflux (1.5h) Start->Reflux1 Anhydride Isolate exo-Anhydride (Crystallization) Reflux1->Anhydride AmineAdd 1. Add Primary Amine (RT) 2. Add TEA Anhydride->AmineAdd Reflux2 Reflux (10-24h) AmineAdd->Reflux2 Workup Aqueous Workup & Extraction Reflux2->Workup Purify Purification (Chromatography) Workup->Purify Product Final Imide Product Purify->Product

Caption: Workflow for the synthesis of oxanorbornene imides.

Self-Validating Systems: Data Presentation and Characterization

Confirming the successful synthesis relies on a complementary analysis of spectroscopic data. The transformation from anhydride to imide is accompanied by clear, unambiguous changes in IR and NMR spectra.[8]

Table 1: Representative Spectroscopic Data for a N-propyl Imide Derivative

Analysis Type Starting Anhydride N-propyl Imide Product Interpretation of Change
FT-IR (cm⁻¹) ~1850 & ~1780 (Anhydride C=O stretch, symmetric & asymmetric)~1770 & ~1700 (Imide C=O stretch, symmetric & asymmetric)Disappearance of the characteristic high-frequency anhydride carbonyl peaks and appearance of the two distinct imide carbonyl peaks confirms ring transformation.
No N-H or C-H (alkyl)~2965 (Alkyl C-H stretch)Appearance of new C-H stretches corresponding to the added alkyl group (propyl).
¹H NMR (δ, ppm) ~6.5 (s, 2H, vinyl), ~5.3 (s, 2H, bridgehead), ~3.5 (s, 2H, anhydride bridge)~6.5 (s, 2H, vinyl), ~5.2 (s, 2H, bridgehead), ~3.4 (t, 2H, -N-CH₂ -), ~2.9 (s, 2H, imide bridge), ~1.5 (m, 2H, -CH₂-CH₂ -CH₃), ~0.9 (t, 3H, -CH₂-CH₃ )The core scaffold protons remain, but new signals appear for the N-alkyl group with appropriate splitting patterns and integrations, confirming covalent attachment.
¹³C NMR (δ, ppm) ~170 (C=O), ~137 (C=C), ~81 (C-O bridgehead), ~48 (C-H bridge)~176 (C=O), ~137 (C=C), ~81 (C-O bridgehead), ~48 (C-H bridge), ~40 (-N-C H₂-), ~22 (-C H₂-CH₃), ~11 (-C H₃)Appearance of new aliphatic carbon signals corresponding to the added amine nucleophile.
HRMS (m/z) [M+H]⁺ calcd. for C₈H₇O₄: 167.0344[M+H]⁺ calcd. for C₁₁H₁₄NO₃: 208.0974The measured mass must match the calculated exact mass for the proposed product structure, providing definitive confirmation of the elemental formula.

Note: Specific chemical shifts (δ) are illustrative and may vary based on the solvent and the specific amine used.[3]

References

  • Egunlusi, A. O., Malan, S. F., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4552. [Link][4]

  • Egunlusi, A. O., Malan, S. F., & Joubert, J. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ARKIVOC, 2020(5), 28-38. [Link][2][3]

  • Olsen, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link][5]

  • Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. [Link][9]

  • Jan, R. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange. [Link][10]

  • ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link][6]

  • Diels-Alder reaction of furan and maleic anhydride. (2024). Zibo Anquan Chemical Co., Ltd. [Link][1]

  • Chemsrc. (2025). Furan-maleic anhydride adduct. [Link][7]

Sources

Application Notes & Protocols: Investigating 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Derivatives for Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Core Scaffold: Initial literature surveys indicate a scarcity of specific neuroprotective data for the 4,10-dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one scaffold. However, significant research has been conducted on the structurally analogous 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione scaffold.[1][2][3][4][5] These caged tricyclic structures have shown promise in modulating key pathways involved in neurodegeneration, particularly excitotoxicity. This guide will therefore focus on the protocols and applications relevant to this well-documented analog, providing a robust framework for the investigation of the target compound class.

Introduction: The Rationale for Tricyclic Caged Compounds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A confluence of pathological events, including excitotoxicity, oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis, drives this neuronal demise.[6][7][8][9] The development of small molecules that can intervene in these pathways is a primary goal of neuropharmacology.

Polycyclic cage-like structures, such as the derivatives of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, are of significant interest due to their rigid, three-dimensional architecture. This structural rigidity can confer high affinity and selectivity for specific biological targets, such as ion channels.[4] Research into these derivatives has highlighted their potential to act as blockers of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs), two critical players in the excitotoxicity cascade that leads to calcium overload and subsequent neuronal death.[1][2]

This document provides a comprehensive guide for the synthesis, in vitro screening, and in vivo evaluation of these tricyclic derivatives as potential neuroprotective agents. The protocols are designed to form a self-validating workflow, from initial compound generation to mechanistic elucidation and preclinical proof-of-concept.

Part 1: Synthesis and Characterization of Lead Scaffolds

The foundation of any drug discovery program is the efficient synthesis of the core scaffold and its derivatives. The 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione scaffold is typically prepared via a Diels-Alder cycloaddition reaction, followed by aminolysis to generate a library of imide derivatives with diverse functionalities.[4][5]

Protocol 1.1: General Synthesis of N-Substituted Imide Derivatives

Causality: This two-step process first creates the rigid tricyclic anhydride core. The subsequent aminolysis is a versatile method to introduce a wide range of chemical moieties (aliphatic, aromatic, heterocyclic) by forming a stable imide ring. This allows for systematic structure-activity relationship (SAR) studies to optimize neuroprotective potency and drug-like properties.

Step 1: Synthesis of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione (Anhydride Intermediate)

  • To a solution of furan in a suitable solvent (e.g., toluene), add maleic anhydride.

  • Reflux the mixture for 1.5-2 hours. The Diels-Alder reaction proceeds to form the endo-isomer of the anhydride.

  • Cool the reaction mixture and collect the resulting crystalline product by filtration.

  • Wash the product with a cold solvent (e.g., hexane) and dry under vacuum.

Step 2: Synthesis of Imide Derivatives via Aminolysis

  • Dissolve the synthesized anhydride intermediate in toluene.

  • Add an equimolar amount of the desired primary amine (NH2-R) and a catalytic amount of a base such as triethylamine (TEA).

  • Reflux the mixture for 10-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Characterization: Confirm the structure and purity of all synthesized derivatives using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., imide carbonyls).

  • Mass Spectrometry (MS): To determine the molecular weight of the final compounds.

G furan Furan anhydride Anhydride Intermediate (Diels-Alder) furan->anhydride Toluene, Reflux maleic Maleic Anhydride maleic->anhydride Toluene, Reflux derivative Final Imide Derivative (Aminolysis) anhydride->derivative Toluene, TEA, Reflux amine Primary Amine (R-NH2) amine->derivative Toluene, TEA, Reflux characterization Characterization (NMR, IR, MS) derivative->characterization

Figure 1. General workflow for the synthesis and characterization of derivatives.

Part 2: In Vitro Neuroprotection and Mechanistic Assays

A tiered screening cascade is essential to efficiently identify promising candidates from a library of synthesized compounds. This approach begins with broad assessments of safety and efficacy, followed by more detailed mechanistic studies for the most promising "hit" compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Efficacy Screening cluster_2 Tier 3: Mechanistic Validation tier1 Assess Cytotoxicity (MTT Assay in SH-SY5Y cells) tier2 Evaluate Neuroprotection (Glutamate Excitotoxicity Model) tier1->tier2 Identify non-toxic concentrations tier3_mito Mitochondrial Health (JC-1 Assay) tier2->tier3_mito Characterize 'Hit' compounds tier3_apop Apoptosis (Caspase-3 Assay) tier2->tier3_apop Characterize 'Hit' compounds tier3_nrf2 Oxidative Stress (Nrf2 Activation) tier2->tier3_nrf2 Characterize 'Hit' compounds tier3_inflam Neuroinflammation (Microglial Activation) tier2->tier3_inflam Characterize 'Hit' compounds

Figure 2. Tiered workflow for in vitro neuroprotective screening.

Tier 1: Cytotoxicity Assessment

Rationale: Before assessing neuroprotective properties, it is crucial to determine the concentration range at which the compounds themselves are not toxic to neuronal cells. The MTT assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol 2.1: MTT Assay for Neuronal Cell Viability

  • Cell Plating: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the concentration that reduces viability by 50% (IC₅₀). Compounds with high IC₅₀ values are preferred.

Tier 2: Efficacy in a Model of Excitotoxicity

Rationale: Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in acute injuries like stroke and is implicated in chronic neurodegenerative diseases.[6][7][8][11] This assay models this pathological process by exposing cultured neurons to excessive glutamate, leading to calcium overload and cell death.[12] The ability of a test compound to prevent this cell death is a strong indicator of its neuroprotective potential.

Protocol 2.2: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons

  • Cell Culture: Culture primary cortical neurons harvested from embryonic day 18 (E18) rat or mouse pups in 96-well plates coated with poly-D-lysine. Allow neurons to mature for 7-10 days in vitro.

  • Pre-treatment: Treat the mature neurons with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound.

  • Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, conditioned culture medium (still containing the test compound).

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Viability: Measure neuronal viability using the MTT assay (Protocol 2.1) or an LDH release assay, which measures membrane integrity.

  • Analysis: Compare the viability of neurons treated with glutamate alone versus those pre-treated with the test compounds. Calculate the percentage of neuroprotection and determine the effective concentration (EC₅₀).

Tier 3: Mechanistic Validation for "Hit" Compounds

Rationale: Once a compound shows efficacy, it is critical to understand how it works. The following assays probe key downstream pathways affected by excitotoxicity and cellular stress.

Protocol 2.3: Assessing Mitochondrial Membrane Potential (ΔΨm) with JC-1

Causality: The collapse of the mitochondrial membrane potential (ΔΨm) is a critical early event in the apoptotic cascade, indicating mitochondrial dysfunction.[13] The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy, high-potential mitochondria, it forms red fluorescent aggregates. In unhealthy, low-potential mitochondria, it remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization.[14][15][16]

  • Cell Culture and Treatment: Plate and treat cells (e.g., primary neurons or SH-SY5Y) with the excitotoxic stimulus (glutamate) in the presence or absence of the hit compound, as described in Protocol 2.2.

  • JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in cell culture medium. Replace the medium in each well with the JC-1 solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[15]

  • Wash: Gently wash the cells with a pre-warmed assay buffer to remove excess dye.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Visualize the cells immediately. Healthy cells will show red mitochondrial staining, while apoptotic cells will exhibit green cytoplasmic fluorescence.

    • Flow Cytometry or Plate Reader: Quantify the fluorescence intensity in both the green (emission ~527 nm) and red (emission ~590 nm) channels.

  • Analysis: Calculate the ratio of red to green fluorescence intensity. A preservation of this ratio by the test compound indicates protection against mitochondrial depolarization.

Protocol 2.4: Measuring Apoptosis via Caspase-3 Activity

Causality: Caspase-3 is a primary "executioner" enzyme in the apoptotic pathway. Its activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. Measuring its activity provides a direct readout of the commitment to apoptotic cell death.[17]

  • Cell Lysis: Following treatment (as in Protocol 2.2), lyse the cells using a chilled lysis buffer provided in a commercial caspase-3 assay kit. Incubate on ice for 10 minutes.[18]

  • Lysate Collection: Centrifuge the samples to pellet cell debris and collect the supernatant containing the cytosolic proteins (including caspases).

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the colorimetric (e.g., DEVD-pNA) or fluorometric (e.g., Ac-DEVD-AMC) caspase-3 substrate.[17][19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em ~380/440 nm for fluorometric) using a plate reader.[17]

  • Analysis: Compare the caspase-3 activity in compound-treated samples to the glutamate-only treated samples. A reduction in activity indicates an anti-apoptotic effect.

Protocol 2.5: Evaluating Nrf2 Pathway Activation

Causality: The Nrf2 transcription factor is a master regulator of the cellular antioxidant response.[9][20] Under stress, it translocates to the nucleus and drives the expression of numerous cytoprotective genes.[21] Compounds that activate Nrf2 can bolster the cell's intrinsic defense against oxidative damage, a key component of neurodegeneration.[22]

  • Cell Treatment: Treat neuronal cells with the test compound for a relevant time course (e.g., 4, 8, 12 hours).

  • Nuclear Extraction: Perform subcellular fractionation to separate nuclear and cytoplasmic proteins using a commercial kit.

  • Western Blotting:

    • Perform SDS-PAGE on both nuclear and cytoplasmic fractions.

    • Transfer proteins to a PVDF membrane.

    • Probe with a primary antibody against Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker for loading and fractionation control.

    • Incubate with a secondary HRP-conjugated antibody and visualize using an ECL substrate.

  • Analysis: An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates Nrf2 activation.

  • (Optional) qPCR: Extract total RNA from cells treated with the compound. Perform reverse transcription and quantitative PCR (qPCR) to measure the mRNA levels of Nrf2 target genes, such as HMOX1 (Heme Oxygenase-1) and NQO1. An upregulation of these genes confirms functional activation of the pathway.

Protocol 2.6: Assessing Neuroinflammation in Microglia

Causality: Microglia are the resident immune cells of the brain. In neurodegenerative diseases, their chronic activation can lead to the release of pro-inflammatory cytokines and reactive oxygen species, which are toxic to neurons.[23][24][25] This assay determines if a compound can suppress this inflammatory response.

  • Cell Culture: Culture BV-2 microglial cells in a 96-well plate.

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the microglia with lipopolysaccharide (LPS, 100 ng/mL) for 24 hours in the continued presence of the test compound.[26]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates reduced nitric oxide production.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant in a commercial ELISA kit to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6.[10]

  • Analysis: A significant reduction in nitric oxide and/or pro-inflammatory cytokines demonstrates the anti-neuroinflammatory potential of the compound.

Part 3: In Vivo Proof-of-Concept Studies

Rationale: While in vitro assays are crucial for initial screening and mechanism of action studies, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[27] Given that related compounds showed efficacy against the Parkinsonian mimetic MPP+, a neurotoxin-based rodent model of Parkinson's Disease is a logical choice for in vivo testing.[2] The 6-hydroxydopamine (6-OHDA) rat model is a well-established and widely used model that causes a specific and progressive loss of dopaminergic neurons in the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease.[28][29]

Protocol 3.1: Evaluation in a 6-OHDA Rat Model of Parkinson's Disease
  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Unilaterally inject 6-OHDA into a key area of the dopaminergic system, such as the medial forebrain bundle or the striatum, to create a lesion. This results in the progressive loss of dopamine neurons on one side of the brain.

  • Confirmation of Lesion: Two to three weeks post-surgery, confirm the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine. Successfully lesioned animals will exhibit robust contralateral rotations.

  • Compound Administration: Group the lesioned animals and begin treatment with the test compound or vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be informed by preliminary pharmacokinetic studies.

  • Behavioral Assessment:

    • Drug-Induced Rotations: Periodically assess apomorphine-induced rotations throughout the treatment period. A reduction in the number of rotations in the compound-treated group compared to the vehicle group suggests a therapeutic effect.

    • Cylinder Test: Assess forelimb use asymmetry. Untreated lesioned rats will show a preference for using the non-impaired forelimb. A neuroprotective compound should improve the use of the impaired (contralateral to the lesion) forelimb.

  • Post-Mortem Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Immunohistochemistry: Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • Stereological Counting: Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.

  • Analysis: A significant preservation of TH-positive neurons and fibers in the compound-treated group compared to the vehicle group provides direct evidence of neuroprotection.

G cluster_0 Pathways of Neuronal Death cluster_1 Protective Intervention excitotoxicity Excitotoxicity (NMDA-R/VGCC Overactivation) ca_overload Ca2+ Overload excitotoxicity->ca_overload mito_dys Mitochondrial Dysfunction ca_overload->mito_dys ros Oxidative Stress (ROS Production) mito_dys->ros apoptosis Apoptosis (Caspase Activation) mito_dys->apoptosis ros->apoptosis death Neuronal Death apoptosis->death compound Tricyclic Derivative compound->excitotoxicity Blocks

Figure 3. Simplified pathway of excitotoxic cell death and the putative intervention point.

Data Summary and Interpretation

All quantitative data should be presented clearly for comparison.

Table 1: Example Data Summary for In Vitro Screening

Compound IDCytotoxicity IC₅₀ (µM)Neuroprotection EC₅₀ (µM) (vs. Glutamate)Mitochondrial Protection (% of Control at 10 µM)Caspase-3 Inhibition (% vs. Glutamate)
Vehicle>100N/A25%0%
Lead-001 85.27.588%65%
Lead-002 >10012.175%52%
Analog-A 15.625.045%21%

Interpretation: In this hypothetical example, Lead-001 emerges as the most promising candidate. It has low cytotoxicity (high IC₅₀), potent neuroprotective activity (low EC₅₀), and robustly protects mitochondrial health and inhibits the key apoptotic enzyme, caspase-3. Analog-A, while showing some activity, is less potent and more toxic, making it a lower priority for further development.

References

  • Gresa-Arribas, N., et al. (2012). Methods to assess neuroinflammation. In: In Vitro Neurotoxicology: Methods and Protocols. Humana Press. Available at: [Link]

  • Creative Bioarray. Caspase-3 Activity Assay (Fluorometric). Creative Bioarray. Available at: [Link]

  • Lewerenz, J., & Maher, P. (2015). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 9, 94. Available at: [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]

  • Taconic Biosciences. Parkinson's Disease Models for Drug Discovery & Research. Taconic Biosciences. Available at: [Link]

  • Charles River Laboratories. Animal Models of Parkinson's Disease. Charles River Laboratories. Available at: [Link]

  • Inotiv. Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Inotiv. Available at: [Link]

  • Agilent Genomics. Mitochondrial Membrane Potential Detection Kit. Agilent Genomics. Available at: [Link]

  • ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. Available at: [Link]

  • Abbkine. Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Abbkine. Available at: [Link]

  • Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain Research, 1173, 117-125. Available at: [Link]

  • Li, X., et al. (2014). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments, (91), 51944. Available at: [Link]

  • Uddin, M. S., et al. (2023). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Heliyon, 9(9), e19502. Available at: [Link]

  • Sattler, R., & Tymianski, M. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), RC102. Available at: [Link]

  • Al-Obaidi, M. M. J. (2010). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Iraqi Journal of Pharmaceutical Sciences, 19(2), 1-8. Available at: [Link]

  • Maher, P., et al. (2007). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain Research, 1173, 117-125. Available at: [Link]

  • InVivo Biosystems. Parkinson's Disease Modeling. InVivo Biosystems. Available at: [Link]

  • Torres-García, D., et al. (2023). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research, 12, 1269. Available at: [Link]

  • Al-Harrasi, A., et al. (2023). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. Preprints.org. Available at: [Link]

  • Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. ResearchGate. Available at: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Creative Biolabs. Neuroinflammation Assay Services. Creative Biolabs. Available at: [Link]

  • Aday, S., et al. (2023). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. bioRxiv. Available at: [Link]

  • Iyer, S. R., et al. (2024). Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons. Scientific Reports, 14(1), 17565. Available at: [Link]

  • de Pablos, R. M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. Nrf2 Activators. ADDF. Available at: [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit (Colorimetric Method). Elabscience. Available at: [Link]

  • Charles River Laboratories. Microglial Activation Assays. Charles River Laboratories. Available at: [Link]

  • Tan, S., et al. (2001). Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade. Journal of Neuroscience, 21(19), 7505-7512. Available at: [Link]

  • Johnson, D. A., & Johnson, J. A. (2023). Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies. Antioxidants, 12(9), 1686. Available at: [Link]

  • Coretto, F., et al. (2022). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Molecules, 27(3), 1032. Available at: [Link]

  • González-Corpas, A., et al. (2022). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants, 11(10), 2038. Available at: [Link]

  • Rodríguez-Pérez, C., et al. (2024). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. International Journal of Molecular Sciences, 25(14), 7485. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). 4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4552. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). 4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4552. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). 4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. UWCScholar. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ARKIVOC, 2020(5), 28-38. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. Journal of Medicinal Chemistry, 59(1), 112-128. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Medicinal Potential Compounds. MDPI. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry, 47(37), 17301-17316. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. ResearchGate. Available at: [Link]

Sources

The Versatile Scaffold: Application Notes for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a rigid, tricyclic lactone, as a promising scaffold for the development of novel therapeutic agents. This document details the synthesis, functionalization strategies, and potential applications of this unique molecular framework, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Scaffold of Untapped Potential

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest. This compound, a derivative of the 7-oxabicyclo[2.2.1]heptene (oxanorbornene) system, represents such a scaffold. Its inherent rigidity and stereochemical complexity provide a unique three-dimensional canvas for the design of potent and selective modulators of biological processes. The strained oxabicyclic ring system and the embedded lactone offer multiple points for chemical modification, allowing for the generation of diverse compound libraries.

The parent oxanorbornene framework is found in a range of natural products and has been explored in medicinal chemistry for various applications.[1] Derivatives of the closely related 4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione have been investigated as potential neuroprotective agents, suggesting a broader therapeutic utility for this class of molecules.[2][3] This guide will delve into the practical aspects of utilizing the this compound scaffold in drug design, with a focus on its potential in oncology and neuroprotection.

Synthesis of the Core Scaffold

The synthesis of this compound is achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This powerful transformation involves the reaction of a diene, in this case furan, with a suitable dienophile. For the title compound, 2(5H)-furanone serves as the dienophile. The reaction is known for its high atom economy and stereoselectivity, typically favoring the formation of the exo isomer, which is the thermodynamically more stable product.[4]

Anticancer Mechanism cluster_drug Scaffold Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects drug Amide Derivative pp1 Protein Phosphatase 1 (PP1) drug->pp1 Inhibition tubulin Tubulin drug->tubulin Disruption of Polymerization cell_cycle_arrest Cell Cycle Arrest pp1->cell_cycle_arrest Leads to mitotic_spindle_disruption Mitotic Spindle Disruption tubulin->mitotic_spindle_disruption Causes apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces mitotic_spindle_disruption->apoptosis Induces Neuroprotection Mechanism cluster_stimulus Excitotoxic Stimulus cluster_receptors Receptors cluster_drug Scaffold Derivative cluster_cellular_events Cellular Events glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx Mediates vgcc Voltage-Gated Ca2+ Channels vgcc->ca_influx Mediates drug Amide Derivative drug->nmda_receptor Modulates drug->vgcc Modulates excitotoxicity Excitotoxicity ca_influx->excitotoxicity Leads to neuronal_death Neuronal Death excitotoxicity->neuronal_death Causes

Sources

Application Notes & Protocols: 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking High-Performance Polymers from a Unique Lactone-Fused Oxanorbornene

Welcome to a detailed exploration of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a monomer poised to significantly impact the field of polymer chemistry. Known also by its synonym, 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one, this molecule uniquely combines the high ring strain of an oxanorbornene with a fused lactone ring. This structural motif opens the door to the synthesis of polymers with exceptional thermal stability and tunable functionality via Ring-Opening Metathesis Polymerization (ROMP). This guide is designed for researchers and scientists in polymer science and materials development, providing both the theoretical underpinnings and practical protocols for harnessing the potential of this versatile monomer. We will delve into the nuances of its polymerization, the characterization of the resulting polymers, and the exciting applications these materials enable.

The Monomer: Structure, Significance, and Reactivity

This compound is a tricyclic oxanorbornene derivative with the CAS number 72150-22-2. Its structure is characterized by a strained olefinic bond within the bicyclo[2.2.1]heptene framework, which is the driving force for ROMP. The presence of the fused lactone ring introduces several key features:

  • High Ring Strain: The inherent strain of the oxanorbornene system facilitates rapid and efficient polymerization with appropriate catalysts.

  • Polarity and Functionality: The lactone group imparts polarity to the monomer and the resulting polymer, influencing solubility and adhesion properties.

  • Post-Polymerization Modification: The lactone moiety can potentially be opened post-polymerization, offering a route to further functionalization of the polymer backbone.

  • Chirality: The monomer possesses multiple stereocenters, which can influence the microstructure and properties of the resulting polymer.

The polymerization of this monomer primarily proceeds via ROMP, where a metal carbene catalyst opens the cyclic olefin to form a linear polymer with unsaturation in the backbone. The choice of catalyst is critical for controlling the polymerization and achieving desired polymer characteristics.

Ring-Opening Metathesis Polymerization (ROMP): A Powerful Tool

ROMP is the polymerization of choice for strained cyclic olefins like this compound due to its living/controlled nature when using well-defined catalysts, such as Grubbs' catalysts. This allows for precise control over molecular weight and polydispersity, as well as the synthesis of block copolymers.

Mechanism of ROMP

The polymerization is initiated by the reaction of the monomer's olefin with a metal carbene catalyst. This forms a metallacyclobutane intermediate that rearranges to open the ring and form a new metal carbene attached to the growing polymer chain. This process repeats with subsequent monomer additions.

Catalyst Selection: The Key to Control

The choice of catalyst is paramount for successful ROMP of functionalized monomers. For this compound, Grubbs' second or third-generation catalysts are recommended due to their high tolerance to functional groups like esters and ethers.[1]

  • Grubbs' Second Generation Catalyst (G2): Offers a good balance of reactivity and stability.

  • Grubbs' Third Generation Catalyst (G3): Provides even faster initiation and is highly tolerant of a wide range of functional groups, making it ideal for this monomer.[1]

The lactone's carbonyl group can potentially chelate with the ruthenium center of the catalyst, which can influence the polymerization kinetics.[2] This interaction needs to be considered when designing the polymerization conditions.

Experimental Protocol: ROMP of this compound

This protocol is based on established procedures for the ROMP of structurally similar tricyclic oxanorbornene-fused lactones and provides a robust starting point for polymerization studies.[2][3]

Materials and Equipment
  • Monomer: this compound (CAS: 72150-22-2)

  • Catalyst: Grubbs' Third Generation Catalyst (G3)

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), freshly distilled or passed through a solvent purification system.

  • Terminating Agent: Ethyl vinyl ether

  • Precipitation Solvent: Cold methanol

  • Glassware: Schlenk flasks, syringes, magnetic stir bars (all oven-dried and cooled under an inert atmosphere)

  • Inert Atmosphere: High-purity nitrogen or argon line with a bubbler.

  • Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).

Step-by-Step Polymerization Procedure
  • Monomer and Catalyst Preparation:

    • In a glovebox or under a strong flow of inert gas, accurately weigh the desired amount of this compound into a dry Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, weigh the appropriate amount of Grubbs' Third Generation catalyst. The monomer-to-catalyst ratio will determine the target degree of polymerization (and thus, the molecular weight). A typical ratio for achieving a moderate molecular weight is 200:1.

  • Dissolution:

    • Add anhydrous dichloromethane to the Schlenk flask containing the monomer to achieve the desired concentration (e.g., 0.5 M). Stir until the monomer is fully dissolved.

    • Dissolve the catalyst in a small amount of anhydrous dichloromethane in its vial to create a stock solution.

  • Initiation:

    • Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.

    • The reaction mixture may change color upon initiation.

  • Polymerization:

    • Allow the reaction to proceed at room temperature. The polymerization of strained oxanorbornenes is often very rapid, reaching high conversion within minutes to a few hours.[2][3]

    • Monitor the progress of the reaction by taking small aliquots for ¹H NMR analysis (disappearance of monomer olefinic protons) or by observing the increase in viscosity of the solution.

  • Termination:

    • Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst).

    • Stir the mixture for an additional 30 minutes to ensure complete deactivation of the catalyst.

  • Isolation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

    • The polymer should precipitate as a solid.

    • Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.

Workflow Diagram

ROMP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Weigh Monomer Dissolve Dissolve in Anhydrous Solvent Monomer->Dissolve Catalyst Weigh Catalyst Catalyst->Dissolve Initiate Inject Catalyst Dissolve->Initiate Polymerize Stir at RT Initiate->Polymerize Terminate Add Ethyl Vinyl Ether Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterize Analyze Polymer (GPC, NMR, DSC, TGA) Dry->Characterize

Caption: Workflow for the ROMP of this compound.

Expected Polymer Properties and Characterization

The polymer resulting from the ROMP of this compound is expected to exhibit a unique combination of properties due to its polyolefin backbone and pendant lactone groups.

Data Presentation: Predicted Properties
PropertyExpected Value/RangeCharacterization TechniqueSignificance
Molecular Weight (Mn) Controllable (e.g., 10 - 100 kDa)GPCDetermined by the monomer-to-catalyst ratio.
Polydispersity (Đ) < 1.2GPCIndicates a controlled/"living" polymerization.
Glass Transition (Tg) High (e.g., 150 - 220 °C)[3]DSCThe rigid tricyclic structure leads to high thermal stability, suitable for high-performance applications.
Decomposition Temp. (Td) > 350 °C[3]TGADemonstrates excellent thermal stability of the polymer backbone.
Solubility Soluble in chlorinated solvents (DCM, chloroform), THFVisual/SpectroscopicImportant for processing and characterization.
Characterization Insights
  • ¹H NMR Spectroscopy: The disappearance of the monomer's olefinic protons (around 6.0-6.5 ppm) and the appearance of broad polymer backbone olefinic protons (around 5.5-6.0 ppm) confirm polymerization.

  • GPC: Provides information on the molecular weight distribution. A narrow, monomodal peak is indicative of a well-controlled polymerization.

  • DSC: The high glass transition temperature is a key feature of polymers derived from this class of monomers, making them attractive for applications requiring thermal resistance.[3]

  • TGA: Confirms the high thermal stability of the polymer, which is crucial for melt processing and high-temperature applications.

Potential Applications and Future Directions

The unique properties of poly(this compound) make it a promising candidate for a variety of advanced applications:

  • High-Performance Thermoplastics: Its high Tg and thermal stability suggest its use in engineering plastics and composites for the automotive and aerospace industries.

  • Functional Coatings and Adhesives: The polarity imparted by the lactone groups can enhance adhesion to various substrates.

  • Biodegradable Materials: While the polyolefin backbone is not inherently biodegradable, the pendant lactone groups could be hydrolyzed to introduce functionality or potentially act as points for degradation under specific conditions. Further research into the chemical recyclability of these polymers is warranted.[4]

  • Drug Delivery and Biomedical Devices: The potential for post-polymerization modification of the lactone ring opens up possibilities for attaching bioactive molecules.

Conclusion: A Monomer with Significant Promise

This compound represents a significant advancement in the design of functional monomers for ROMP. Its unique structure allows for the synthesis of polymers with a combination of high thermal performance and chemical functionality that is not readily accessible with other monomers. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this exciting molecule in the development of next-generation polymeric materials.

References

  • Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.3c01740]
  • Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative. ACS Applied Bio Materials. [URL: https://pubs.acs.org/doi/10.1021/acsabm.4c01924]
  • Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes. SciProfiles. [URL: https://sciprofiles.
  • Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/py/c2py20272a]
  • Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Nature Chemistry. [URL: https://www.
  • Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. ResearchGate. [URL: https://www.researchgate.
  • Closed-loop chemical recycling of a biobased poly(oxanorbornene-fused γ-butyrolactone). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b106720455e09e1e3b092a]

Sources

Purification of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one by Crystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the purification of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a bridged bicyclic lactone of interest in synthetic and medicinal chemistry. In the absence of a standardized, published crystallization protocol for this specific molecule, this document outlines a systematic and scientifically grounded approach to developing a robust purification strategy. We will explore the theoretical underpinnings of crystallization, a proposed synthetic pathway to anticipate potential impurities, a detailed protocol for solvent screening, and a step-by-step guide to the crystallization process. This application note is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for their research and development endeavors.

Introduction: The Importance of Purity for a Versatile Scaffold

This compound is a structurally unique bridged bicyclic lactone. Its rigid, three-dimensional framework makes it an attractive scaffold for the synthesis of novel chemical entities in various fields, including pharmaceuticals and materials science. As with any synthetic intermediate, the purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of downstream products, and complicate the interpretation of biological or material science data.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] It relies on the principle of differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful crystallization can yield a product of very high purity, often exceeding that achievable by other methods such as column chromatography.

This guide will provide a detailed, logical framework for the purification of this compound by crystallization, from understanding the likely impurities based on its synthesis to the final assessment of its purity.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₈O₃Benchchem
Molecular Weight 152.15 g/mol Benchchem
Appearance White to almost white powder/crystalTCI Chemicals
Melting Point 91.0 to 95.0 °CTCI Chemicals
Proposed Synthetic Route and Potential Impurities

A potential synthetic pathway for the target lactone could involve the reaction of furan with a ketene equivalent or a derivative of acrylic acid that facilitates subsequent lactonization. Based on this, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: Residual furan and the dienophile.

  • Stereoisomers: The Diels-Alder reaction can produce both endo and exo isomers. While one may be thermodynamically or kinetically favored, the other is a likely impurity.

  • Byproducts of Side Reactions: Polymerization of furan or the dienophile, or products from the retro-Diels-Alder reaction, can introduce impurities.

  • Solvent Residues: Residual solvents from the reaction and workup.

The goal of the crystallization process is to selectively precipitate the desired isomer of this compound, leaving these impurities in the mother liquor.

The Crystallization Workflow: A Systematic Approach

The development of a successful crystallization protocol is a systematic process. The following workflow provides a logical progression from solvent selection to the isolation of the purified product.

crystallization_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Processing & Analysis start Crude Product solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (optional) dissolution->hot_filtration cooling Slow Cooling & Crystal Formation hot_filtration->cooling collection Crystal Collection (Vacuum Filtration) cooling->collection washing Washing with Cold Solvent collection->washing drying Drying washing->drying analysis Purity Assessment (MP, NMR, HPLC) drying->analysis end Pure Product analysis->end

Figure 1: A systematic workflow for the purification of this compound by crystallization.

Protocol: Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[1] The ideal solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • The impurities should either be highly soluble at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the purified crystals.

  • The solvent's boiling point should be below the melting point of the compound to prevent "oiling out".

Given the polar nature of the lactone and ether functionalities in this compound, polar to moderately polar solvents are likely candidates.

Single Solvent Screening

A systematic screening of single solvents should be the first step.

Protocol:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

SolventPolarityBoiling Point (°C)Rationale for Selection
Water High100May be suitable if the compound has sufficient polarity.
Ethanol High78.4A common and effective solvent for many organic compounds.
Methanol High64.7Similar to ethanol, but with a lower boiling point.
Isopropanol Medium82.6A slightly less polar alcohol.
Acetone Medium56A good solvent for many polar compounds, but its low boiling point can be a disadvantage.
Ethyl Acetate Medium77.1A versatile solvent for compounds of intermediate polarity.
Toluene Low111May be a good choice if the compound is less polar than anticipated.
Hexanes Low~69Unlikely to be a good single solvent, but useful for mixed-solvent systems.
Mixed-Solvent Systems

If a suitable single solvent cannot be identified, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Common Mixed-Solvent Pairs to Consider:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

  • Toluene/Hexanes

Protocol for Mixed-Solvent Screening:

  • Dissolve the crude compound in a minimum amount of the "good" solvent at an elevated temperature.

  • Add the "poor" solvent dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

  • Add a few drops of the "good" solvent back to the hot solution until the turbidity just disappears.

  • Allow the solution to cool slowly as described for single-solvent crystallization.

Detailed Crystallization Protocol

Once a suitable solvent or solvent system has been identified, the following protocol can be used for the bulk purification of this compound.

detailed_protocol cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying step1a Place crude solid in Erlenmeyer flask. step1b Add a small portion of solvent and heat to boiling. step1a->step1b step1c Add solvent dropwise until solid just dissolves. step1b->step1c step2b Quickly filter the hot solution into a clean flask. step3a Cover the flask and allow to cool slowly to room temp. step1c->step3a If no insoluble impurities step2a Preheat a funnel and fluted filter paper. step2a->step2b step2b->step3a step3b Induce crystallization if necessary (scratching, seeding). step3a->step3b step3c Cool further in an ice bath. step3b->step3c step4a Collect crystals by vacuum filtration. step4b Wash with a small amount of cold solvent. step4a->step4b step4c Dry the crystals thoroughly. step4b->step4c

Figure 2: Detailed step-by-step crystallization protocol.

Materials:

  • Crude this compound

  • Selected crystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil. Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Gravity Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.

Purity Assessment

The purity of the crystallized this compound should be assessed using one or more of the following methods:

  • Melting Point Determination: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound and to detect the presence of any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak is indicative of a pure compound. The purity can be quantified by the peak area percentage.

Conclusion

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • ResearchGate. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • OctaneX. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • PubChem. (n.d.). 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. Retrieved from [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). PubMed Central. Retrieved from [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). ACS Publications. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one via Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, a strained bicyclic ketone of interest in synthetic chemistry and drug development. Due to the limited availability of specific purification protocols for this compound, this guide synthesizes fundamental chromatographic principles and field-proven insights to establish a robust methodology. We will explore the rationale behind the selection of normal-phase chromatography, detailing sample preparation, stationary and mobile phase optimization, and fraction analysis. The protocols provided are designed to be a self-validating system, enabling researchers to achieve high purity and yield.

Introduction

This compound is a unique tricyclic ether and ketone with a strained ring system.[1] Such structures are often key intermediates in the synthesis of complex organic molecules and may exhibit interesting biological activities. The inherent ring strain can influence the molecule's reactivity and stability, making purification a critical yet challenging step to ensure the integrity of the final compound.[2][3][4][5] This application note outlines a systematic approach to the chromatographic purification of this target molecule, focusing on flash chromatography as a rapid and efficient technique.

Foundational Principles: Choosing the Right Chromatographic Mode

The choice between normal-phase and reversed-phase chromatography is a critical first step in developing a purification protocol.[6][7]

  • Normal-Phase Chromatography (NPC): Employs a polar stationary phase (typically silica gel) and a non-polar mobile phase. It is ideal for separating compounds that are soluble in organic solvents and is particularly effective for distinguishing between isomers.[6][8][9]

  • Reversed-Phase Chromatography (RPC): Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. RPC is widely used for a broad range of applications and is generally preferred for its reproducibility and the ability to handle a wider variety of compounds.[8][10]

For this compound, which possesses polar functional groups (a ketone and two ethers) and is likely soluble in moderately polar organic solvents, normal-phase chromatography is the recommended starting point. This choice is based on the expectation of good retention and selectivity on a polar stationary phase like silica gel.

Experimental Workflow and Protocols

The overall workflow for the purification of this compound is depicted below.

Caption: Workflow for the purification of this compound.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundFlash Chromatography System
Silica Gel (for TLC and Flash Chromatography)TLC Plates (Silica gel 60 F254)
Hexane (HPLC Grade)TLC Developing Chamber
Ethyl Acetate (HPLC Grade)UV Lamp (254 nm)
Dichloromethane (HPLC Grade)Rotary Evaporator
Glass Vials for Fraction CollectionNMR Spectrometer
Capillary Tubes for TLC SpottingMass Spectrometer
Step-by-Step Protocol

Step 1: Crude Sample Preparation

  • Dissolve a small amount of the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). The goal is to have a concentrated solution for TLC analysis.

Step 2: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Suggested starting ratios are provided in the table below.

  • Spot the dissolved crude sample onto the baseline of multiple TLC plates.

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). If the compound is not UV active, use a suitable staining agent (e.g., potassium permanganate).

  • The optimal solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

Trial Solvent System (Hexane:Ethyl Acetate) Observed Rf of Target Compound Separation from Impurities
9:1
8:2
7:3
6:4

Step 3: Flash Chromatography

  • Column Packing: Select a pre-packed silica gel column or pack a glass column with silica gel slurried in the initial mobile phase (a slightly less polar mixture than the optimal TLC solvent system, e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the column.

    • Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica, and evaporating the solvent. Load the resulting dry powder onto the top of the column. This method often results in better peak shapes.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient is outlined in the table below. The flow rate should be adjusted based on the column size.

Time (min) % Hexane % Ethyl Acetate
0-5955
5-2595 -> 705 -> 30
25-307030

Step 4: Fraction Collection and Analysis

  • Collect fractions of a suitable volume throughout the elution process.

  • Analyze the collected fractions by TLC using the optimized solvent system to identify the fractions containing the pure product.

Step 5: Pooling and Solvent Evaporation

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator under reduced pressure. Be mindful of the compound's potential volatility.

Step 6: Purity and Identity Confirmation

  • Determine the yield of the purified product.

  • Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or GC-MS.

  • Verify the identity of the compound using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Poor separation of the target compound from impurities.Inappropriate solvent system.Re-optimize the solvent system using TLC with different solvent combinations.
The compound does not elute from the column.The mobile phase is not polar enough.Increase the polarity of the mobile phase.
The compound elutes too quickly.The mobile phase is too polar.Decrease the polarity of the mobile phase.
Tailing of the chromatographic peak.Sample overload or interaction with acidic silica.Reduce the amount of sample loaded. Add a small amount of a modifying agent like triethylamine to the mobile phase.

Conclusion

This application note provides a comprehensive and logical framework for the successful purification of this compound using normal-phase flash chromatography. By following the outlined protocols for method development and execution, researchers can achieve high purity of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic molecules.

References

  • Vertex AI Search. (n.d.). How is 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE Processed and Purified?.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • PubChem. (n.d.). 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one.
  • ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?.
  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • Scribd. (n.d.). Difference Reverse Phase and Normal Phase.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • ResearchGate. (2020, January 13). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
  • National Institutes of Health. (n.d.). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones.
  • American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
  • American Chemical Society. (n.d.). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.

Sources

protocol for synthesizing neuroprotective agents from 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Proposed Synthetic Pathway to Novel Neuroprotective Agents from the 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Scaffold

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuropharmacology.

Abstract

Neurodegenerative disorders present a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents capable of protecting neurons from progressive damage. The 7-oxabicyclo[2.2.1]heptane, or oxanorbornene, core is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure amenable to diverse functionalization. Research has demonstrated that derivatives of the structurally related 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione scaffold exhibit significant neuroprotective properties, acting as blockers of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCC)[1][2]. This guide presents a detailed, plausible synthetic protocol to generate a library of novel amide-based neuroprotective candidates starting from this compound, a readily available lactone variant of this core structure[3][4]. The proposed strategy involves a key lactone hydrolysis followed by standard amide coupling, providing a versatile route to new chemical entities for neuroprotective screening.

Scientific Rationale and Strategic Overview

The core strategy is built upon established findings that N-substituted imides derived from the Diels-Alder adduct of furan and maleic anhydride show potent neuroprotective activity[5][6]. These compounds have been shown to attenuate MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells and inhibit calcium influx, a key event in excitotoxic neuronal cell death[1].

Our designated starting material, this compound, contains the same fundamental oxanorbornene skeleton but features a lactone functional group instead of the more reactive anhydride. A direct aminolysis, as performed on the anhydride, is less efficient with a lactone. Therefore, our proposed pathway adapts this successful precedent by employing a two-step sequence:

  • Lactone Ring-Opening: A base-catalyzed hydrolysis will open the lactone ring to yield a cis-hydroxy carboxylic acid intermediate. This step unmasks a key functional group for subsequent derivatization.

  • Amide Coupling: The newly formed carboxylic acid will be coupled with a diverse library of primary amines using standard peptide coupling conditions. This allows for the systematic installation of various pharmacophores to explore the structure-activity relationship (SAR).

This approach provides a robust and flexible platform for generating novel analogs that can be screened for enhanced neuroprotective efficacy.

Synthetic Workflow and Proposed Mechanism

The overall synthetic plan is to convert the chemically stable starting lactone into a series of functionally diverse amides poised for biological evaluation.

G cluster_synthesis Synthetic Workflow A Start: 4,10-Dioxatricyclo [5.2.1.0(2,6)]decan-8-en-3-one (Lactone) B Intermediate: cis-5-Hydroxy-7-oxa bicyclo[2.2.1]hept-2-ene-2- carboxylic Acid A->B Step 1: Base-Catalyzed Hydrolosis (e.g., NaOH, H₂O/THF) C Target Library: N-Substituted Amide Derivatives (Potential Neuroprotective Agents) B->C Step 2: Amide Coupling (R-NH₂, EDC, HOBt, DCM)

Caption: Proposed two-step synthesis of target neuroprotective agents.

The neuroprotective activity of related compounds is attributed to their ability to block the ion channel of the NMDA receptor, preventing the excessive Ca²⁺ influx that triggers excitotoxicity[1].

G cluster_moa Conceptual Mechanism of Action NMDA NMDA Receptor Ion Channel Ca_in Ca²⁺ Influx (Excitotoxicity) Neuron Neuron Survival Ca_in->Neuron Prevents Drug Synthesized Amide Derivative Drug->NMDA:p1 Blocks Channel

Caption: Proposed mechanism: blocking the NMDA receptor ion channel.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Lactone Ring-Opening Hydrolysis

This protocol describes the conversion of the starting lactone to its corresponding hydroxy-carboxylic acid intermediate.

Materials & Reagents:

ReagentGradeSupplier Example
This compound (SM)≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Deionized Water (DI H₂O)18.2 MΩ·cmIn-house
Hydrochloric Acid (HCl)2 M solutionVWR
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the starting material (1.0 eq, e.g., 1.52 g, 10.0 mmol).

  • Dissolution: Add a 1:1 mixture of THF and DI H₂O (40 mL) to the flask and stir until the solid is fully dissolved.

  • Saponification: Add sodium hydroxide (1.2 eq, 0.48 g, 12.0 mmol) to the solution. Affix a condenser and heat the reaction mixture to a gentle reflux (approx. 70 °C) for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexanes) until the starting material spot has been completely consumed.

  • Cooling & Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify the solution to pH ~2-3 by the dropwise addition of 2 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude white solid, cis-5-Hydroxy-7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylic Acid, can be purified by recrystallization from ethyl acetate/hexanes if necessary.

Protocol 2: Parallel Amide Coupling

This protocol details the coupling of the hydroxy-acid intermediate with various primary amines to generate a library of target compounds.

Materials & Reagents:

ReagentGradeSupplier Example
Hydroxy-acid Intermediate (from Protocol 1)--
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)≥98%TCI America
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Oakwood Chemical
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Alfa Aesar
Library of Primary Amines (R-NH₂)VariousVarious

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hydroxy-acid intermediate (1.0 eq, e.g., 170 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous DCM (10 mL). Add HOBt (1.2 eq, 162 mg, 1.2 mmol).

  • Activation: Cool the solution to 0 °C and add EDC (1.2 eq, 230 mg, 1.2 mmol). Stir the mixture at 0 °C for 30 minutes. An opaque white suspension may form.

  • Amine Addition: In a separate vial, dissolve the desired primary amine (1.1 eq, 1.1 mmol) in anhydrous DCM (2 mL) with triethylamine (1.5 eq, 0.21 mL, 1.5 mmol). Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final N-substituted amide derivative.

Characterization and Biological Evaluation Framework

Compound Characterization: All synthesized compounds must be rigorously characterized to confirm their identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Purity Analysis: HPLC or LC-MS to determine purity, which should be >95% for biological screening.

Biological Screening Framework: The newly synthesized compounds should be evaluated for their neuroprotective potential using established in vitro assays, mirroring those used for the parent scaffold[1][7][8].

  • Cytotoxicity Assay: Initial screening using an MTT assay on a relevant neuronal cell line (e.g., SH-SY5Y) to determine the non-toxic concentration range for each compound[7].

  • Neuroprotection Assay: Pre-treat neuronal cells with non-toxic concentrations of the synthesized compounds, followed by exposure to a neurotoxin like MPP⁺ or glutamate. Cell viability is then measured via MTT assay to quantify the protective effect[1].

  • Mechanism of Action Studies: For promising lead compounds, further assays can probe the mechanism, such as calcium imaging to measure inhibition of NMDA receptor or VGCC-mediated calcium influx.

Anticipated Results and Data

The literature on the related imide scaffold provides a strong basis for anticipating the potential of these novel amides. The table below summarizes the neuroprotective effects observed for previously reported N-substituted imide derivatives, which serves as a benchmark for this proposed study[1].

Compound (N-substituent)% Attenuation of MPP⁺ Neurotoxicity (at 10 µM)
N-propyl33.6 ± 4.1%
N-butyl41.2 ± 5.5%
N-pentyl53.6 ± 9.3%
N-benzyl23.1 ± 3.5%
N-phenylethyl48.4 ± 6.7%
(Data adapted from Egunlusi et al., Molecules, 2020. This data is for structurally related imides, not the amides proposed herein, and serves as a reference for the scaffold's potential.)[1]

Conclusion

This application note details a robust and scientifically grounded protocol for the synthesis of novel amide derivatives from this compound. By leveraging the known neuroprotective potential of the oxanorbornene scaffold, this strategy provides a clear and adaptable pathway for medicinal chemists to generate new lead compounds for the treatment of neurodegenerative diseases. The proposed two-step synthesis is versatile and amenable to the creation of a diverse chemical library, enabling a thorough exploration of the structure-activity relationships within this promising class of compounds.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 7-Oxabicyclo[2.2.1]heptanes and Related Systems. Chemical Reviews, 106(9), 3725-3816.
  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ARKIVOC, 2020(5), 78-90. [Link]

  • Egunlusi, A. O., et al. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4386. [Link]

  • McCluskey, A., et al. (2007). Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation. Bioorganic & Medicinal Chemistry, 15(18), 6063-6075.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS 72150-22-2).[1] This tricyclic lactone is a valuable synthetic intermediate, serving as a rigid scaffold for the development of novel molecules in medicinal chemistry and materials science.[2][3] Its synthesis is a multi-step process that begins with a classic, yet challenging, Diels-Alder reaction to form the precursor, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione (the anhydride, CAS 5426-09-5).[4]

This guide is structured to address the most common challenges encountered during this synthetic sequence, providing troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you in your research. We will first address the formation of the anhydride precursor and then discuss its selective conversion to the target lactone.

Part 1: Troubleshooting the Synthesis of the Anhydride Precursor

The formation of 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione via the Diels-Alder reaction of furan and maleic anhydride is a cornerstone of pericyclic chemistry.[5] However, its apparent simplicity belies several common experimental challenges related to stereoselectivity and reaction equilibrium.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction has a very low yield or appears not to be working. What are the common causes?

A1: Low yield in this reaction is a frequent issue, often stemming from its reversibility. The primary factors to investigate are:

  • Retro-Diels-Alder Reaction: The cycloaddition is reversible, and the adduct can revert to furan and maleic anhydride, especially at elevated temperatures.[6][7] Furan's aromatic character makes it a less reactive diene and contributes to the instability of the adduct.

  • Reaction Conditions: While many Diels-Alder reactions are heated, this specific reaction is often performed at or below room temperature to favor the forward reaction and prevent the retro-Diels-Alder pathway.[6] Extended reaction times (from several hours to a week) are common to allow the product to crystallize from the solution, effectively removing it from the equilibrium.[6]

  • Solvent Choice: The choice of solvent is critical. Maleic anhydride has limited solubility in many non-polar solvents.[6] Tetrahydrofuran (THF) is a common choice because the starting materials are soluble, but the product adduct has lower solubility and will crystallize out, driving the reaction forward.[6] Other solvents reported in the literature include dichloromethane, acetonitrile, and ethers.[6]

Q2: I isolated the exo isomer, but theory predicts the endo product for Diels-Alder reactions. Is my experiment incorrect?

A2: No, this is the expected and most commonly reported outcome for this specific reaction. The formation of the exo product is a classic example of thermodynamic versus kinetic control.[8][9]

  • Kinetic Product (endo): The endo adduct is formed faster (it is the kinetic product).[7][8] This is due to favorable secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride in the transition state.[10] However, the endo isomer is sterically hindered and less stable.

  • Thermodynamic Product (exo): The exo adduct is sterically less hindered and therefore more stable (it is the thermodynamic product).[7][8] Because the reaction is reversible, even though the endo product forms first, it can revert to the starting materials. Over time, the reaction mixture equilibrates to favor the formation of the more stable exo isomer.[7] The isolation of the elusive endo-isomer has only been recently reported under specific solvent-free conditions.[11]

Caption: Workflow for Selective Anhydride Reduction.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Maleic anhydride is a skin irritant. [10]

Protocol 1: Synthesis of exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: To the stirring solution, add freshly distilled furan (8.2 g, 0.12 mol, 1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Loosely stopper the flask and allow the mixture to stir at room temperature. The product will begin to precipitate as a white solid. For optimal yield, allow the reaction to proceed for at least 48 hours, or up to one week. [6]4. Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two small portions (15 mL each) of cold ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield exo-4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.

Protocol 2: (Proposed) Synthesis of this compound
  • Reagent Preparation: Suspend the dried anhydride (8.3 g, 0.05 mol) in 150 mL of anhydrous THF in a 500 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: In a separate flask, carefully dissolve sodium borohydride (0.95 g, 0.025 mol, 0.5 equivalents) in 50 mL of anhydrous THF. Add this solution dropwise to the stirring anhydride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until gas evolution ceases and the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude lactone.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
Anhydride Precursor C₈H₆O₄166.13 [12]6.5 (t, 2H, olefinic), 5.3 (t, 2H, bridgehead), 3.1 (s, 2H, methine) [13]~170 (C=O), ~137 (C=C), ~82 (bridgehead C-O), ~49 (methine)
Target Lactone C₈H₈O₃152.15 [1]Expected: Olefinic protons, bridgehead protons, diastereotopic methylene protonsExpected: ~175 (lactone C=O), olefinic carbons, bridgehead carbons, new methylene carbon

References

  • American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Spring 2024. [Link]

  • PUYI. (n.d.). How is 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE Processed and Purified?[Link]

  • ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. [Link]

  • Kwasek, B., & Bogdal, D. (n.d.). Diels-Alder reaction of furan and maleic anhydride. ResearchGate. [Link]

  • Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride. [Link]

  • OChemOnline. (2013, July 21). What's the Diels? Part II. [Link]

  • Alves, T. V., & Fernández, I. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5138–5142. [Link]

  • Chemistry Stack Exchange. (2014, June 6). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?[Link]

  • Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7731–7740. [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ARKIVOC, 2020(5), 28-38. [Link]

  • OctaneX. (n.d.). This compound. [Link]

  • Semantic Scholar. (2020). Synthesis of 4-oxatricyclo[5.2.1.0 ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. [Link]

  • PubChem. (n.d.). 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. [Link]

Sources

Technical Support Center: By-products in the Diels-Alder Reaction of Furan and Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Diels-Alder reaction between furan and maleic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this classic yet nuanced cycloaddition. Here, we move beyond simple protocols to explain the causality behind the results, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide & In-depth Analysis

This section addresses specific, common issues in a question-and-answer format, providing both the underlying scientific principles and actionable protocols.

Question 1: My reaction yields a mixture of stereoisomers. How can I selectively synthesize and isolate the exo adduct?

This is the most common challenge in this reaction. The formation of two diastereomers, endo and exo, is a direct consequence of the reaction's competing kinetic and thermodynamic pathways.

The Scientific Explanation: Kinetic vs. Thermodynamic Control

In most Diels-Alder reactions, the endo product is favored due to "secondary molecular orbital interactions" between the developing π-system and the electron-withdrawing groups of the dienophile, making it the kinetically favored product (it forms faster).[1] However, the Diels-Alder reaction is reversible. In the specific case of furan and maleic anhydride, the exo adduct is thermodynamically more stable by approximately 1.9 kcal/mol.[2][3] The endo adduct experiences greater steric repulsion, making it less stable.

Therefore, under conditions that allow for equilibrium (longer reaction times, slightly elevated temperatures), the initially formed, less stable endo adduct can revert to the starting materials via a retro-Diels-Alder reaction.[4][5] This allows the reactants to eventually converge into the more stable, lower-energy exo product, which becomes the dominant isomer in the final mixture.[2][3][6]

Troubleshooting Protocol: Favoring the Exo Adduct

  • Leverage Equilibrium: Extend the reaction time significantly (24 hours to several days) at room temperature. This allows the system to reach thermodynamic equilibrium, favoring the exo form.

  • Utilize Solubility Differences: The exo adduct is often less soluble than the endo adduct and the starting materials in common solvents like ethyl acetate or THF.[2] As the exo product forms, it precipitates from the solution. According to Le Châtelier's principle, this removal of product from the equilibrium drives the reaction toward further formation of the exo adduct.[2]

  • Moderate Temperature: While heating can accelerate the retro-Diels-Alder reaction needed for equilibration, excessive heat will shift the overall equilibrium back toward the furan and maleic anhydride starting materials, as the cycloaddition is entropically unfavorable. Room temperature is often sufficient when combined with a long reaction time.

Diagram: Kinetic vs. Thermodynamic Pathways

G reactants Furan + Maleic Anhydride endo_TS Endo Transition State (Lower Activation Energy) reactants->endo_TS k_endo (fast) exo_TS Exo Transition State (Higher Activation Energy) reactants->exo_TS k_exo (slow) endo_P Endo Adduct (Kinetic Product, Less Stable) endo_TS->endo_P exo_P Exo Adduct (Thermodynamic Product, More Stable) exo_TS->exo_P endo_P->reactants k_retro (fast)

Caption: Competing pathways in the furan/maleic anhydride Diels-Alder reaction.

Experimental Protocol: Selective Synthesis of the exo Adduct

This protocol is designed to maximize the yield of the thermodynamically favored exo product.

  • Materials:

    • Maleic anhydride (1.0 eq)

    • Furan, freshly distilled (1.1 eq)

    • Ethyl acetate, anhydrous

    • Hexanes

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the maleic anhydride in a minimal volume of anhydrous ethyl acetate at room temperature.

    • To this stirring solution, add the furan dropwise over 5 minutes.

    • Seal the flask (e.g., with a septum) and stir the reaction mixture at ambient temperature for 24-48 hours.

    • A white, crystalline precipitate (the exo adduct) will form.

    • Collect the product by vacuum filtration, washing the crystals with a small amount of cold ethyl acetate to remove unreacted starting materials.

    • For higher purity, the crude product can be recrystallized from a hot ethyl acetate/hexanes mixture.

    • Dry the final product under vacuum to determine the yield and confirm its identity via melting point and NMR spectroscopy.[7][8]

Question 2: My yield is consistently low, even after extending the reaction time. What other factors are at play?

Low yields are often tied to the inherent reversibility of the reaction, but can be exacerbated by side reactions or improper conditions.

The Scientific Explanation: Reversibility and Side Reactions

The primary cause of low yield is the retro-Diels-Alder reaction. The aromatic stabilization of the furan ring is lost upon cycloaddition, making the adduct relatively unstable and prone to reverting to the starting materials.[6] Beyond this, two chemical side reactions are common culprits:

  • Hydrolysis of Maleic Anhydride: Maleic anhydride readily reacts with water to form maleic acid.[9] This depletes one of the key reactants and introduces an impurity that can be difficult to separate.

  • Polymerization: Furan and some of its derivatives can undergo polymerization, especially in the presence of acid or at elevated temperatures, leading to the formation of intractable tars.[10] The Diels-Alder adduct itself can also serve as a monomer for polymerization reactions.[11]

Troubleshooting Protocol: Maximizing Product Yield

ParameterRecommended ActionRationale
Water Content Use anhydrous solvents and dry reactants. Run the reaction under an inert atmosphere (N₂ or Ar).Prevents the hydrolysis of maleic anhydride to maleic acid, preserving the dienophile.[9]
Purity of Furan Use freshly distilled furan for each reaction.Removes polymeric impurities and oxidation products that can inhibit the reaction or lead to by-products.
Temperature Maintain ambient temperature (20-25 °C). Avoid excessive heating unless specifically targeting equilibration for short periods.Balances the need for sufficient energy to overcome the activation barrier without excessively favoring the retro-Diels-Alder reaction.[12]
Concentration Run the reaction at a high concentration or, if feasible, neat (solvent-free).[13]The forward Diels-Alder reaction is bimolecular, while the reverse is unimolecular. Higher concentrations favor the forward pathway.

Diagram: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_time Was reaction time sufficient (>24h) for equilibrium? start->check_time check_purity Were reactants pure? (Furan freshly distilled?) check_time->check_purity Yes extend_time Increase reaction time to 48h or longer. check_time->extend_time No check_water Were anhydrous conditions used? check_purity->check_water Yes distill_furan Distill furan immediately before use. check_purity->distill_furan No use_anhydrous Use anhydrous solvents. Run under N2/Ar. check_water->use_anhydrous No check_temp Was temperature controlled at RT? check_water->check_temp Yes final_check Re-evaluate yield. Consider increasing concentration. extend_time->final_check distill_furan->final_check use_anhydrous->final_check control_temp Maintain ambient temp. Avoid heating. check_temp->control_temp No check_temp->final_check Yes control_temp->final_check

Caption: A logical workflow for diagnosing and resolving low product yield.

Frequently Asked Questions (FAQs)

  • Q: Why is this reaction considered a "classic" if it's so problematic?

    • A: Its sensitivity to kinetic versus thermodynamic control makes it a perfect and historically significant model for teaching and understanding these fundamental principles of chemical reactivity.[2][13][14] It beautifully demonstrates how reaction conditions can dictate product outcomes.

  • Q: Can I use a catalyst to improve the reaction?

    • A: While this specific reaction is typically run without a catalyst, Diels-Alder reactions in general can be catalyzed by Lewis acids. A Lewis acid coordinates to the dienophile (maleic anhydride), lowering its LUMO energy and accelerating the reaction. However, this often increases the kinetic preference for the endo product and can promote polymerization of furan, so it may not be beneficial if the exo adduct is the desired product.[7]

  • Q: What is the expected melting point for the exo adduct?

    • A: The pure exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride typically has a melting point of 115-117 °C. A broad or depressed melting point is a strong indicator of impurities, such as the presence of the endo isomer or unreacted starting materials.

  • Q: My final product is a sticky solid or oil. What happened?

    • A: This is often a sign of polymerization or the presence of maleic acid from hydrolysis.[9][10] Ensure you are using freshly distilled furan and completely anhydrous conditions. If the problem persists, try lowering the reaction concentration, as this can sometimes disfavor polymerization pathways.

References

  • Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]

  • Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections. [Link]

  • 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. (2021). Chemistry LibreTexts. [Link]

  • Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. American Chemical Society. [Link]

  • Maleic anhydride. Wikipedia. [Link]

  • Furan and Maleic Anhydride Reaction Mechanism Explained. (2024). News. [Link]

  • Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. MDPI. [Link]

  • Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. ResearchGate. [Link]

  • The reactions of interest. We studied the retro Diels-Alder reactions... ResearchGate. [Link]

  • What's the Diels? Part II. (2013). OChemOnline. [Link]

  • Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. (2023). PubMed. [Link]

  • intramolecular Diels-Alder cycloaddition on a furan ring. (2021). YouTube. [Link]

  • Diels alder reaction of furan and maleic anhydride. (2024). Zibo Anquan Chemical Co., Ltd.. [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). ACS Publications. [Link]

  • Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. ACS Publications. [Link]

  • Radical Polymerization of Furan with Maleic Anhydride through the Diels—Alder Adduct. SciSpace. [Link]

  • The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. SciELO. [Link]

  • Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction. Alfred State. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. [Link]

  • Stereochemistry of the furan-maleic anhydride cycloaddition. ACS Publications. [Link]

  • Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. ResearchGate. [Link]

  • Interfacial Diels–Alder Reaction between Furan-Functionalized Polymer Coatings and Maleimide-Terminated Poly(ethylene glycol). (2019). ACS Publications. [Link]

  • Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2019). Wyzant. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. ResearchGate. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020). RSC Publishing. [Link]

  • The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. [Link]

  • The Diels-Alder Reaction. The Diels-Alder Reaction. [Link]

  • Diels-Alder Reaction. Diels-Alder Reaction. [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Diels Alder Lab. Scribd. [Link]

  • Exo Adduct of Furan and Maleic Anhydride. Scribd. [Link]

Sources

endo vs exo product formation in furan Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of endo versus exo product formation in furan Diels-Alder reactions. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the stereoselectivity of this powerful cycloaddition. Here, we address common experimental issues in a practical, question-and-answer format, grounding our advice in established mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I expected the endo product, but my analysis shows the exo adduct is the major product. Is this an error?

This is the most common query regarding furan Diels-Alder reactions and, in most cases, it is not an error but a direct consequence of the reaction's underlying principles. While the "endo rule" is a reliable predictor for many Diels-Alder reactions (e.g., cyclopentadiene with maleic anhydride), furan is a notable exception due to two key factors: reversibility and thermodynamic stability .

  • Kinetic vs. Thermodynamic Control: The Diels-Alder reaction with furan is readily reversible.[1][2] The endo adduct is the kinetic product —it forms faster because its transition state is stabilized by secondary orbital interactions.[3] However, the exo adduct is the thermodynamic product —it is more stable due to reduced steric hindrance.[4][5]

  • The Role of Reversibility: Because the reaction is reversible, the initially formed kinetic (endo) product can revert to the starting furan and dienophile. Over time, especially at elevated temperatures, the reaction mixture will equilibrate to favor the most stable species, which is the thermodynamic (exo) product. For the classic reaction between furan and maleic anhydride, the endo adduct forms about 500 times faster, but the exo adduct is more stable by approximately 1.9 kcal/mol.[1][6]

FAQ 2: How can I selectively synthesize the kinetic (endo) adduct?

To favor the kinetic product, you must operate under conditions that prevent the reaction from reaching thermodynamic equilibrium. This involves minimizing the rate of the reverse (retro-Diels-Alder) reaction.

Core Strategy: Low temperature and short reaction time.

The retro-Diels-Alder reaction has a higher activation energy than the forward reaction. By keeping the temperature low, you provide enough energy to overcome the forward barrier but not enough to facilitate the reverse reaction at an appreciable rate.

  • Temperature: Run the reaction at or below room temperature (e.g., 0 °C to 25 °C).

  • Time: Monitor the reaction closely and stop it as soon as a sufficient amount of the endo product has formed, before significant equilibration to the exo isomer can occur.

  • Product Removal: If feasible, removing the product from the reaction mixture as it forms can also prevent equilibration. For instance, if the endo adduct is insoluble and precipitates, this can drive the reaction forward (Le Châtelier's principle).

See Protocol 1 for a detailed experimental workflow.

FAQ 3: My goal is the thermodynamically stable exo adduct. How do I ensure maximum yield of this isomer?

To obtain the thermodynamic product, you must facilitate the equilibrium process. This allows the initially formed kinetic (endo) product to revert to the starting materials and then reform as the more stable exo adduct.

Core Strategy: Higher temperature and longer reaction time.

  • Temperature: Elevating the temperature (e.g., 50 °C to 80 °C or higher, solvent permitting) provides the necessary energy to overcome the retro-Diels-Alder barrier, allowing the reaction to equilibrate.[4]

  • Time: Allow the reaction to run for an extended period (several hours to days) to ensure it has fully reached equilibrium. Monitoring the endo/exo ratio over time by techniques like ¹H NMR can confirm when the ratio has stabilized.

See Protocol 2 for a detailed experimental workflow.

Table 1: Condition Summary for Selective Isomer Formation
ParameterKinetic Control (Endo Product)Thermodynamic Control (Exo Product)
Temperature Low (e.g., 0–25 °C)High (e.g., >50 °C)
Reaction Time Short (monitor closely)Long (allow to equilibrate)
Primary Product Endo adductExo adduct
Driving Principle Lower activation energy for endo transition state.Higher stability of the exo product.
Diagram 1: Reaction Coordinate for Furan Diels-Alder

G Energy Profile: Endo vs. Exo Pathways cluster_0 R Furan + Dienophile TS_endo TS_endo R->TS_endo ΔG‡ (endo) (Lower Barrier) TS_exo TS_exo R->TS_exo ΔG‡ (exo) (Higher Barrier) r_y P_endo Endo Product P_endo->TS_endo Retro-DA p_endo_y P_exo Exo Product P_exo->TS_exo Retro-DA p_exo_y TS_endo->P_endo Kinetic Product ts_endo_y TS_exo->P_exo Thermodynamic Product ts_exo_y

Caption: Reaction coordinate diagram showing kinetic (endo) and thermodynamic (exo) pathways.

FAQ 4: My reaction yield is very low, or I only recover starting materials. What's wrong?

Low conversion in furan Diels-Alder reactions is a frequent challenge, often stemming from furan's inherent properties.

  • Aromaticity of Furan: Furan possesses significant aromatic character, which is lost during the [4+2] cycloaddition. This makes it less reactive than non-aromatic dienes like cyclopentadiene.[2][7][8] The activation energy for the reaction is therefore relatively high.

  • Unfavorable Equilibrium: For some furan/dienophile pairs, particularly with electron-poor furans, the overall free energy change (ΔG) of the reaction can be close to zero or even positive, meaning the equilibrium lies on the side of the starting materials.[9][10] This is especially true at higher temperatures where the unfavorable entropy term (-TΔS) dominates.

  • Substituent Effects: Electron-withdrawing groups on the furan ring (e.g., furfural) decrease its Highest Occupied Molecular Orbital (HOMO) energy, reducing reactivity and making the cycloaddition less favorable.[9][11] Conversely, electron-donating groups increase reactivity.[2]

Troubleshooting Steps:

  • Increase Concentration: Performing the reaction neat or at a high concentration can favor the forward reaction.

  • Use a More Reactive Dienophile: Dienophiles with strong electron-withdrawing groups (e.g., maleimide, N-substituted maleimides) are generally more effective.[12]

  • Consider Catalysis: A Lewis acid can activate the dienophile, lowering the reaction's activation energy and accelerating the rate.[7][13]

  • Check Substituents: If you have flexibility, using a furan derivative with an electron-donating substituent (e.g., methyl, methoxy) can significantly improve yields.[14]

FAQ 5: When should I use a Lewis acid catalyst, and how does it affect selectivity?

A Lewis acid catalyst is recommended when you face low reactivity, require milder reaction conditions, or wish to influence stereoselectivity.

Mechanism of Action: The Lewis acid coordinates to an electron-withdrawing group on the dienophile (e.g., a carbonyl oxygen). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO gap between the furan and dienophile and accelerating the reaction.[7]

Effect on Selectivity: The impact of Lewis acids on endo/exo selectivity can be complex and substrate-dependent.

  • Acceleration: By lowering the activation energy, Lewis acids can allow reactions to proceed at lower temperatures, which might favor the kinetic endo product.[13]

  • Altered Transition State: However, the Lewis acid can also change the geometry and energetics of the transition states. In some cases, particularly with substrates prone to steric interactions, Lewis acids have been shown to increase the preference for the exo product.[15][16] Computational studies suggest that the bulky Lewis acid-dienophile complex can create steric clashes that destabilize the endo transition state more than the exo.[17]

Recommendation: If you choose to use a Lewis acid, it is crucial to perform a small-scale pilot study to determine its effect on both the rate and the endo/exo ratio for your specific substrates.

Experimental Protocols

Protocol 1: Synthesis of the Kinetic (Endo) Adduct (Example: Furan and Maleimide)

Objective: To isolate the kinetically favored endo isomer by minimizing the retro-Diels-Alder reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve maleimide (1.0 eq) in a minimal amount of a suitable solvent (e.g., chloroform or diethyl ether) at room temperature.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Furan: While stirring vigorously, add furan (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the formation of the product every 30-60 minutes using Thin Layer Chromatography (TLC) or by analyzing small aliquots via ¹H NMR.

  • Workup: Once sufficient product has formed (typically within 2-4 hours, before significant exo isomer appears), quench the reaction by adding cold water.

  • Extraction & Isolation: Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo at low temperature. Purify quickly, for instance by precipitation or rapid column chromatography, avoiding heat.

  • Characterization: Immediately characterize the product by ¹H NMR to confirm the endo stereochemistry and assess isomeric purity.

Protocol 2: Synthesis of the Thermodynamic (Exo) Adduct (Example: Furan and Maleimide)

Objective: To isolate the thermodynamically favored exo isomer by ensuring the reaction reaches equilibrium.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleimide (1.0 eq) in a solvent with a suitable boiling point (e.g., toluene or xylene).

  • Addition of Furan: Add furan (1.1 eq) to the solution at room temperature.

  • Heating to Equilibrium: Heat the reaction mixture to reflux (e.g., 80 °C in toluene) and maintain this temperature.

  • Reaction Monitoring: Allow the reaction to proceed for an extended period (e.g., 12-24 hours). The progress towards equilibrium can be monitored by taking aliquots periodically and analyzing the endo/exo ratio by ¹H NMR. The reaction is complete when this ratio no longer changes.

  • Workup & Isolation: After cooling to room temperature, remove the solvent in vacuo. The crude product can then be purified by recrystallization or column chromatography. The exo product is often more crystalline and may precipitate upon cooling.[6]

  • Characterization: Characterize the final product by ¹H NMR to confirm the exo stereochemistry.

Diagram 2: Troubleshooting Workflow for Furan Diels-Alder Reactions

G start Start: Unexpected Result in Furan Diels-Alder Reaction q1 What is the major issue? start->q1 wrong_isomer Wrong Isomer (Exo instead of Endo) q1->wrong_isomer Selectivity low_yield Low Yield or No Reaction q1->low_yield Reactivity check_temp Analyze Reaction Conditions: - Temperature too high? - Reaction time too long? wrong_isomer->check_temp solution_endo Solution for Endo: - Lower temperature (0-25°C) - Shorten reaction time - Monitor closely check_temp->solution_endo end_node Refined Experiment solution_endo->end_node check_reactivity Assess Reactivity: - Are there EWGs on furan? - Is the dienophile weak? low_yield->check_reactivity solution_yield Solutions for Yield: - Increase concentration - Use electron-rich furan - Use stronger dienophile - Consider Lewis Acid catalyst check_reactivity->solution_yield solution_yield->end_node

Caption: A logical workflow for diagnosing and solving common experimental issues.

References

  • A Comparative Guide to Lewis Acid Catalysis in Furan Cycloadditions. (2025). Benchchem.
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production.
  • The simplest Diels–Alder reactions are not endo-selective. PubMed Central.
  • Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?. ECHEMI.
  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing).
  • Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions.
  • Substituent effects on the reversibility of furan-maleimide cycloadditions. Semantic Scholar.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI.
  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites.
  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01343J.
  • Direct Diels–Alder reactions of furfural deriv
  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein.
  • DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein.
  • Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections.
  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI.
  • Diels–Alder reactions between hexafluoro-2-butyne and bis-furyl dienes: kinetic versus thermodynamic control. Chemical Communications (RSC Publishing). DOI:10.1039/C7CC09466C.
  • Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?. Chemistry Stack Exchange.
  • Overcoming the Reversibility in the Diels-Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. PubMed.
  • (PDF) An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions.
  • endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
  • exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies.
  • Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Publishing.
  • A theoretical study of the mechanism, stereoselectivity and Lewis acid catalyst on the Diels–Alder cycloaddition between furan and activated alkenes.

Sources

how to increase the yield of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

What is the primary reaction for synthesizing this compound?

The synthesis is predominantly achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction, between furan (the diene) and a suitable dienophile.[1] While acrylic acid can be used, the reaction is often performed with derivatives like maleic anhydride to form the related dione, which can then be further modified. The target molecule, this compound, is a lactone-containing tricycle.[2][3][4][5]

Why is furan a challenging diene for this reaction?

Furan's aromatic character reduces its reactivity compared to acyclic dienes, making the Diels-Alder reaction less favorable.[6] This can lead to slow reaction rates and a reversible reaction, which can negatively impact the yield.[7][8][9] The reaction is often under thermodynamic control, and small changes in reaction conditions can significantly affect the equilibrium.[8][10]

What are the typical reaction conditions?

Due to furan's reduced reactivity, the Diels-Alder reaction often requires forcing conditions. This can include:

  • Elevated Temperatures: To increase the reaction rate, though this can also favor the reverse (retro-Diels-Alder) reaction.[8][10]

  • High Pressure: Applying high pressure can favor the formation of the product as it reduces the volume of the system.[11]

  • Catalysis: Lewis acids are commonly used to accelerate the reaction by activating the dienophile.[12][13][14][15]

What is the expected stereochemistry of the product?

The Diels-Alder reaction is stereospecific, and the major product is typically the endo isomer due to secondary orbital interactions.[6] However, the exo isomer is often more thermodynamically stable.[6] Under conditions that allow for the retro-Diels-Alder reaction (e.g., higher temperatures), the product distribution may shift towards the more stable exo isomer.[6][16]

How can I purify the final product?

Common purification techniques for the product and related cycloadducts include:

  • Crystallization: A widely used method where the crude product is dissolved in a suitable solvent and allowed to slowly crystallize upon cooling.[17]

  • Chromatography: Techniques like column chromatography can be employed to separate the product from unreacted starting materials and byproducts.[17]

  • Extraction: Liquid-liquid extraction can be used as an initial purification step.[17]

Troubleshooting Guide

Low or No Yield
Issue: My reaction is not proceeding, or the yield is very low.

Possible Causes & Solutions:

  • Cause 1: Unfavorable Thermodynamics. The Diels-Alder reaction with furan is often reversible and can have a small negative Gibbs free energy.[8]

    • Solution: Employ strategies to shift the equilibrium towards the product. This can include using an excess of one reactant (usually the more volatile one, like furan), running the reaction at a lower temperature for a longer duration to favor the forward reaction thermodynamically, or using high pressure.[8] Selective crystallization of the product as it forms can also drive the reaction forward.[8]

  • Cause 2: Insufficient Reaction Rate. The aromaticity of furan makes it a less reactive diene, leading to slow kinetics.[6]

    • Solution 1: Catalysis. The use of a Lewis acid catalyst is highly recommended to accelerate the reaction.[12][13] Zeolite catalysts (e.g., Hf-, Zr-, and Sn-Beta) have been shown to be effective.[14][15][18]

    • Solution 2: Temperature Optimization. While high temperatures can favor the retro-Diels-Alder reaction, a moderate increase can improve the reaction rate. Careful optimization is key.[8]

  • Cause 3: Reactant Purity. Impurities in furan or the acrylic acid derivative can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Furan should be freshly distilled before use as it can polymerize or oxidize upon storage.

  • Cause 4: Inappropriate Solvent. The choice of solvent can influence the reaction rate.

    • Solution: While some reactions are run neat, polar organic solvents or even water can accelerate certain Diels-Alder reactions.[1] Experiment with different solvents to find the optimal conditions for your specific system.

Impurity Formation
Issue: I am observing significant side products in my reaction mixture.

Possible Causes & Solutions:

  • Cause 1: Polymerization. Furan and some dienophiles can polymerize under acidic conditions or at elevated temperatures.

    • Solution: Run the reaction at the lowest effective temperature. If using a Lewis acid, ensure it is added slowly and at a controlled temperature. Using a heterogeneous catalyst can sometimes mitigate side reactions.[12][13]

  • Cause 2: Retro-Diels-Alder Reaction. The desired product can revert to the starting materials, which can then participate in other reactions.[8][9]

    • Solution: As mentioned, lower reaction temperatures can minimize this. If the product is stable, it should be isolated from the reaction mixture as soon as the reaction is complete.

  • Cause 3: Rearrangement of the Adduct. The initial cycloadduct can sometimes undergo rearrangement, especially under acidic conditions.

    • Solution: Neutralize the reaction mixture promptly during workup. Careful selection of a milder catalyst may also be beneficial.

Reaction Monitoring and Characterization
Issue: I am unsure if my reaction is complete or if I have synthesized the correct product.

Solution:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of starting materials and the appearance of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking periodic samples and analyzing them by ¹H NMR can provide a quantitative measure of the reaction progress.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the tricyclic product. The characteristic signals for the olefinic protons and the protons on the bicyclic core should be identifiable. Spectral data for related compounds are available in the literature.[19]

    • Infrared (IR) Spectroscopy: The presence of the lactone carbonyl group will give a strong absorption band in the IR spectrum.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

Scale-Up Challenges
Issue: I am trying to scale up the reaction and am facing difficulties.

Possible Causes & Solutions:

  • Cause 1: Heat Transfer. Diels-Alder reactions can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction.[20][21][22]

    • Solution: Ensure the reactor has adequate cooling capacity. The addition of reactants should be done at a controlled rate to manage the exotherm. A thorough thermal safety assessment is crucial before scaling up.[21]

  • Cause 2: Mixing. Inefficient mixing on a larger scale can lead to localized "hot spots" and an increase in side products.

    • Solution: Use a reactor with appropriate agitation. The type of impeller and stirring speed should be chosen to ensure homogeneity.[22]

  • Cause 3: Transition to Flow Chemistry. For industrial applications, transitioning from batch to continuous flow processing can offer better control over reaction parameters and improve safety and efficiency.[20][23]

    • Solution: Consider exploring microreactor technology for better heat and mass transfer, which can be particularly advantageous for exothermic and fast reactions.[23]

Experimental Protocols & Data

Protocol 1: Lewis Acid-Catalyzed Synthesis

This is a general protocol adapted from literature procedures and should be optimized for your specific setup.[15]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (e.g., a zeolite like Hf-Beta, 5 mol%).

  • Add the dienophile (e.g., acrylic acid or its ester, 1.0 eq).

  • Add freshly distilled furan (1.2 eq).

  • If using a solvent, add it at this stage. The reaction can also be run neat.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate if an acid catalyst is used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Summary: Factors Influencing Yield
ParameterEffect on YieldRationaleReferences
Temperature ComplexHigher temperatures increase the rate but can also favor the retro-Diels-Alder reaction.[8]
Pressure PositiveHigh pressure favors the formation of the more compact product.[11]
Catalyst PositiveLewis acids activate the dienophile, increasing the reaction rate and often the yield.[12][13][15]
Solvent VariablePolar solvents can accelerate the reaction.[1]
Reactant Ratio Positive (with excess furan)Using an excess of the diene can shift the equilibrium towards the product.[8]

Visualizations

Reaction Mechanism

Diels_Alder_Mechanism Furan Furan (Diene) TS [4+2] Transition State Furan->TS + AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->TS Product This compound TS->Product Cycloaddition Product->TS Retro-Diels-Alder

Caption: The Diels-Alder reaction pathway for the synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Kinetics Is the reaction too slow? Start->Check_Kinetics Check_Thermo Is the reaction at an unfavorable equilibrium? Start->Check_Thermo Check_Purity Are reactants pure? Start->Check_Purity Add_Catalyst Add Lewis Acid Catalyst (e.g., Zeolite) Check_Kinetics->Add_Catalyst Increase_Temp Optimize Temperature (caution!) Check_Kinetics->Increase_Temp High_Pressure Use High Pressure Check_Thermo->High_Pressure Excess_Reactant Use Excess Furan Check_Thermo->Excess_Reactant Purify_Reactants Purify/Distill Starting Materials Check_Purity->Purify_Reactants

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Vertex AI Search Result 1. (URL not available)
  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
  • Catalysis of the Diels–Alder Reaction of Furan and Methyl Acryl
  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid - figshare. (URL: )
  • High Pressure, Temperature, and Solvent Effects on the Rate of the Diels-Alder Reaction of Furan with N-Phenylmaleimide - Consensus. (URL: )
  • Catalytic Enantioselective Reactions of Biomass-Derived Furans - ResearchG
  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid | Request PDF - ResearchG
  • First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates.
  • Chapter 16.
  • Chapter 16: Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry - Books. (URL: )
  • Direct Diels–Alder reactions of furfural derivatives with maleimides - RSC Publishing. (URL: )
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC - PubMed Central. (URL: )
  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid | ACS Catalysis - ACS Public
  • Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E. (URL: )
  • Diels−Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic - Sci-Hub. (URL: )
  • Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics | Request PDF - ResearchG
  • THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. (URL: )
  • Application Notes and Protocols for Diels-Alder Reactions of Furan Deriv
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - NIH. (URL: )
  • 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE(5426-09-5) 1H NMR spectrum. (URL: )
  • Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS - C
  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride | Organic Letters - ACS Public
  • This compound - OctaneX. (URL: )
  • 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one - PubChem. (URL: )
  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione - PubChem. (URL: )
  • ChemInform Abstract: The Optimization of the Diels-Alder Reactions of 2,5-Disubstituted Furan Derivatives with Functionalized Chains. Synthetic Applications.
  • Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2.
  • Diels–Alder reaction - Wikipedia. (URL: )
  • 4,10-Dioxatricyclo[5.2.1.0 2,6 ]decan-8-en-3-one - TCI Chemicals. (URL: )
  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC - PubMed Central. (URL: )
  • Rules of Thumb: Scale-up - Fe
  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PubMed Central. (URL: )
  • (PDF) Synthesis of 4-oxatricyclo[5.2.1.
  • 4,7-epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3h)-one | 72150-22-2. (URL: )
  • This compound ... - Benchchem. (URL: )
  • A simple entry into enantiopure hydrindanes, hydroisoquinolones ... (URL: )

Sources

preventing retro-Diels-Alder reaction of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing the Retro-Diels-Alder Reaction

Welcome to the technical support center for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. A common challenge encountered during its application is the thermally induced retro-Diels-Alder (rDA) reaction, which can lead to decreased yields and product instability. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you mitigate and prevent this undesired reaction pathway.

Understanding the Challenge: The Retro-Diels-Alder Reaction

The this compound is a Diels-Alder adduct of furan and maleic anhydride. The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a pericyclic reaction that is favored at higher temperatures.[1][2] This reversion breaks the cyclohexene ring to regenerate the original diene (furan) and dienophile (maleic anhydride), compromising the integrity of your desired product. The propensity for this reaction is a critical consideration in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I be concerned about the retro-Diels-Alder reaction?

While the exact temperature for the onset of the rDA reaction is specific to the adduct and its environment, for furan-maleimide adducts, which are structurally similar, significant cycloreversion can be observed at temperatures above 100-110°C.[3][4] However, in solution, this process can occur at considerably lower temperatures.[3] It is advisable to maintain reaction and purification temperatures as low as reasonably possible.

Q2: I'm observing the formation of starting materials (furan and maleic anhydride) in my reaction mixture. Is this definitely due to the retro-Diels-Alder reaction?

The reappearance of starting materials, especially upon heating, is a strong indicator of the retro-Diels-Alder reaction.[2] To confirm, you can perform a simple experiment: heat a purified sample of your adduct in a suitable solvent and monitor the reaction mixture over time by techniques such as ¹H NMR or LC-MS for the appearance of furan and maleic anhydride.

Q3: Does the stereochemistry of my adduct (endo vs. exo) affect its stability?

Yes, stereochemistry plays a crucial role. In the Diels-Alder reaction of furan and maleic anhydride, the endo adduct is the kinetically favored product (forms faster at lower temperatures), while the exo adduct is the thermodynamically more stable product.[4][5] The endo isomer is more prone to the retro-Diels-Alder reaction and will revert to the starting materials at lower temperatures than the exo isomer.[6] Therefore, if thermal stability is a primary concern, favoring the formation of the exo isomer is a key strategy.

Q4: How can I favor the formation of the more stable exo isomer?

Since the exo isomer is the thermodynamically controlled product, its formation is favored by conditions that allow for equilibrium to be established. This typically involves using higher reaction temperatures or longer reaction times.[5] However, this approach presents a paradox, as higher temperatures also promote the retro-Diels-Alder reaction. A more effective strategy is to use conditions that facilitate the isomerization of the initially formed endo adduct to the more stable exo adduct without causing significant decomposition. This can sometimes be achieved by prolonged stirring at a moderate temperature. It has been demonstrated that the isomerization from the endo to the exo diastereomer is preceded by a retro-Diels-Alder reaction of the endo adduct.[6]

Q5: Are there any additives that can help prevent the retro-Diels-Alder reaction?

While specific inhibitors for the retro-Diels-Alder reaction are not common, the use of Lewis acids as catalysts for the forward Diels-Alder reaction can be an effective preventative strategy.[7] By accelerating the forward reaction, it can be conducted at lower temperatures, thereby minimizing the competing retro-reaction.

Troubleshooting Guide

This section addresses common problems encountered during the handling and reaction of this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of the desired product and presence of starting materials. The reaction temperature is too high, promoting the retro-Diels-Alder reaction.1. Lower the reaction temperature: If possible, conduct the reaction at room temperature or below. Monitor the reaction progress over a longer period. 2. Use a Lewis acid catalyst: Incorporate a Lewis acid to catalyze the forward reaction at a lower temperature (see Protocol 1). 3. Solvent selection: Reactions in polar organic solvents or even water can sometimes show rate enhancements, potentially allowing for lower reaction temperatures.[7]
Product decomposes during purification (e.g., distillation or chromatography at elevated temperatures). The purification method is too harsh and induces the retro-Diels-Alder reaction.1. Use non-thermal purification methods: Opt for crystallization, precipitation, or column chromatography at room temperature. 2. Flash chromatography: If chromatography is necessary, use flash column chromatography with rapid elution to minimize the time the adduct spends on the stationary phase.
Inconsistent results and variable product ratios. The reaction is under kinetic and thermodynamic competition, leading to a mixture of endo and exo isomers with different stabilities.1. Control the reaction temperature carefully: For kinetic control (favoring the endo product), use lower temperatures and shorter reaction times. For thermodynamic control (favoring the exo product), use higher temperatures, but be mindful of the retro-reaction. 2. Isomer separation: If a pure isomer is required, separate the endo and exo isomers by column chromatography. Their different polarities often allow for good separation.
The adduct appears unstable upon storage. The storage conditions are not optimal, potentially leading to slow decomposition over time.1. Store at low temperatures: Keep the purified adduct in a refrigerator or freezer to minimize thermal decomposition. 2. Store under an inert atmosphere: While the primary decomposition pathway is the rDA reaction, storing under nitrogen or argon can prevent oxidative degradation.

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction to Minimize the Retro-Reaction

This protocol describes a general procedure for using a Lewis acid to catalyze the Diels-Alder reaction at a lower temperature, thereby disfavoring the retro-Diels-Alder pathway.

Objective: To synthesize this compound while minimizing the retro-Diels-Alder reaction.

Materials:

  • Furan

  • Maleic anhydride

  • Lewis acid (e.g., ZnCl₂, AlCl₃, or a milder option like Ca(OTf)₂)[8][9]

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve maleic anhydride (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., ZnCl₂, 0.1-0.2 eq) portion-wise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C.

  • Diene Addition: Slowly add furan (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC or ¹H NMR. The reaction time will vary depending on the Lewis acid used but should be significantly shorter than the uncatalyzed reaction at higher temperatures.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Purification: Purify the crude product by crystallization or flash column chromatography at room temperature.

Rationale: The Lewis acid coordinates to the carbonyl oxygen of maleic anhydride, making it a more potent dienophile.[7] This enhanced reactivity allows the Diels-Alder reaction to proceed efficiently at a lower temperature, where the retro-Diels-Alder reaction is kinetically disfavored.

Protocol 2: Chemical Modification for Enhanced Thermal Stability

This protocol outlines a general strategy to enhance the thermal stability of the adduct by chemical modification, for instance, by converting the anhydride to an imide.

Objective: To synthesize a more thermally stable derivative of this compound.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Toluene

  • Triethylamine (TEA)

  • Standard glassware for reflux

Procedure:

  • Anhydride Dissolution: Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting anhydride is consumed. The reaction time can range from 10-24 hours.[10]

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting imide by crystallization or column chromatography.

Rationale: Converting the anhydride moiety to an imide can increase the thermal stability of the adduct. The N-substituent can be chosen to impart desired properties to the final molecule. This approach is based on synthetic routes for derivatives of the closely related 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.[10]

Visualizations

Retro_Diels_Alder_Equilibrium Reactants Furan + Maleic Anhydride Adduct This compound Reactants->Adduct Diels-Alder (Low Temperature) Adduct->Reactants Retro-Diels-Alder (High Temperature)

Caption: The reversible nature of the Diels-Alder reaction.

Kinetic_vs_Thermodynamic_Control Start Furan + Maleic Anhydride Endo Endo Adduct (Kinetic Product) Start->Endo Faster Rate (Low Temp) Exo Exo Adduct (Thermodynamic Product) Start->Exo Slower Rate Endo->Start Reversible Endo->Exo Isomerization via rDA/DA (Higher Temp)

Caption: Kinetic and thermodynamic pathways in adduct formation.

References

  • Wikipedia. Retro-Diels–Alder reaction. [Link]

  • Study.com. Retro-Diels-Alder Reaction: Mechanism & Overview. [Link]

  • World Journal of Pharmaceutical Research. Retro-Diels Alder mechanism: Significance and symbolism. [Link]

  • PNAS. A structural basis for the activity of retro-Diels–Alder catalytic antibodies. [Link]

  • Chemistry LibreTexts. Retro Diels-Alder Reaction. [Link]

  • Canadian Science Publishing. Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. [Link]

  • Master Organic Chemistry. The Retro Diels-Alder Reaction. [Link]

  • Wyzant. Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? [Link]

  • JoVE. Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors. [Link]

  • Beilstein Journals. Diels–Alder reactions in confined spaces: the influence of catalyst structure and the nature of active sites for the retro-Diels–Alder reaction. [Link]

  • OSTI.GOV. Kinetic stability of the C[sub 60]-cyclopentadiene diels-alder adduct. [Link]

  • Journal of Optoelectronics and Biomedical Materials. Factors Affecting the Rates of Diels-Alder reaction, and the Cause of Nucleophilic-Electrophilic Dual Behaviour of Reactants. [Link]

  • ResearchGate. Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. [Link]

  • ElectronicsAndBooks. Isomerism and Adduct Stability in the Diels-Alder Reaction.la I. The Adducts of Furan and Maleimide. [Link]

  • ResearchGate. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-S. [Link]

  • MDPI. Evidence through Thermal Analysis of Retro Diels-Alder Reaction in Model Networks Based on Anthracene Modified Polyester Resins. [Link]

  • RSC Publishing. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. [Link]

  • ResearchGate. Diels-Alder reactions in confined spaces: The influence of catalyst structure and the nature of active sites for the retro-Diels-Alder reaction. [Link]

  • ORBi. Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an. [Link]

  • RSC Publishing. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. [Link]

  • DSpace@Leiden. THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. [Link]

  • ACS Publications. Competitive Activation Experiments Reveal Significantly Different Mechanochemical Reactivity of Furan–Maleimide and Anthracene–Maleimide Mechanophores. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • Cambridge Open Engage. Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. [Link]

  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. [Link]

  • Aladdin Scientific. 4, 10-Dioxatricyclo[5.2.1.02'6]decan-8-en-3-one, min 97%, 1 gram. [Link]

Sources

Technical Support Center: Purification of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this class of complex bicyclic lactones. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Purification Challenges

The this compound core structure, often synthesized via a Diels-Alder reaction between a furan derivative and a dienophile, presents a rigid, strained, and stereochemically complex scaffold. These structural features, while desirable for exploring novel chemical space in drug discovery, introduce significant purification challenges. Successful isolation of the target molecule in high purity requires a nuanced understanding of its inherent instabilities and the potential for isomer formation.

The primary challenges in the purification of these derivatives include:

  • Chemical Stability: The strained ether bridge and the lactone functionality are susceptible to degradation under certain conditions.

  • Stereoisomerism: The Diels-Alder synthesis can lead to the formation of endo and exo diastereomers, which often exhibit similar physical properties, making their separation difficult.

  • Byproduct Formation: Incomplete reactions or side reactions can result in impurities that are structurally similar to the desired product.

This guide will address these challenges by providing both theoretical understanding and practical, field-proven solutions.

Common Purification Challenges & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stability-Related Issues

Question: My NMR spectrum shows the presence of a new, more polar compound after silica gel chromatography. What could be the cause?

Answer: This is a common issue and often points to the hydrolysis of the lactone ring. The strained nature of the bicyclic system can make the lactone susceptible to cleavage, especially in the presence of acidic or basic conditions. Silica gel, being slightly acidic, can catalyze this hydrolysis, opening the lactone to form a hydroxy-acid, which is significantly more polar.

  • Causality: The lone pair of electrons on the oxygen of a water molecule (present as moisture in the solvent or on the silica surface) can attack the electrophilic carbonyl carbon of the lactone. This process is accelerated by acidic or basic catalysts.[1][2]

  • Troubleshooting:

    • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in your eluent, followed by flushing with the pure eluent to remove excess base.

    • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

    • Minimize Contact Time: Perform flash chromatography as quickly as possible to reduce the time the compound spends on the stationary phase.

Question: During purification by distillation or upon heating, I observe a loss of my product and the reappearance of starting materials. Why is this happening?

Answer: This is likely due to a retro-Diels-Alder reaction. The Diels-Alder reaction is a reversible equilibrium.[3][4] The adducts of furan are particularly prone to retro-Diels-Alder reactions at elevated temperatures due to the aromaticity gained by the furan ring upon its reformation.[5]

  • Causality: The stability of the furan ring provides a thermodynamic driving force for the cycloreversion reaction at higher temperatures.[4]

  • Troubleshooting:

    • Avoid High Temperatures: Use purification techniques that can be performed at or below room temperature, such as flash chromatography or crystallization. If distillation is necessary, use high vacuum to lower the boiling point.

    • Thermal Stability Assessment: Before scaling up, perform a small-scale experiment to assess the thermal stability of your compound by heating a solution and monitoring its composition over time by TLC or LC-MS.

Diastereomer Separation

Question: My product appears as a single spot on TLC, but the NMR spectrum is complex, suggesting a mixture of diastereomers. How can I separate them?

Answer: The Diels-Alder reaction between furan and a substituted dienophile can produce both endo and exo diastereomers.[6] These isomers often have very similar polarities, making their separation by standard chromatography challenging.

  • Causality: The formation of endo and exo products is governed by kinetic and thermodynamic factors. While the endo product is often the kinetic product due to secondary orbital interactions, the exo product can be the more thermodynamically stable isomer.[4][6]

  • Troubleshooting:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating diastereomers.[7] Method development will be crucial.

      • Column Selection: Start with a standard silica or C18 column. Chiral columns can sometimes be effective for separating diastereomers as well.[8]

      • Solvent Screening: A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, hexane/isopropanol for normal phase; acetonitrile/water, methanol/water for reversed phase) is necessary to find optimal selectivity.[9]

    • Fractional Crystallization: If your compound is crystalline, fractional crystallization can be an effective and scalable method for separation. This involves a careful selection of solvents to exploit small differences in the solubility of the diastereomers.

    • NMR for Stereochemistry Assignment: The stereochemistry of the endo and exo isomers can often be distinguished by ¹H NMR spectroscopy based on the coupling constants between the bridgehead protons and the protons on the adjacent carbons.[6]

General Purification Issues

Question: My compound "oils out" during crystallization instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation.[10]

  • Causality: This is often due to the solution being too supersaturated when it cools, or the presence of impurities that disrupt the crystallization process.

  • Troubleshooting:

    • Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more solvent to decrease the saturation level. Allow it to cool more slowly.[10]

    • Change Solvent System: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Problem Probable Cause(s) Recommended Solution(s)
Product degradation on silica gel Lactone hydrolysis due to acidic silica.Use neutralized silica gel, alumina, or a different stationary phase. Minimize contact time.
Loss of product upon heating Retro-Diels-Alder reaction.Avoid high temperatures. Use purification methods like flash chromatography or crystallization at room temperature.
Co-elution of diastereomers Similar polarity of endo and exo isomers.Develop a preparative HPLC method. Attempt fractional crystallization.
Compound oils out during crystallization Solution is too supersaturated; presence of impurities.Re-heat and add more solvent. Try a different solvent system. Use seed crystals or scratch the flask.

Experimental Protocols

Protocol for Fractional Crystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents at room temperature and upon heating. A good single solvent will dissolve the product when hot but sparingly when cold. For a two-solvent system, one solvent should dissolve the product well (the "good" solvent), and the other should not (the "bad" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the "good" solvent (or the single solvent) at an elevated temperature.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • Two-Solvent: While the solution of the compound in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Growth: Allow the solution to stand undisturbed to promote the formation of larger, purer crystals. Slow cooling is key.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR to determine if a separation of diastereomers has been achieved. Repeat the process if necessary.

General Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation & Scale-up prep Dissolve sample in a suitable solvent (e.g., mobile phase) col_select Select Columns (e.g., C18, Silica) prep->col_select mob_phase Select Mobile Phases (e.g., ACN/H2O, Hex/EtOAc) col_select->mob_phase gradient Run a fast gradient mob_phase->gradient gradient->col_select No separation? Try new column/mobile phase isocratic Convert to isocratic or optimize gradient slope gradient->isocratic Good initial separation? flow_rate Adjust flow rate isocratic->flow_rate temp Adjust temperature flow_rate->temp validate Validate Method (Resolution, Tailing) temp->validate scale_up Scale up to preparative HPLC validate->scale_up

Caption: A general workflow for developing an HPLC method for diastereomer separation.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for these compounds? A1: Yes, if your derivative has sufficient polarity to be retained on a C18 or similar column. Reversed-phase chromatography uses less acidic mobile phases (often buffered) which can prevent lactone hydrolysis. It is an excellent alternative to normal-phase chromatography.

Q2: How can I confirm the stereochemistry of my separated diastereomers? A2: ¹H NMR spectroscopy is a primary tool. For the 7-oxabicyclo[2.2.1]heptene system, the dihedral angle between the bridgehead protons and the adjacent exo protons is close to 90°, resulting in a very small coupling constant (J ≈ 0 Hz). In contrast, the dihedral angle with the endo protons is smaller, leading to a significant coupling constant.[6] Nuclear Overhauser Effect (NOE) spectroscopy can also provide definitive structural information. For absolute confirmation, single-crystal X-ray diffraction is the gold standard.

Q3: My compound is an amorphous solid or an oil. What are my purification options? A3: If crystallization is not feasible, chromatography is your best option. For oils or amorphous solids, preparative HPLC or flash chromatography are the methods of choice. If the compound is thermally stable, high-vacuum distillation (Kugelrohr) can be effective for non-polar derivatives.

Q4: Are there any specific safety precautions I should take? A4: Beyond standard laboratory safety practices, be aware of the potential for the retro-Diels-Alder reaction if heating is involved, which could lead to a pressure buildup in a closed system. Handle all solvents in a well-ventilated fume hood.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_chrom Chromatography Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes chromatography Purify by Chromatography is_solid->chromatography No (Oil/Amorphous) cryst_ok Crystallization successful? try_cryst->cryst_ok pure_solid Pure Solid Isolated cryst_ok->pure_solid Yes oils_out Product Oils Out/ Fails to Crystallize cryst_ok->oils_out No oils_out->chromatography check_stability Check for on-column degradation (TLC of collected fractions) chromatography->check_stability degradation Degradation observed? check_stability->degradation change_stationary_phase Change Stationary Phase (Neutralized Silica, Alumina, C18) degradation->change_stationary_phase Yes check_isomers Isomers co-elute? degradation->check_isomers No change_stationary_phase->chromatography prep_hplc Optimize for Preparative HPLC check_isomers->prep_hplc Yes pure_fractions Pure Fractions Collected check_isomers->pure_fractions No prep_hplc->pure_fractions

Caption: A decision tree for troubleshooting the purification of this compound derivatives.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Organic Chemistry, 78(14), 6880-6889. [Link][11]

  • Li, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link][1]

  • De Vico, L., et al. (2018). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Force. The Journal of Physical Chemistry Letters, 9(15), 4379-4383. [Link]

  • van der Mee, M. A. J., et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. Polymers, 12(11), 2533. [Link][4]

  • Froidevaux, V., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(47), 37742-37754. [Link][5]

  • LibreTexts. (2021). 8.8: Chemistry of Esters. [Link][2]

  • Warrington, J. M., & Siegel, J. S. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]

  • Lautens, M., et al. (2009). Rapid formation of complexity in the total synthesis of natural products enabled by oxabicyclo[2.2.1]heptene building blocks. Chemical Society Reviews, 38(11), 3045-3055. [Link][12]

  • Vogel, P. (1994). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Chimia, 48(1-2), 3-10. [Link][13]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link][10]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38. [Link][14]

  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. [Link][15]

  • PubChem. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. [Link][16]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Organic Chemistry, 78(14), 6880-6889. [Link][11]

  • Boyd, A. R., et al. (2015). Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. Journal of the American Chemical Society, 137(45), 14211-14214. [Link][17]

  • Fekete, J., et al. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3-4), 147-153. [Link][8]

  • Harada, N., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2822. [Link][7]

  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][9]

Sources

Technical Support Center: Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, the Diels-Alder adduct of furan and acrylic acid, is a cornerstone reaction for accessing a variety of complex molecular scaffolds relevant to drug discovery and materials science. While fundamentally a [4+2] cycloaddition, this reaction presents unique challenges, primarily due to the aromaticity of furan, which makes the reaction reversible and often kinetically slow.[1] This guide provides in-depth troubleshooting and optimization strategies in a direct question-and-answer format to empower researchers in achieving rapid, high-yield synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is extremely slow or appears to stall. What are the key factors limiting the reaction rate?

A1: The slow kinetics of the furan-acrylic acid Diels-Alder reaction is a common and expected challenge. The primary reason is the inherent stability of furan due to its aromatic character.[1] The cycloaddition disrupts this aromaticity, leading to a significant activation energy barrier. Several factors are at play:

  • Reversibility (Retro-Diels-Alder): This reaction is in equilibrium. At elevated temperatures, the reverse (retro-Diels-Alder) reaction becomes significant, breaking the product back down into furan and acrylic acid.[1][2] This means that simply increasing the temperature indefinitely will not necessarily drive the reaction to completion and can be counterproductive.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored endo product is often formed faster. However, the exo product is typically more thermodynamically stable.[3] Given the reversibility, prolonged reaction times or higher temperatures can lead to isomerization to the more stable exo adduct, which might not be the desired outcome.[4]

  • Concentration: Standard reaction kinetics apply; higher concentrations of reactants will increase the frequency of molecular collisions, favoring the forward reaction. Running the reaction neat (without solvent) or at high concentrations is often beneficial.

  • Activation of the Dienophile: Acrylic acid is a relatively electron-rich dienophile. The reaction rate can be dramatically increased by making it more electron-poor, which is typically achieved with a catalyst.

Q2: I'm observing poor yields despite trying various temperatures. How can I strategically optimize the reaction conditions?

A2: Optimizing this reaction requires a multi-parameter approach. A systematic workflow is crucial.

dot ```dot graph "Troubleshooting_Workflow" { layout="dot"; rankdir="TB"; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

// Define Nodes start [label="Low Yield / Slow Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp [label="Temperature Optimization\n|{Start at RT or 0°C | Monitor by TLC/NMR | Incrementally increase to 40-60°C}", shape="record", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Introduce Lewis Acid Catalyst\n|{Screen catalysts: ZnCl₂, Sc(OTf)₃, Hf-Beta Zeolite | Start with low loading (1-5 mol%) | Monitor for side reactions}", shape="record", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent & Concentration\n|{Consider solvent-free (neat) | Use non-polar solvents (Toluene, CH₂Cl₂) | Increase reactant concentration}", shape="record", fillcolor="#FBBC05", fontcolor="#202124"]; side_reaction [label="Side Reaction Check\n|{Polymerization of acrylic acid? | Product degradation (retro-DA)?}", shape="record", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="Add Polymerization Inhibitor\n|{e.g., Hydroquinone (catalytic amount)}", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Optimize Purification\n|{Avoid high heat (distillation) | Use Flash Chromatography | Consider crystallization}", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Optimized Reaction", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define Edges start -> temp [label="Initial Step"]; temp -> catalyst [label="If still slow"]; catalyst -> solvent [label="If side reactions occur\nor rate is still low"]; solvent -> side_reaction; side_reaction -> inhibitor [label="If polymerization"]; side_reaction -> purification [label="If degradation"]; inhibitor -> success; purification -> success; catalyst -> success [label="If successful"]; }

Caption: The Diels-Alder reaction forming the target molecule.

References

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. (2022). ChemRxiv. [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (2020). ACS Catalysis. [Link]

  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. (2015). ACS Catalysis. [Link]

  • Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. (n.d.). ACS Publications. [Link]

  • Bond breaking of furan-maleimide adducts via a diradical sequential mechanism under an external mechanical force. (2020). Chemical Science. [Link]

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. (2022). Cambridge Open Engage. [Link]

  • The reverse Diels-Alder or retrodiene reaction. (1968). Chemical Reviews. [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2012). RSC Publishing. [Link]

  • Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. (2015). ACS Catalysis. [Link]

  • Isomerism and Adduct Stability in the Diels-Alder Reaction. I. The Adducts of Furan and Maleimide. (n.d.). ElectronicsAndBooks. [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). Organic Letters. [Link]

  • First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. (1997). The Journal of Organic Chemistry. [Link]

  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (2021). ChemSusChem. [Link]

  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. (2008). MDPI. [Link]

  • Trouble with furan/maleimide DA on nanoparticle surface. (2015). Reddit. [Link]

  • Radical Polymerization of Furan with Maleic Anhydride through the Diels—Alder Adduct. (n.d.). SciSpace. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (2018). Journal of Chemical Sciences. [Link]

  • Diels alder reaction of furan and maleic anhydride. (2024). Zibo Anquan Chemical Co., Ltd.. [Link]

  • Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. (2020). ResearchGate. [Link]

  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. (2020). RSC Advances. [Link]

  • Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2014). Chemistry Stack Exchange. [Link]

  • Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. (2008). ResearchGate. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020). RSC Publishing. [Link]

Sources

Technical Support Center: Solvent Effects on the Stereoselectivity of the Furan-Maleic Anhydride Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Diels-Alder reaction between furan and maleic anhydride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this classic, yet surprisingly complex, cycloaddition. Here, we move beyond simple protocols to address the common challenges and fundamental questions surrounding the reaction's stereoselectivity, with a special focus on the critical role of the solvent.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems encountered in the lab. The answers provide not just solutions, but the reasoning behind them.

Question 1: Why is my reaction yielding the exo-adduct? I was expecting the endo-adduct based on the general Alder-endo rule.

Answer: This is the most frequent and important question regarding this specific reaction. The formation of the exo product is a classic example of thermodynamic versus kinetic control .[1]

  • Kinetic Product (Endo): The endo-adduct is indeed the kinetically favored product. It forms faster because its transition state is stabilized by secondary orbital interactions between the p-orbitals of the furan ring and the carbonyl groups of the maleic anhydride.[2]

  • Thermodynamic Product (Exo): The exo-adduct, however, is the more thermodynamically stable product. It experiences less steric hindrance than the more crowded endo-adduct.

  • The Role of Reversibility: The Diels-Alder reaction with furan is highly reversible, even at moderate temperatures. This is because the reaction temporarily disrupts the aromaticity of the furan ring, making the reverse reaction (a retro-Diels-Alder) energetically accessible.[3]

What this means for your experiment: Even though the endo product forms faster, if the reaction is left for a sufficient duration, it will revert to the starting materials.[3][4] Over time, the equilibrium will shift to favor the formation of the more stable exo-adduct, which is less prone to the reverse reaction.[2][5] In many common solvents and at room temperature or above, the thermodynamic exo product is what you will predominantly isolate after several hours.[3]

Question 2: I ran the same reaction twice. The first time, I stopped it after a short period and got one product. The second time, I let it run overnight and got a different one. What is happening?

Answer: This observation is a direct consequence of the kinetic vs. thermodynamic control landscape discussed in the previous question.

  • Short Reaction Time (Kinetic Control): At the beginning of the reaction, the product distribution is governed by the rates of formation. Since the endo product forms faster, it will be the major, or even exclusive, product isolated after a short reaction time, especially at low temperatures.[1]

  • Long Reaction Time (Thermodynamic Control): As the reaction progresses, the reversible nature of the cycloaddition becomes significant. The initially formed endo adduct reverts to furan and maleic anhydride, which can then react again to form the more stable exo adduct.[3] Given enough time to reach equilibrium, the product mixture will reflect the thermodynamic stabilities, making the exo adduct the dominant species.

To control the outcome, you must control the reaction time and temperature. For the kinetic (endo) product, use lower temperatures and shorter reaction times. For the thermodynamic (exo) product, use higher temperatures or longer reaction times.[1]

Question 3: My reaction is very slow or isn't going to completion in a non-polar solvent like hexane. What can I do?

Answer: While the furan-maleic anhydride reaction can proceed in various solvents, its rate can be significantly influenced by solvent polarity.

  • Causality: The transition state of the Diels-Alder reaction is typically more polar than the ground state reactants. Polar solvents can stabilize this polar transition state, thereby lowering the activation energy and increasing the reaction rate.[6] While some computational studies show a preference change from endo to exo with the inclusion of solvent effects, the overall rate is also affected.[7][8] Non-polar solvents do not offer this stabilization, leading to slower reaction kinetics.

  • Recommendations:

    • Switch to a More Polar Aprotic Solvent: Consider using solvents like acetonitrile, ethyl acetate, or acetone. Acetonitrile, for example, is a common solvent for this reaction.[3][9]

    • Increase the Temperature: If you must use a non-polar solvent, increasing the temperature will provide the necessary energy to overcome the activation barrier. However, be aware that this will strongly favor the formation of the thermodynamic exo product and increase the rate of the retro-Diels-Alder reaction.

    • Consider Supercritical CO₂: For advanced applications, supercritical carbon dioxide has been shown to enhance the rate of this reaction compared to conventional organic solvents.[10]

Question 4: I'm performing the reaction in an aqueous environment and observing hydrolysis of my maleic anhydride starting material. How can this be avoided?

Answer: Maleic anhydride is susceptible to hydrolysis to form maleic acid, especially in the presence of water.[11] While some Diels-Alder reactions are accelerated in water (the "on-water" effect), this is not the case for the furan-maleic anhydride reaction.[11]

  • Problem: The hydrolysis reaction consumes your dienophile, leading to lower yields of the desired cycloadduct.

  • Solution: This reaction should be performed under anhydrous or at least water-free conditions. Use dry solvents and glassware. If your starting materials may have absorbed moisture, consider drying them before use. Avoid protic solvents if hydrolysis is a concern.

Scientific FAQs: Understanding the Underlying Principles

This section delves into the fundamental mechanisms and theoretical considerations that govern the reaction's behavior.

Question 1: What is the theoretical basis for the solvent's influence on stereoselectivity in this reaction?

Answer: The solvent influences the stereoselectivity by differentially stabilizing the transition states (TS) leading to the endo and exo products. Quantum chemical calculations have provided significant insight here.

In the gas phase (the theoretical equivalent of a zero-polarity environment), the endo transition state is calculated to be lower in energy, predicting it as the kinetic product.[7] However, when computational models include a solvent continuum, the energetics shift. The exo transition state is often stabilized more effectively by the solvent than the endo TS. For example, in acetonitrile, calculations predict the exo-adduct forms about twice as fast as the endo-adduct, which aligns well with experimental observations where the exo product dominates under thermodynamic equilibrium.[7][8] This suggests that the solvent's polarity and its interaction with the transition state dipoles play a crucial role in determining the kinetic preference.

Question 2: How does the concept of "reversibility" specifically impact the observed product ratio over time?

Answer: The reversibility is the key factor that allows the reaction to switch from kinetic to thermodynamic control. The process can be visualized with the following workflow.

G reactants Furan + Maleic Anhydride endo Endo Adduct (Kinetic Product) reactants->endo k_endo (fast) exo Exo Adduct (Thermodynamic Product) reactants->exo k_exo (slow) endo->reactants k_rev_endo (moderate) exo->reactants k_rev_exo (very slow)

Caption: Reaction pathway showing the interconversion between reactants and products.

  • Initial Stage: At the start, the reaction proceeds down the path of least resistance. Since the activation barrier to the endo product is lower, it forms much faster (kendo > kexo).

  • Intermediate Stage: As the concentration of the endo product builds up, the reverse reaction (krev_endo) becomes significant. Because the endo product is less stable, this reverse reaction is fast enough to replenish the pool of starting materials.

  • Equilibrium Stage: Over time, the system approaches equilibrium. While the exo product forms slowly (kexo), it is much more stable. Its reverse reaction (krev_exo) is very slow. Consequently, once the exo adduct is formed, it tends to stay that way. The final, stable state of the system is therefore dominated by the most stable species: the exo product.[4][5]

Data Summary: Stereoselectivity in Various Solvents

The stereochemical outcome is highly dependent on both solvent and reaction conditions (temperature and time). Below is a summary of expected outcomes based on published data.

SolventTemperature (°C)TimePredominant ProductRationaleReference(s)
Gas Phase (calc.)--Endo (Kinetic)Lower activation energy without solvent effects.[7][8]
Acetonitrile (calc.)Room Temp.-Exo (Kinetic)Solvent stabilization favors the exo transition state.[7][8]
Acetonitrile (exp.)4048 hExo (Exclusive)Thermodynamic control; equilibrium is reached.[3]
Diethyl Ether35-Exo (Thermodynamic)Slower rate than in scCO₂, allows for equilibrium.[10]
Solvent-Free--Endo (Isolated)Solid-state synthesis can trap the kinetic product.[12]
Experimental Protocols

Safety First: Always handle furan and maleic anhydride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of the Thermodynamic Exo-Adduct

This protocol is designed to allow the reaction to reach thermodynamic equilibrium.

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of maleic anhydride in 15 mL of anhydrous acetonitrile.

  • Reactant Addition: Gently warm the solution to approximately 40-50°C to ensure all solids are dissolved. Once homogeneous, add 3.5 mL of furan to the flask.[13]

  • Reaction Conditions: Equip the flask with a condenser and place it in a pre-heated water or oil bath at 50°C. Allow the solution to stir for 24-48 hours.[3][13]

  • Workup and Isolation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Cool the flask further in an ice bath for 15-20 minutes to maximize crystallization.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether or hexane to remove any unreacted starting materials.

    • Dry the crystals under vacuum.

  • Characterization: Confirm the identity and stereochemistry of the exo-adduct using ¹H NMR spectroscopy and melting point analysis (literature m.p. ~116-117°C).[13]

Protocol 2: Attempted Synthesis of the Kinetic Endo-Adduct

This protocol aims to trap the kinetic product before it equilibrates. Note that isolating the pure endo-adduct is challenging as it is only a short-lived intermediate in solution.[12]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4.0 g of maleic anhydride in 20 mL of anhydrous diethyl ether at room temperature.

  • Reactant Addition: Cool the solution in an ice bath to 0-5°C. Once chilled, add 2.8 mL of furan dropwise while stirring.

  • Reaction Conditions: Maintain the reaction at 0-5°C and stir for 1-2 hours. A precipitate of the endo-adduct may form.

  • Workup and Isolation:

    • Quickly collect any precipitate by vacuum filtration while keeping the apparatus and solvents cold.

    • Wash immediately with a very small amount of ice-cold diethyl ether.

    • Dry the product under vacuum at a low temperature.

  • Characterization: Immediately characterize the product by ¹H NMR. The sample should be kept cold, as the endo-adduct can revert to starting materials or isomerize to the exo-adduct upon standing at room temperature, especially in solution.

Caption: Flowchart for selective synthesis of endo vs. exo adducts.

References
  • Yadav, V., & Prasad, D. (2020). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link]

  • Zhang, X., Tian, X., et al. (n.d.). Insights into the Diels–Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. ResearchGate. [Link]

  • Yadav, V., Prasad, D., & Yadav, K. (2019). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Semantic Scholar. [Link]

  • Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. [Link]

  • Chemistry LibreTexts. (2021). 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry. [Link]

  • Chem Help ASAP. (2021). Intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • News. (2024). Furan and Maleic Anhydride Reaction Mechanism Explained. [Link]

  • American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Spring 2024. [Link]

  • Zibo Anquan Chemical Co., Ltd. (2024). Diels alder reaction of furan and maleic anhydride. News. [Link]

  • Chemistry Stack Exchange. (2014). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? [Link]

  • Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. [Link]

  • American Chemical Society. (n.d.). The Correlation of Solvent Effects on the Stereoselectivities of Diels-Alder Reactions by Means of Linear Free Energy Relationships. A New Empirical Measure of Solvent Polarity. Journal of the American Chemical Society. [Link]

  • American Chemical Society. (n.d.). Mechanism of the Diels-Alder reaction. Studies of the addition of maleic anhydride to furan and methylfurans. Journal of the American Chemical Society. [Link]

  • Scribd. (n.d.). Diels Alder Lab. [Link]

  • Rulíšek, L., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Royal Society of Chemistry. (2013). Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]

  • Ferreira, M. M. C., et al. (2020). Thermodynamic and kinetic reaction control. PMC. [Link]

  • Glebov, E. M., et al. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. ResearchGate. [Link]

  • Docsity. (2023). Diels Alder Reaction with Furan and Maleic Anhydride. [Link]

Sources

characterization of impurities in 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one. As a key intermediate in the development of novel therapeutics, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the characterization and control of impurities generated during its synthesis.

The synthesis of the target molecule is achieved through a Diels-Alder reaction between furan and acrylic acid. This [4+2] cycloaddition is followed by an intramolecular esterification (lactonization) to yield the final tricyclic lactone. While elegant, this reaction is susceptible to several challenges, primarily related to stereoselectivity and the stability of the reactants and products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.

Problem 1: Low Yield and a Complex Mixture of Products Observed by TLC/LC-MS.

Possible Cause A: Retro-Diels-Alder Reaction

The Diels-Alder reaction involving furan is notoriously reversible.[1] At elevated temperatures, the formed oxanorbornene adduct can revert to the starting materials (furan and acrylic acid), leading to a persistent equilibrium that prevents the reaction from proceeding to completion.

  • Diagnostic Check:

    • Monitor the reaction at timed intervals using ¹H NMR or LC-MS. If the product concentration plateaus and a significant amount of starting material remains, a retro-Diels-Alder reaction is likely occurring.

    • The endo adduct, which is the kinetic product, is particularly susceptible to reversion at lower temperatures than the exo adduct.[2]

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at or below room temperature (e.g., 0-25 °C). This will favor the kinetically controlled endo product and minimize the rate of the retro-Diels-Alder reaction.

    • Use of Lewis Acid Catalysis: Employ a Lewis acid catalyst (e.g., Hf-, Zr-, or Sn-Beta zeolites) to accelerate the forward reaction at lower temperatures.[1][3] This can help shift the equilibrium toward the product side. Exercise caution, as strong Lewis or Brønsted acids can promote side reactions.

Possible Cause B: Polymerization of Furan

Furan is sensitive to acidic conditions and can readily polymerize, especially in the presence of Brønsted acids, forming insoluble, dark-colored tars.[4] This side reaction consumes the starting material and complicates purification.

  • Diagnostic Check:

    • Observation of a dark brown or black insoluble material in the reaction vessel.

    • A significant decrease in the concentration of furan without a corresponding increase in the desired product.

  • Solution:

    • Avoid Strong Brønsted Acids: If catalysis is needed, opt for milder Lewis acids.

    • Solvent Selection: Avoid aqueous solvents, which can promote furan polymerization in the presence of acids. Solvents like methanol or DMSO have been shown to suppress this side reaction.[4]

    • Control Stoichiometry: Use a minimal excess of furan to reduce the amount that can be lost to polymerization.

Problem 2: Product Purity is Low After Work-up; ¹H NMR Shows Multiple Isomers.

Primary Cause: Presence of Both Endo and Exo Stereoisomers

The Diels-Alder reaction between furan and an unsymmetrical dienophile like acrylic acid can produce two primary diastereomers: the endo and exo adducts. The subsequent lactonization preserves this stereochemistry.

  • Diagnostic Check & Characterization:

    • ¹H NMR Spectroscopy: This is the most powerful tool for differentiating the isomers. Due to anisotropic effects, the chemical shifts of key protons will differ. While specific data for the target lactone is scarce, analysis of the closely related furan-maleic anhydride adduct provides an excellent model.

      • Bridgehead Protons (H-2, H-6): These protons are typically shifted further downfield in the endo isomer compared to the exo isomer.

      • Olefinic Protons (H-8, H-9): These protons often show distinct chemical shifts and coupling constants between the two isomers.

      • 2D-NOESY NMR: This experiment can definitively confirm stereochemistry by showing through-space correlations. For example, in the endo isomer, a NOE is expected between the protons on the lactone ring and the nearby olefinic protons, which is absent in the exo isomer.[5]

Proton Environment (Analog) Typical Exo Isomer Shift (ppm) Typical Endo Isomer Shift (ppm) Rationale for Difference
Bridgehead (H-2, H-6)~5.3~5.1Shielding by the C=C double bond in the exo isomer.
Methine (H-3a, H-7a)~3.1~3.5Deshielding by the nearby oxygen bridge in the endo isomer.
Olefinic (H-8, H-9)~6.5~6.3Different magnetic environments due to the orientation of the lactone ring.
Table 1: Representative ¹H NMR chemical shifts for protons in analogous exo and endo 7-oxanorbornene systems. Exact values will vary.
  • Solution & Separation:

    • Kinetic vs. Thermodynamic Control:

      • To favor the kinetic endo product , use shorter reaction times at lower temperatures.

      • To favor the thermodynamic exo product , use longer reaction times or slightly elevated temperatures (e.g., 40-60 °C) to allow the endo adduct to undergo retro-Diels-Alder and re-form as the more stable exo isomer.[6]

    • Purification:

      • Column Chromatography: Separation on silica gel is the most common method. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The less polar isomer (often the exo) will usually elute first.[7]

      • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, this method can be highly effective for large-scale purification.[8]

Frequently Asked Questions (FAQs)

Q1: My final product is always contaminated with a small amount of benzoic acid. Where is this coming from?

A1: The oxanorbornene adduct formed in the Diels-Alder reaction can undergo a dehydration reaction under certain conditions (particularly with strong acid and heat) to form an aromatic ring.[1] In your case, the lactone adduct can be converted to benzoic acid. To avoid this, strictly control the temperature and avoid harsh acidic conditions during both the reaction and the work-up.

Q2: I am using a Lewis acid catalyst, but the reaction is still sluggish. Can I heat it?

A2: Heating a Diels-Alder reaction involving furan is a delicate balance. While it can increase the reaction rate, it will also significantly increase the rate of the retro-Diels-Alder reaction, potentially lowering your maximum achievable yield.[1] If the reaction is slow, it is often better to increase the concentration of the reactants, allow for a longer reaction time at a lower temperature, or screen for a more effective Lewis acid catalyst before resorting to heat.

Q3: How can I confirm that the dark, insoluble byproduct is a furan polymer?

A3: Characterizing insoluble polymers is challenging. Typically, this is done by exclusion. If you have accounted for all other soluble species and have a mass balance deficit, the insoluble material is the likely culprit. Analytically, you can wash the solid extensively to remove any trapped starting materials or products and then analyze it using techniques like solid-state NMR or FT-IR. The FT-IR spectrum of furan polymers often shows broad C-O and C-H stretching bands and a loss of the sharp peaks associated with the furan monomer.

Q4: What is a general experimental protocol to start with for this synthesis?

A4: While optimization will be necessary, a good starting point is to adapt protocols for similar reactions. The following is a generalized procedure based on the synthesis of related furan adducts.[6]

Experimental Protocol: Synthesis of this compound

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acrylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition: Cool the solution to 0 °C in an ice bath. Add freshly distilled furan (1.2 eq) dropwise over 10 minutes with stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may take 24-48 hours to reach completion or equilibrium.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product will likely be a mixture of endo and exo isomers.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Visualizing Key Processes

To better understand the reaction landscape, the following diagrams illustrate the core synthetic pathway and the competing side reactions.

Synthesis_Pathway cluster_reactants Reactants furan Furan intermediate Diels-Alder Adduct (Endo/Exo Mixture) furan->intermediate [4+2] Cycloaddition acrylic_acid Acrylic Acid acrylic_acid->intermediate [4+2] Cycloaddition product Target Lactone 4,10-Dioxatricyclo[...]decan-8-en-3-one intermediate->product Intramolecular Lactonization

Caption: Core synthesis pathway for the target molecule.

Competing_Reactions endo_adduct Endo Adduct (Kinetic Product) exo_adduct Exo Adduct (Thermodynamic Product) endo_adduct->exo_adduct Isomerization via Retro-Diels-Alder (High Temp) reactants Furan + Acrylic Acid reactants->endo_adduct Diels-Alder (Low Temp) polymer Furan Polymer (Side Product) reactants->polymer Acid-Catalyzed Polymerization

Caption: Competing pathways in the synthesis.

References

  • Hu, X., Jiang, S., Kadarwati, S., Dong, D., & Li, C. Z. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(42), 35879-35885. Available at: [Link]

  • Froidevaux, V., Gandour, R. D., & Aviyente, V. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 6(92), 89694-89703. Available at: [Link]

  • Salavati-fard, T., Caratzoulas, S., Lobo, R. F., & Doren, D. J. (2017). Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. ACS Catalysis, 7(4), 2660-2668. Available at: [Link]

  • Mahmoud, E., Watson, D. A., & Feringa, B. L. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis, 5(11), 6946–6955. Available at: [Link]

  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied microbiology and biotechnology, 90(6), 1641-1653. Available at: [Link]

  • Sannikov, O., Ye, E., Pinto, B. M., & Merbouh, N. (2021). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. Available at: [Link]

  • Lennox, C., Taylor, C., Huskic, I., Borchers, T., Vainauskas, J., Nickels, C., ... & Friščić, T. (2020). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. Abstracts of Papers of the American Chemical Society, 259. Available at: [Link]

  • Caporaso, M., Tour, J. M., & Feringa, B. L. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering, 5(5), 4046-4054. Available at: [Link]

  • Diels Alder Lab. Scribd. Available at: [Link]

  • Limas-Ballesteros, R., & Osorio-Revilla, G. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Available at: [Link]

  • Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... ResearchGate. Available at: [Link]

  • Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. PMC. Available at: [Link]

  • 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. PubChem. Available at: [Link]

  • Sannikov, O., Ye, E., Pinto, B. M., & Merbouh, N. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit. Available at: [Link]

  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. PubChem. Available at: [Link]

  • Harwood, L. M., & Claridge, T. D. W. (1997). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. In Topics in Stereochemistry (Vol. 21, pp. 319-366). John Wiley & Sons, Inc. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PMC. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. Available at: [Link]

  • A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers. PubMed. Available at: [Link]

  • A simple method for resolution of endo-/exo-monoesters of trans-norborn-5-ene-2,3-dicarboxylic acids into their enantiomers. PubMed. Available at: [Link]

Sources

stability of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS No. 72150-22-2). As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this unique bicyclic lactone. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice.

Part 1: General Stability and Handling FAQs

This section covers the most common inquiries regarding the fundamental stability and proper handling of the compound.

Q1: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A safety data sheet for the material recommends protecting it from moisture and keeping it under an inert gas atmosphere, such as argon or nitrogen.[1][2]

  • Causality: The molecule possesses several reactive functional groups, including a lactone, an ether linkage, and an enone. Moisture can lead to hydrolysis, while oxygen and light can promote degradation or unwanted side reactions. Storing under an inert gas minimizes oxidation pathways.

Q2: I've had the compound for a while. How can I quickly assess its purity and check for degradation?

Answer: The most straightforward methods are Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy.

  • TLC Analysis: Dissolve a small sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) and run it on a silica gel plate. The appearance of new spots, especially a streak or a spot at the baseline, indicates the presence of impurities or degradation products.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum in a deuterated solvent like CDCl₃. Compare the spectrum to a reference spectrum of the pure compound. The emergence of new peaks, particularly broad signals in the carboxylic acid region (~10-12 ppm) or changes in the vinylic proton signals, would suggest degradation.

Q3: What solvents are recommended for dissolving this compound?

Answer: The compound is generally soluble in common polar organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It has lower solubility in non-polar solvents like hexanes and is poorly soluble in water. For long-term storage in solution, ensure the solvent is anhydrous to prevent hydrolysis.

Part 2: Troubleshooting Guide - Stability Under Experimental Conditions

This section addresses specific issues that may arise when the compound is subjected to various chemical and physical conditions during an experiment.

A. pH and Chemical Reagent Stability

The strained tricyclic system containing a lactone and an ether is sensitive to both acidic and basic conditions.

Q4: My reaction requires acidic conditions (e.g., Lewis or Brønsted acid). Is the compound stable?

Answer: Caution is highly advised. The compound is susceptible to degradation under acidic conditions. The primary risks are the hydrolysis of the lactone and the cleavage of the ether bridge.

  • Mechanism:

    • Lactone Hydrolysis: The carbonyl oxygen of the lactone can be protonated by an acid, which activates the carbonyl carbon towards nucleophilic attack by water (even trace amounts) or other nucleophiles, leading to ring-opening and the formation of a hydroxy carboxylic acid.

    • Ether Cleavage: The oxygen of the ether bridge can also be protonated, making it a good leaving group and susceptible to cleavage by the acid's conjugate base.

  • Recommendation: If acidic conditions are unavoidable, use the mildest possible acid for the shortest duration and at the lowest effective temperature. Anhydrous conditions are critical. Consider using a non-nucleophilic acid if possible.

Q5: I am planning a reaction using a strong base like NaOH or a nucleophile like an amine. What should I expect?

Answer: The compound will readily degrade under strong basic conditions and react with nucleophiles.

  • Mechanism:

    • Saponification: The lactone will undergo base-mediated hydrolysis (saponification) to form the corresponding carboxylate salt. This reaction is generally irreversible.

    • Michael Addition: The enone system is an electrophilic Michael acceptor. Strong nucleophiles, including amines, thiolates, and enolates, can attack the β-carbon of the double bond.

  • Recommendation: Avoid strong, nucleophilic bases if the integrity of the core structure is required. If a base is necessary, consider a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine and run the reaction at low temperatures.

pH Stability Summary
ConditionPotential ReactionStability OutlookRecommendation
Strong Acid (pH < 3) Lactone hydrolysis, Ether cleavageUnstable Avoid if possible; use mild, anhydrous conditions for short durations.
Weak Acid (pH 4-6) Slow hydrolysis possibleModerately Stable Monitor reaction closely; use low temperatures.
Neutral (pH ~7) Stable Optimal pH range for storage and handling in aqueous buffers.
Weak Base (pH 8-10) Slow saponification, potential for Michael additionUse with Caution Employ non-nucleophilic bases at low temperatures.
Strong Base (pH > 11) Rapid saponificationUnstable Avoid unless lactone opening is the desired outcome.
B. Thermal and Photochemical Stability

Q6: Can I heat my reaction mixture containing this compound?

Answer: The compound has moderate thermal stability but may be prone to rearrangement or decomposition at elevated temperatures. The strained bicyclic system can undergo thermally induced reactions.

  • Potential Issue: A potential pathway for decomposition upon heating is a retro-Diels-Alder reaction, which would break the tricyclic system into simpler, more volatile components. The exact decomposition temperature is not well-documented, but it is prudent to avoid prolonged heating above 80-100 °C without prior stability testing.

  • Recommendation: If heating is necessary, perform it under an inert atmosphere and for the minimum time required. We recommend running a small-scale test reaction first to check for thermal degradation by TLC or LC-MS.

Q7: My reaction mixture changed color and I'm seeing unexpected byproducts after leaving it on the benchtop. What could be the cause?

Answer: This is likely due to photochemical degradation. The α,β-unsaturated ketone (enone) moiety in the molecule is a chromophore that can absorb UV light, leading to photochemical reactions.[3][4]

  • Mechanism: Enones are known to undergo a variety of photochemical reactions upon excitation, including:

    • [2+2] Cycloaddition: The excited enone can dimerize with a ground-state molecule, leading to cyclobutane-containing dimers.[5]

    • Isomerization: Light can induce cis-trans isomerization of the double bond, or deconjugative isomerization where the double bond shifts out of conjugation with the carbonyl.[6]

  • Recommendation: Protect any experiments involving this compound from direct light. Use amber-colored glassware or wrap the reaction vessel in aluminum foil. If running a photochemical reaction is intended, be aware of the potential for these side reactions.

Part 3: Protocols and Visualizations

Protocol 1: Assessing Purity by ¹H NMR
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis: Check for the characteristic peaks of the pure compound. Look for the absence of broad peaks around 1-3 ppm (water) or 10-12 ppm (carboxylic acid from hydrolysis). The integration of key signals should match the expected proton ratios.

Visual Diagrams

The following diagrams illustrate key decision-making and degradation pathways.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., low yield, new spots on TLC) check_purity Step 1: Verify Purity of Starting Material (Use Protocol 1: NMR/TLC) start->check_purity purity_ok Purity is High check_purity->purity_ok Test Pass purity_bad Degradation Detected check_purity->purity_bad Test Fail review_cond Step 2: Review Reaction Conditions purity_ok->review_cond purify Action: Purify compound (e.g., column chromatography) purity_bad->purify is_acid_base Used Acid or Base? review_cond->is_acid_base is_heat_light Used Heat (>80°C) or Exposed to Light? review_cond->is_heat_light hydrolysis Potential Issue: Lactone/Ether Hydrolysis or Michael Addition is_acid_base->hydrolysis Yes photo_degrad Potential Issue: Photochemical Dimerization or Isomerization is_heat_light->photo_degrad Yes solution_ph Solution: Use milder pH, non-nucleophilic reagents, lower temperature hydrolysis->solution_ph solution_photo Solution: Protect from light (amber vial, foil) and use minimal heat photo_degrad->solution_photo

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) cluster_light UV Light (hν) acid_product Ring-Opened Product Hydroxy Acid Potential Ether Cleavage base_product Ring-Opened Product Carboxylate Salt light_product Photoproducts [2+2] Dimers Isomers start_mol 4,10-Dioxatricyclo[5.2.1.0(2,6)] decan-8-en-3-one start_mol->acid_product Lactone Hydrolysis start_mol->base_product Saponification start_mol->light_product Photoreaction

Caption: Simplified potential degradation pathways for the compound.

References

  • The photochemistry of enones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gupta, M. K. (n.d.). Photochemistry of enones. Magadh Mahila College. Retrieved January 17, 2026, from [Link]

  • Module4: Photochemistry of Enones and Dienones Lecture12. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Blank, L., Kim, J., Daniliuc, C. G., Götzinger, A., Müller, M.-A., Schütz, J., Wüstenberg, B., & Gilmour, R. (2023). Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Photochemistry of carbonyl compounds, enone and dienone photochemistry. (2016, August 30). YouTube. Retrieved January 17, 2026, from [Link]

  • Stability Relationships in Bicyclic Ketones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). OctaneX. Retrieved January 17, 2026, from [Link]

  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 4,10-DIOXATRICYCLO[5.2.1.0^{2,6}]DEC-8-ENE-3,5-DIONE. (n.d.). Matrix Fine Chemicals. Retrieved January 17, 2026, from [Link]

  • 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE(5426-09-5) 1H NMR spectrum. (n.d.). ChemSrc. Retrieved January 17, 2026, from [Link]

  • 4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. (n.d.). Aaron Chemicals. Retrieved January 17, 2026, from [Link]

  • Ketone. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Colgrave, M. L., & Craik, D. J. (2004). Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot. PubMed. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid, polycyclic scaffold of 4,10-dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one has emerged as a versatile starting point for the development of a diverse range of biologically active compounds. This guide provides a comparative analysis of the reported biological activities of various analogs, with a focus on their potential applications in oncology, neuroprotection, and infectious diseases. By examining the structure-activity relationships and detailing the experimental methodologies used to evaluate these compounds, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound core structure, a product of the Diels-Alder reaction, presents a unique three-dimensional architecture. This inherent rigidity is a desirable feature in medicinal chemistry, as it can lead to higher binding affinities and selectivities for biological targets. Modifications to this core, particularly at the dione and methylene bridge positions, have yielded analogs with a wide spectrum of biological activities, ranging from anticancer and neuroprotective to antimicrobial and antiviral properties.

Anticancer Potential: Analogs as Purine Nucleoside Mimics

The dione analog, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione , has been classified as a purine nucleoside analog.[1][2] This classification suggests a potential mechanism of action involving the disruption of nucleic acid synthesis and the induction of apoptosis in rapidly proliferating cancer cells.[1][2] While this provides a strong rationale for its investigation as an anticancer agent, there is a notable absence of comprehensive studies detailing the synthesis and comparative cytotoxic evaluation of a series of these analogs against various cancer cell lines. The exploration of structure-activity relationships within this class of compounds represents a significant and underexplored avenue for anticancer drug discovery.

Proposed Mechanism of Action

As purine nucleoside analogs, these compounds are hypothesized to exert their anticancer effects through two primary pathways:

  • Inhibition of DNA Synthesis: By mimicking endogenous purines, these analogs can be incorporated into DNA strands, leading to chain termination and halting replication. They may also competitively inhibit enzymes crucial for DNA synthesis, such as DNA polymerases.

  • Induction of Apoptosis: The disruption of DNA replication and cellular metabolism can trigger programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.

Caption: Proposed anticancer mechanism of 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione analogs.

Neuroprotective Activity: Targeting Excitotoxicity

In contrast to the nascent exploration of their anticancer potential, a significant body of research exists on the neuroprotective effects of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives. These compounds have been investigated for their ability to mitigate excitotoxicity, a primary driver of neuronal cell death in neurodegenerative disorders. The key mechanism of action for these analogs is the blockage of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs).

A study by Egunlusi et al. systematically synthesized a series of these derivatives and evaluated their neuroprotective and cytotoxic properties.[3]

Comparative Neuroprotective Effects and Cytotoxicity

The study revealed that these analogs generally exhibit low toxicity against neuroblastoma cells and can significantly attenuate MPP+-induced neurotoxicity.[3]

CompoundSubstitution% Enhancement in Cell Viability (10 µM)Cytotoxicity (CC50 in µM against SH-SY5Y cells)
2 Unsubstituted Imide23.05 ± 3.45> 50
3 Benzylamine53.56 ± 9.29> 50
5 1-Aminopiperidine32.08 ± 8.19> 50
6 Propargylamine27.53 ± 6.04> 50
7 Propylamine30.46 ± 0.77> 50
8 Phenylhydrazine35.32 ± 5.65> 50
9 Ethylenediamine29.92 ± 6.77> 50

Data extracted from Egunlusi, A. O., et al. (2020).[3]

The results indicate that the introduction of a benzylamine moiety (compound 3 ) significantly enhances neuroprotective activity compared to the unsubstituted imide (compound 2 ).

Mechanism of Neuroprotection: Dual Blockade of NMDA Receptors and VGCCs

The neuroprotective effects of these compounds are attributed to their ability to block calcium influx through both NMDA receptors and VGCCs. Overactivation of these channels leads to an excessive influx of calcium, triggering a cascade of neurotoxic events. By acting as dual blockers, these analogs can effectively mitigate this excitotoxic damage.

Caption: Mechanism of neuroprotection by 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione analogs.

Experimental Protocol: Assessment of Neuroprotective Activity

The neuroprotective effects of the 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives were evaluated using the following protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT Assay):

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are treated with various concentrations of the test compounds for 48 hours.

    • MTT solution is added to each well and incubated.

    • The formazan crystals are dissolved in a solubilization solution.

    • Absorbance is measured at 570 nm to determine cell viability.

  • Neuroprotection Assay (MPP+-induced toxicity):

    • Cells are seeded in 96-well plates.

    • Cells are pre-treated with the test compounds for 2 hours.

    • MPP+ (1-methyl-4-phenylpyridinium) is added to induce neurotoxicity.

    • After 48 hours of incubation, cell viability is assessed using the MTT assay.

Antimicrobial and Antiviral Activities: Aza-analogs with Broad-Spectrum Potential

Substitution of the oxygen atom at the 4-position with a nitrogen atom, leading to 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives, has been shown to confer significant antimicrobial and antiviral properties. A study by Stefańska et al. investigated the biological activity of a series of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives.

Comparative Antimicrobial Activity

The study revealed that aminoalkanol derivatives of this scaffold exhibit broad-spectrum antibacterial and antifungal activity.

CompoundR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
2 -CH2CH(OH)CH2N(CH3)2100200
3 -CH2CH(OH)CH2-piperidine50100
4 -CH2CH(OH)CH2-(4-methylpiperidine)50100
5 -CH2CH(OH)CH2-morpholine200400

Data extracted from Stefańska, J., et al.

The derivatives with piperidine and 4-methylpiperidine moieties (compounds 3 and 4 ) demonstrated the most potent antimicrobial activity.

Comparative Anti-HIV-1 Activity

The same study also evaluated the in vitro anti-HIV-1 activity of these derivatives.

CompoundR-groupEC50 (µM)CC50 (µM)Selectivity Index (SI)
2 -CH2CH(OH)CH2N(CH3)2>25>25-
3 -CH2CH(OH)CH2-piperidine12>25>2.1
7 -CH2CH(OH)CH2-(4-fluorophenyl)piperazine3>25>8.3
8 -CH2CH(OH)CH2-(2-pyridinyl)piperazine3>25>8.3

Data extracted from Stefańska, J., et al.

The introduction of arylpiperazine moieties (compounds 7 and 8 ) resulted in the most potent anti-HIV-1 activity with a favorable selectivity index.

Experimental Protocols
  • Inoculum Preparation: Bacterial and fungal strains are cultured and diluted to a standardized concentration.

  • Assay Setup: Serial dilutions of the test compounds are prepared in 96-well microtiter plates.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Incubation: Plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

  • Cell Culture: MT-4 cells are maintained in appropriate culture medium.

  • Assay Setup: Serial dilutions of the test compounds are added to 96-well plates.

  • Infection: A standardized amount of HIV-1 is added to the wells.

  • Incubation: The plates are incubated for 5 days at 37°C.

  • Cytotoxicity and Antiviral Activity Assessment:

    • CC50 (50% Cytotoxic Concentration): Determined by assessing the viability of uninfected cells treated with the compounds using the MTT assay.

    • EC50 (50% Effective Concentration): Determined by assessing the viability of HIV-1 infected cells treated with the compounds using the MTT assay.

Caption: General experimental workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the development of compounds with diverse and potent biological activities. While significant progress has been made in the areas of neuroprotection and antimicrobial/antiviral research, the anticancer potential of these analogs remains largely untapped. Future research should focus on the systematic synthesis and evaluation of 4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4552. [Link]

  • Stefańska, J., Bielenica, A., Struga, M., Tyski, S., Kossakowski, J., La Colla, P., ... & Loddo, R. (2010). Antimicrobial activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. Annals of Microbiology, 60(1), 151-155.
  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4552. [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Derivatives and MK-801

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for potent neuroprotective agents to combat the devastating effects of neurological disorders, two classes of compounds have emerged with significant therapeutic promise: the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (Dizocilpine), and a novel class of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one derivatives. This guide provides an in-depth, objective comparison of their neuroprotective profiles, drawing upon available experimental data to inform future research and drug development endeavors.

At a Glance: Key Distinctions

FeatureThis compound DerivativesMK-801 (Dizocilpine)
Primary Mechanism Dual NMDA receptor and voltage-gated calcium channel (VGCC) blockers.[1][2]Non-competitive NMDA receptor antagonist.[3]
In Vitro Potency Some derivatives show higher potency in inhibiting NMDA receptor-mediated calcium influx compared to MK-801.[1]Potent inhibitor of NMDA receptor-mediated excitotoxicity.
In Vivo Data Currently limited publicly available data.Extensive data from various animal models of neurological disorders.[4]
Side Effect Profile Preclinical data suggests potentially lower toxicity than MK-801.[1]Known to induce psychotomimetic effects, limiting clinical utility.[5][6]
Therapeutic Potential Promising candidates for neurodegenerative diseases with a potentially wider therapeutic window.[1][2]A valuable research tool, but clinical application is hampered by side effects.[6]

Delving into the Mechanisms of Neuroprotection

The neuroprotective effects of both compound classes primarily revolve around the modulation of glutamatergic neurotransmission and calcium homeostasis, critical pathways in neuronal cell death.

The Established Role of MK-801: A Potent NMDA Receptor Antagonist

MK-801 exerts its neuroprotective effects by acting as a potent and selective non-competitive antagonist of the NMDA receptor.[3] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity. This calcium overload triggers a cascade of detrimental events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately culminating in neuronal death. By blocking the NMDA receptor channel, MK-801 effectively mitigates this excitotoxic cascade.

Beyond its primary role in preventing excitotoxicity, research suggests that MK-801 may also possess anti-inflammatory and antioxidant properties. Studies have shown that MK-801 can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the spinal cord.[7] Additionally, some evidence points towards its ability to attenuate oxidative stress.[8]

cluster_0 Excitotoxicity Cascade cluster_1 MK-801 Intervention Excess Glutamate Excess Glutamate NMDA Receptor Activation NMDA Receptor Activation Excess Glutamate->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Downstream Damage Mitochondrial Dysfunction, ROS Production, Enzyme Activation Ca2+ Influx->Downstream Damage Neuronal Death Neuronal Death Downstream Damage->Neuronal Death MK-801 MK-801 NMDA_Receptor_Blockade NMDA Receptor Blockade MK-801->NMDA_Receptor_Blockade NMDA_Receptor_Blockade->Ca2+ Influx Inhibits

Caption: Mechanism of MK-801 neuroprotection via NMDA receptor blockade.

The Novel Approach of this compound Derivatives: A Dual-Action Strategy

The this compound derivatives represent a newer class of neuroprotective agents with a potentially more nuanced mechanism of action. In vitro studies have demonstrated that these compounds act as both NMDA receptor antagonists and blockers of voltage-gated calcium channels (VGCCs).[1][2] This dual blockade offers a more comprehensive approach to controlling intracellular calcium dysregulation. While NMDA receptors are a primary source of excitotoxic calcium influx, VGCCs also contribute significantly to calcium overload under pathological conditions.

Molecular docking studies suggest that these derivatives bind to a site within the NMDA receptor ion channel, similar to MK-801.[9] However, their additional ability to block VGCCs could provide a broader spectrum of neuroprotection, particularly in conditions where both receptor types are implicated in neuronal injury.

cluster_0 Neuronal Calcium Influx Pathways cluster_1 Derivative Intervention NMDA_Receptor NMDA Receptor Ca2+_Influx Ca2+ Influx NMDA_Receptor->Ca2+_Influx VGCC Voltage-Gated Calcium Channel VGCC->Ca2+_Influx Neuronal_Damage Neuronal Damage Ca2+_Influx->Neuronal_Damage Derivative 4,10-Dioxatricyclo... Derivative NMDA_Blockade NMDA Receptor Blockade Derivative->NMDA_Blockade VGCC_Blockade VGCC Blockade Derivative->VGCC_Blockade NMDA_Blockade->NMDA_Receptor Inhibits VGCC_Blockade->VGCC Inhibits

Caption: Dual mechanism of 4,10-Dioxatricyclo... derivatives on calcium channels.

Comparative Efficacy: A Look at the Experimental Data

A direct comparison of the neuroprotective efficacy of these compounds is crucial for evaluating their therapeutic potential. The available data, primarily from in vitro studies for the novel derivatives, provides valuable insights.

In Vitro Neuroprotection

A key study investigated the neuroprotective effects of a series of 4-oxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivatives against MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease.[1][9] The results demonstrated that at a concentration of 10 µM, all tested derivatives significantly attenuated MPP+-induced neurotoxicity, with some compounds showing a neuroprotective activity exceeding that of a reference compound.[1]

Crucially, the same study compared the calcium influx inhibitory effects of these derivatives with MK-801. Several derivatives displayed calcium inhibitory effects exceeding that of MK-801 in NMDA receptor-mediated calcium influx studies.[1] This suggests that, at least in this in vitro setting, some of the novel derivatives may be more potent at mitigating a key excitotoxic event.

Table 1: In Vitro Neuroprotective Effects and Calcium Influx Inhibition

CompoundConcentrationNeuroprotection against MPP+ (% Cell Viability Increase)NMDA Receptor-Mediated Ca2+ Influx Inhibition (% of Control)VGCC-Mediated Ca2+ Influx Inhibition (% of Control)
Derivative 3 10 µM53.56 ± 9.29%68.3 ± 4.5%48.7 ± 3.2%
Derivative 7 10 µM45.21 ± 5.12%38.9 ± 2.9% 71.2 ± 5.8%
Derivative 10 10 µM39.87 ± 4.78%42.1 ± 3.5% 65.4 ± 4.9%
Derivative 11 10 µM48.92 ± 6.01%40.5 ± 3.1% 45.9 ± 3.8%
Derivative 12 10 µM42.11 ± 5.33%41.2 ± 3.3% 69.8 ± 5.5%
Derivative 13 10 µM46.55 ± 5.89%39.7 ± 3.0% 67.1 ± 5.1%
MK-801 10 µMNot Reported55.6 ± 4.1%Not Applicable

Data adapted from Egunlusi et al., 2020.[1] Values in bold indicate superior or comparable efficacy to MK-801 in the respective assay.

In Vivo Neuroprotection

The in vivo neuroprotective efficacy of MK-801 has been extensively documented in a wide range of animal models of neurological disorders, including traumatic brain injury, stroke, and spinal cord ischemia.[4] For instance, in a rat model of traumatic brain injury, MK-801 significantly inhibited the degeneration and apoptosis of neurons in damaged brain areas and improved learning and memory.[4]

At present, there is a notable lack of publicly available in vivo data on the neuroprotective effects of this compound derivatives. This represents a significant knowledge gap and a crucial area for future research to validate the promising in vitro findings in a more physiologically relevant context.

Safety and Tolerability: A Critical Consideration

While efficacy is paramount, the safety profile of a neuroprotective agent is equally important for its translational potential.

MK-801, despite its potent neuroprotective effects, has a well-documented and significant drawback: the induction of psychotomimetic side effects, including hallucinations and psychosis.[5][6] These adverse effects, which are similar to those of phencyclidine (PCP), have severely limited its clinical development and use in humans.

The novel this compound derivatives have shown low or no toxicity against neuroblastoma cells at concentrations up to 50 µM in vitro.[1] This suggests a potentially favorable safety profile at the cellular level. However, comprehensive in vivo toxicology studies are necessary to determine their systemic safety and to assess whether they share the psychotomimetic liabilities of MK-801. The development of NMDA receptor antagonists with a wider therapeutic window remains a key challenge in the field.

Experimental Methodologies: A Guide for Replication and Further Investigation

To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Assay: Glutamate-Induced Excitotoxicity

This assay is fundamental for assessing the ability of a compound to protect neurons from glutamate-induced cell death.

Protocol:

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX for 12-14 days.

  • Compound Pre-treatment: The test compound (e.g., this compound derivative or MK-801) is added to the culture medium at various concentrations and incubated for 1 hour.

  • Glutamate Exposure: A toxic concentration of glutamate (e.g., 50 µM) is added to the culture medium and incubated for 15 minutes.

  • Washout and Recovery: The glutamate-containing medium is removed and replaced with fresh, compound-free culture medium. The cells are incubated for 24 hours.

  • Assessment of Cell Viability: Neuronal viability is assessed using a quantitative method such as the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).

Start Start Culture_Neurons Culture Primary Cortical Neurons (12-14 days) Start->Culture_Neurons Pre-treat Pre-treat with Test Compound (1 hour) Culture_Neurons->Pre-treat Add_Glutamate Expose to Glutamate (15 minutes) Pre-treat->Add_Glutamate Washout Washout and Recover (24 hours) Add_Glutamate->Washout Assess_Viability Assess Cell Viability (MTT Assay) Washout->Assess_Viability End End Assess_Viability->End

Caption: Workflow for the glutamate-induced excitotoxicity assay.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant animal model of focal cerebral ischemia (stroke).

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

  • Occlusion Period: The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia.

  • Reperfusion: The suture is withdrawn to allow for reperfusion of the MCA territory.

  • Compound Administration: The test compound can be administered at various time points (before, during, or after ischemia) via a suitable route (e.g., intraperitoneal or intravenous injection).

  • Neurological Assessment: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Introduce Suture to Occlude MCA (90 minutes) Surgery->Occlusion Reperfusion Withdraw Suture for Reperfusion Occlusion->Reperfusion Post-Op Post-operative Care Reperfusion->Post-Op Assessment Neurological Assessment & Infarct Measurement (24 hours) Post-Op->Assessment End End Assessment->End

Caption: Workflow for the middle cerebral artery occlusion (MCAO) model.

Conclusion and Future Directions

This comparative guide highlights the distinct neuroprotective profiles of this compound derivatives and MK-801. MK-801 remains a valuable pharmacological tool for studying the mechanisms of excitotoxicity, but its clinical translation is impeded by its adverse side effect profile.

The novel this compound derivatives present a promising new avenue for neuroprotective drug development. Their dual mechanism of action, targeting both NMDA receptors and VGCCs, coupled with their superior in vitro potency in some assays and potentially lower cytotoxicity, suggests they may offer a more effective and safer therapeutic strategy.

However, the critical next step is to bridge the gap between the promising in vitro data and in vivo validation. Future research should prioritize comprehensive in vivo studies to:

  • Evaluate the neuroprotective efficacy of these derivatives in various animal models of neurological disorders.

  • Conduct direct, head-to-head in vivo comparisons with MK-801.

  • Thoroughly assess their pharmacokinetic and toxicological profiles, with a particular focus on potential psychotomimetic side effects.

The insights gained from such studies will be instrumental in determining whether these novel derivatives can overcome the limitations of previous NMDA receptor antagonists and emerge as clinically viable neuroprotective agents.

References

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. Molecules, 25(19), 4552. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. UWCScholar. [Link]

  • Kossakowski, J., Pakosińska-Parys, M., Struga, M., Dybała, I., Kozioł, A. E., La Colla, P., ... & Loddo, R. (2009). Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. Molecules, 14(12), 5189-5203. [Link]

  • ResearchGate. (2020). Neuroprotection in mice by NGP1-01 after transient focal brain ischemia. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc, 2020(5), 28-38. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as nmda receptor- And VGCC blockers with neuroprotective potential. UWCScholar. [Link]

  • Kovacic, P., & Somanathan, R. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity. Oxidative medicine and cellular longevity, 3(3), 188–200. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. [Link]

  • Egunlusi, A. O., Malan, S. F., Omoruyi, S. I., Ekpo, O. E., & Joubert, J. (2020). 4-Oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione Derivatives as NMDA Receptor- and VGCC Blockers with Neuroprotective Potential. ResearchGate. [Link]

  • Li, G., Feng, D. F., Li, X. G., & Zhang, H. (2014). NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury. Neural regeneration research, 9(13), 1284–1291. [Link]

  • ResearchGate. (2020). 4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives evaluated in this study. [Link]

  • Mehta, A., Prabhakar, M., Kumar, P., Deshmukh, R., & Sharma, P. L. (2013). Mechanisms of neuronal protection against excitotoxicity, endoplasmic reticulum stress, and mitochondrial dysfunction in stroke and neurodegenerative diseases. Journal of Receptors and Signal Transduction, 33(4), 199-209. [Link]

  • Willis, C. L., Leach, M. J., & Marsden, C. A. (2007). Antioxidants attenuate MK-801-induced cortical neurotoxicity in the rat. Neuroscience, 144(1), 246-255. [Link]

  • Wikipedia. (2024). Phencyclidine. [Link]

  • Zare, A., Haj-Mirzaian, A., Amini-Khoei, H., Ghasemi, M., & Dehpour, A. R. (2019). Protective Effect of Dizocilpine (MK-801) On TNBS-Induced Experimental Colitis in Mice. Iranian journal of pharmaceutical research : IJPR, 18(4), 2096–2106. [Link]

  • Zare, A., Haj-Mirzaian, A., Amini-Khoei, H., Ghasemi, M., & Dehpour, A. R. (2019). Protective Effect of Dizocilpine (MK-801) On TNBS-Induced Experimental Colitis in Mice. Iranian Journal of Pharmaceutical Research, 18(4), 2096-2106. [Link]

  • Wieronska, J. M., Szewczyk, B., Branski, P., Palucha, A., & Pilc, A. (2011). The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus. Neurotoxicity Research, 20(3), 236-247. [Link]

  • Wikipedia. (2024). Ibogaine. [Link]

  • Al-Harthi, S., & Al-Ghamdi, M. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Wikipedia. (2024). Dextromethorphan. [Link]

  • Anokhin, K. V., Tiumentseva, M. A., Gaskin, P. V., Latanov, A. V., & Rose, S. P. (2022). Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. Frontiers in Behavioral Neuroscience, 16, 929497. [Link]

  • Wang, R., & Reddy, P. H. (2017). Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer's disease. Journal of Alzheimer's disease : JAD, 57(4), 1015–1028. [Link]

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]

  • Wikipedia. (2024). Trazodone. [Link]

  • Lin, Y. C., Chen, K. H., Chen, J. C., & Chen, W. C. (2012). N-methyl-D-aspartate receptor antagonist MK-801 suppresses glial pro-inflammatory cytokine expression in morphine-tolerant rats. Neuroscience, 200, 20-30. [Link]

  • Trombino, S., D'Amico, R., De Risi, C., Frizzo, A., & Andreozzi, F. (2015). Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity. Journal of neurochemistry, 134(6), 1143–1153. [Link]

  • Schuelert, N., & Man-Aung, W. (2022). Sex-specific effects of subchronic NMDA receptor antagonist MK-801 treatment on hippocampal gamma oscillations. bioRxiv. [Link]

Sources

A Comparative Guide to Rigid Scaffolds in Medicinal Chemistry: The Established Adamantane vs. Emerging Tricyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the architectural design of a molecule is paramount to its biological function and pharmacokinetic profile. Among the various structural motifs employed, rigid three-dimensional scaffolds have proven to be exceptionally valuable. These frameworks provide a fixed orientation for pharmacophoric groups, which can enhance binding affinity to biological targets and reduce the entropic penalty upon binding. Furthermore, their conformational rigidity often imparts favorable properties such as increased metabolic stability and improved cell permeability.

For decades, adamantane has stood as the archetypal rigid scaffold, a "lipophilic bullet" integral to the success of numerous approved drugs.[1] Its unique diamondoid cage structure has been extensively exploited to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of therapeutic agents.[2] However, the very success of adamantane and its inherent lipophilicity also present challenges, such as poor aqueous solubility, prompting researchers to explore novel rigid scaffolds that offer a different balance of physicochemical properties.[3]

This guide provides an in-depth comparison between the well-established adamantane framework and a lesser-known, emerging scaffold, 4,10-dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one. While adamantane provides a rich history of clinical success and a wealth of experimental data, the dioxatricyclo scaffold represents the vast, underexplored chemical space that holds potential for the next generation of therapeutics. We will delve into the causality behind their differing properties, present supporting experimental data and protocols, and offer a forward-looking perspective on the strategic use of rigid scaffolds in medicinal chemistry.

Part 1: The Adamantane Scaffold: A Pillar in Modern Drug Design

The discovery of adamantane in petroleum in 1933 and its first practical synthesis in 1941 paved the way for its introduction into medicinal chemistry.[4] The antiviral activity of its simplest amine derivative, amantadine, reported in the 1960s, marked the birth of a new era for this unique hydrocarbon cage.[1][5] Adamantane's value lies in its distinctive combination of steric bulk, high symmetry, conformational rigidity, and significant lipophilicity.[6]

Physicochemical and Pharmacokinetic Impact

The incorporation of an adamantane moiety into a drug candidate profoundly influences its physicochemical properties and, consequently, its pharmacokinetic behavior.

  • Lipophilicity: Adamantane is highly lipophilic, a property that can significantly enhance a drug's ability to cross lipid membranes, including the blood-brain barrier.[2] This is a critical feature for drugs targeting the central nervous system (CNS).

  • Metabolic Stability: The rigid, all-carbon framework of adamantane is resistant to metabolic degradation. It can act as a steric shield, protecting nearby functional groups from enzymatic attack by cytochrome P450 enzymes, thereby increasing the drug's plasma half-life.[7]

  • Solubility: The high lipophilicity of adamantane often leads to poor aqueous solubility, which can be a significant hurdle in drug formulation and bioavailability.[3] This has driven the exploration of bioisosteric replacements.[8]

  • Rigidity and Target Binding: The rigid nature of the adamantane cage allows for the precise positioning of substituents, enabling a more effective and specific interaction with the binding pockets of target proteins.[2][9]

Case Studies of Adamantane-Containing Drugs

The versatility of the adamantane scaffold is demonstrated by its presence in several clinically approved drugs across various therapeutic areas.[10]

  • Amantadine and Rimantadine (Antivirals): These drugs were foundational in antiviral therapy for influenza A. They function by blocking the M2 proton channel of the virus, which is essential for viral replication.[2]

  • Memantine (Neuroprotective Agent): Used in the treatment of moderate-to-severe Alzheimer's disease, memantine is an NMDA receptor antagonist.[10] The adamantane group helps to position the amine pharmacophore within the receptor channel and contributes to its favorable pharmacokinetic profile for CNS action.[11]

  • Saxagliptin and Vildagliptin (Antidiabetics): These drugs are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes. The adamantane moiety in saxagliptin contributes to its potent and selective binding to the enzyme.[10]

Part 2: this compound: An Emerging Scaffold

In contrast to the well-documented adamantane, this compound is a scaffold for which there is a notable scarcity of published medicinal chemistry research. Its existence is primarily documented in chemical supplier catalogs and databases.[12][13] However, its structure presents intriguing possibilities for drug design, offering a conceptually different type of rigid core. A related scaffold, 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, has been synthesized and proposed as a base for developing neuroprotective agents.[14]

Structural and Physicochemical Postulates

By analyzing its structure, we can postulate its potential properties in comparison to adamantane:

  • Polarity and Solubility: The presence of two ether oxygen atoms and a ketone carbonyl group introduces significant polarity. This would likely result in a lower LogP value and higher aqueous solubility compared to the purely hydrocarbon adamantane scaffold.

  • Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors, potentially offering additional interaction points with a biological target that are not possible with adamantane.

  • Synthetic Handles: The ketone and the double bond provide reactive sites for further functionalization, offering different synthetic strategies than those typically employed for adamantane.

  • Metabolic Stability: The introduction of heteroatoms and a ketone might create new sites for metabolic activity, potentially leading to a different metabolic profile compared to the highly stable adamantane cage.

The exploration of such scaffolds aligns with the "escape from flatland" strategy in medicinal chemistry, which advocates for the use of three-dimensional, structurally novel cores to improve physicochemical and pharmacological properties.[15]

Part 3: Comparative Analysis and Future Perspectives

The strategic choice of a rigid scaffold is a critical decision in a drug discovery campaign. While adamantane offers a proven path for enhancing lipophilicity and metabolic stability, its limitations necessitate the exploration of new rigid frameworks.

Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of adamantane and the calculated properties for this compound, illustrating the conceptual differences between a lipophilic and a more polar rigid scaffold.

PropertyAdamantaneThis compoundRationale for Difference
Molecular Formula C₁₀H₁₆C₈H₈O₃[13]Presence of oxygen atoms and unsaturation.
Molecular Weight 136.24 g/mol 152.15 g/mol [13]Addition of oxygen atoms.
Calculated LogP ~2.9-0.1 (Predicted)Ether and ketone groups increase hydrophilicity.
Hydrogen Bond Acceptors 03[13]Oxygen atoms of the ethers and ketone.
Topological Polar Surface Area (TPSA) 0 Ų35.5 Ų[13]Contribution from the polar oxygen atoms.
Metabolic Stability HighUnknown (Potentially lower)Heteroatoms may provide sites for metabolism.

Note: Properties for this compound are based on computational predictions from publicly available databases, as extensive experimental data is not available.

The Role of Rigid Scaffolds in Drug Design

The use of rigid scaffolds like adamantane allows medicinal chemists to navigate chemical space with greater control. The fixed conformation reduces the number of accessible rotatable bonds, which is a key parameter in improving oral bioavailability.

Rigid_Scaffolds cluster_0 Flexible Molecule cluster_1 Rigid Scaffold Approach cluster_2 Pharmacokinetic Outcomes Flexible Multiple Conformations High Rotatable Bonds Scaffold Introduction of Rigid Scaffold (e.g., Adamantane) Flexible->Scaffold Design Strategy Rigid Fixed Conformation Reduced Rotatable Bonds Scaffold->Rigid Leads to PK_Outcomes Improved Potency Enhanced Metabolic Stability Better Membrane Permeability Rigid->PK_Outcomes Results in Synthesis_Workflow A 1. React 1,3-Dimethyl-adamantane with Nitric Acid & Formamide B 2. Heat to 85°C for 2h A->B C 3. Quench in Ice Water & Extract B->C D 4. Isolate N-formyl Intermediate C->D E 5. Hydrolyze with HCl at Reflux D->E F 6. Concentrate and Precipitate with n-Hexane E->F G 7. Filter and Dry Product (Memantine HCl) F->G

Caption: Workflow for the synthesis of Memantine Hydrochloride.

Experimental Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP), a key measure of lipophilicity. [16][17][18] Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in the solvent it is most soluble in (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of n-octanol (pre-saturated with water) and water or buffer (pre-saturated with n-octanol) in a 1:1 volume ratio. The final concentration of the compound should be within the linear range of the analytical method.

  • Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and partitioning.

  • Allow the mixture to equilibrate. This can be done by gentle agitation on a rotator for 1 hour. [17]5. Separate the two phases (n-octanol and aqueous) by centrifugation (e.g., 2000 x g for 10 minutes).

  • Carefully collect an aliquot from each phase, avoiding contamination from the interface.

  • Quantify the concentration of the test compound in each phase using a suitable and validated analytical method.

  • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

  • Calculate LogP as: LogP = log₁₀(P). [18]

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes, providing an estimate of its intrinsic clearance. [19][20][21] Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., verapamil, testosterone)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and sample preparation

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of the test compound is typically 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k. [21]

Metabolic_Stability_Workflow A 1. Pre-incubate Test Compound with Liver Microsomes at 37°C B 2. Initiate Reaction with NADPH Regenerating System A->B C 3. Quench Reaction at Multiple Time Points (0-60 min) with Cold Acetonitrile B->C D 4. Centrifuge to Remove Protein C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Quantify Parent Compound Remaining E->F G 7. Calculate In Vitro Half-Life (t½) F->G

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The adamantane scaffold remains a cornerstone of medicinal chemistry, offering a reliable strategy for enhancing the lipophilicity and metabolic stability of drug candidates, with a track record of clinical success. Its properties are well-understood, and its application is supported by a vast body of literature. However, the challenges associated with its use, particularly poor aqueous solubility, underscore the need for a broader palette of rigid scaffolds for the drug designer.

Emerging frameworks, exemplified by the hypothetical application of this compound, represent the next frontier. While currently data-poor, such scaffolds offer complementary properties—increased polarity, hydrogen bonding capability, and novel synthetic vectors. Their investigation is essential for tackling challenging biological targets and for the continued evolution of rational drug design. By understanding the fundamental principles demonstrated by established scaffolds like adamantane and applying them to the exploration of novel, diverse three-dimensional structures, the scientific community can continue to push the boundaries of therapeutic innovation.

References

  • Benchchem. Adamantane in Drug Delivery Systems and Surface Recognition.

  • Burmistrov, V., et al. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed, 2020.

  • Reddy, G. M., et al. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 2020.

  • Wikipedia. Adamantane.

  • Duong, V. B., et al. synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, 2022.

  • Benchchem. The Adamantane Cage: A Guide to Bioisosteric Replacement in Modern Drug Design.

  • Reddy, G. M., et al. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed, 2020.

  • Spilovska, K., et al. Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed, 2016.

  • Benchchem. Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers.

  • Kumar, A., et al. Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences, 2024.

  • Duong, V. B., et al. An Improved Procedure for the Synthesis of Amantadine Hydrochloride. Taylor & Francis Online, 2018.

  • Phan, T. P. D., et al. A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. ResearchGate, 2022.

  • Phan, T. P. D., et al. A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 2022.

  • Reddy, G. M., et al. An Improved Synthesis of Amantadine Hydrochloride. Figshare, 2017.

  • Farmacia. Experimental determination of the logP using the spectrophotometric method. Farmacia Journal, 2017.

  • Reddy, J. M., et al. An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate, 2025.

  • Enamine. LogD/LogP Background.

  • Benchchem. How to Conduct an In Vitro Metabolic Stability Study.

  • ACD/Labs. LogP—Making Sense of the Value.

  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

  • ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry.

  • Maj, J., et al. [Pharmacodynamics and pharmacokinetics of memantine]. PubMed, 1983.

  • Hayden, F. G., et al. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. PubMed, 1985.

  • ThatChemist. A New Bioisostere of Adamantane. YouTube, 2023.

  • Benchchem. Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals.

  • IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS.

  • Kim, K. M., et al. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. PubMed Central, 2016.

  • ChemicalBook. 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE.

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.

  • Pharma Focus Asia. Metabolic Stability.

  • PubChem. 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione.

  • Li, Y., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 2023.

  • JoVE. A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.

  • Li, Y., et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central, 2023.

  • ResearchGate. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.

  • OctaneX. This compound.

  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one.

  • ResearchGate. Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents.

  • Witschel, M., et al. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 2020.

  • PubChem. (1R,2R,6R,7R)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione.

  • Guidechem. 4,10-dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.

  • ResearchGate. Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives.

Sources

A Comparative Guide to the Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the synthetic methodologies for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one. By examining the foundational principles and experimental data, this document aims to equip researchers with the necessary insights to select and execute the most efficient and reliable synthetic route for this valuable tricyclic lactone.

Introduction: The Significance of a Bridged Lactone

This compound is a structurally intriguing molecule featuring a strained cage-like framework. This unique architecture, derived from the classic Diels-Alder reaction, makes it a valuable building block in medicinal chemistry and materials science. Its constrained conformation and the presence of multiple reactive sites—a lactone, an ether bridge, and a carbon-carbon double bond—offer a versatile platform for the synthesis of complex molecular scaffolds and novel bioactive compounds. The validation of robust and reproducible synthesis methods is therefore paramount for advancing research in these fields.

This guide will dissect the primary synthetic pathway to this compound, which commences with the well-established Diels-Alder cycloaddition of furan and maleic anhydride, followed by a selective reduction of the resulting anhydride. We will explore various reported methods, compare their performance based on experimental data, and provide detailed protocols to ensure reproducibility.

Method 1: The Classic Two-Step Synthesis

The most prevalent and logical approach to synthesizing this compound involves a two-step sequence:

  • Diels-Alder Reaction: Formation of the tricyclic anhydride precursor, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.

  • Selective Reduction: Conversion of the anhydride to the target lactone.

Step 1: Diels-Alder Cycloaddition of Furan and Maleic Anhydride

The [4+2] cycloaddition between furan (the diene) and maleic anhydride (the dienophile) is a cornerstone of organic synthesis, first documented by Otto Diels and Kurt Alder.[1] This reaction proceeds readily to form the exo-adduct as the thermodynamically favored product, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. While the endo-isomer can be formed under kinetic control, it readily retro-Diels-Alderizes and rearranges to the more stable exo form.

Reaction Mechanism: The reaction is a concerted pericyclic process where the 4 π-electrons of the furan and the 2 π-electrons of the maleic anhydride reorganize to form a new six-membered ring.

Diels-Alder Reaction cluster_reactants Reactants cluster_product Product furan Furan adduct 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione furan->adduct + [4+2] Cycloaddition maleic_anhydride Maleic Anhydride maleic_anhydride->adduct

Caption: Diels-Alder reaction of furan and maleic anhydride.

MethodSolventTemperature (°C)Reaction TimeReported YieldNotes
A Toluene806 hoursHigh (Crystals precipitate)A common and effective method.
B Tetrahydrofuran (THF)5030 minutesGoodProduct crystallizes upon cooling.[2]
C Ethyl AcetateRoom Temp.24-48 hoursGoodSlower reaction but proceeds at ambient temperature.
D Supercritical CO235Faster than conventional solventsHighAn environmentally friendly alternative, though requires specialized equipment.[]

Expert Insights: The choice of solvent and temperature influences both the reaction rate and the ease of product isolation. Toluene at elevated temperatures provides a reasonably fast reaction with the product conveniently precipitating out of the solution upon cooling. THF is also a suitable solvent, allowing for milder reaction conditions. For greener chemistry applications, supercritical CO2 presents an excellent alternative, accelerating the reaction.[]

Materials:

  • Maleic anhydride

  • Furan

  • Toluene

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend maleic anhydride (1.0 equivalent) in toluene.

  • Heat the mixture to 80°C with stirring.

  • Slowly add furan (1.5 equivalents) to the heated suspension via a syringe.

  • Maintain the reaction mixture at 80°C and stir for 6 hours.

  • Allow the reaction to cool to room temperature, during which a white precipitate will form. Let it stand for at least 1 hour to maximize crystallization.

  • Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold petroleum ether to remove any residual starting materials.

  • Dry the crystals under vacuum to obtain the pure 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione.

Characterization Data for 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione:

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃): δ 6.54 (t, 2H), 5.38 (t, 2H), 3.17 (s, 2H).

  • ¹³C NMR (CDCl₃): δ 170.1, 137.2, 82.6, 49.0.

  • IR (KBr, cm⁻¹): 3110, 1860, 1780, 1230, 930.

Step 2: Selective Reduction of the Anhydride

The conversion of the cyclic anhydride to the corresponding lactone requires a selective reducing agent that will not affect the carbon-carbon double bond. Sodium borohydride (NaBH₄) is a well-established reagent for the reduction of cyclic anhydrides to lactones.[4][5] This reagent is milder than lithium aluminum hydride (LiAlH₄) and generally does not reduce isolated alkenes, making it ideal for this transformation.

Reaction Mechanism: The reduction proceeds via nucleophilic attack of a hydride ion from the borohydride onto one of the carbonyl carbons of the anhydride. This is followed by an intramolecular ring-opening and subsequent lactonization.

Selective Reduction cluster_reactants Reactant & Reagent cluster_product Product anhydride 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione lactone This compound anhydride->lactone + Reduction nabh4 Sodium Borohydride (NaBH4) nabh4->lactone

Sources

A Comparative Guide to the Spectroscopic Data of Endo and Exo Furan-Maleic Anhydride Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular stereochemistry is paramount. The Diels-Alder reaction, a cornerstone of modern organic synthesis, frequently yields stereoisomeric products with distinct physical and chemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data for the endo and exo isomers of the furan-maleic anhydride adduct, offering field-proven insights into their synthesis, characterization, and the causal relationships between their structure and spectral signatures.

The Diels-Alder reaction between furan and maleic anhydride is a classic example of pericyclic cycloaddition, capable of forming two diastereomeric products: the kinetically favored endo adduct and the thermodynamically favored exo adduct. The stereochemical outcome is highly dependent on the reaction conditions, a principle that can be strategically employed in synthesis. Understanding the nuanced differences in their spectroscopic data is crucial for unambiguous identification and for controlling the desired isomeric output.

The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control

The formation of the endo and exo adducts is a textbook illustration of kinetic versus thermodynamic control. At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the formation of the endo product due to favorable secondary orbital interactions in the transition state.[1][2] However, the Diels-Alder reaction of furan is reversible.[3] At elevated temperatures and longer reaction times, the reaction becomes thermodynamically controlled. The less sterically hindered and more stable exo adduct becomes the predominant product as the initially formed endo adduct retro-Diels-Alder reaction occurs, allowing for equilibration to the thermodynamically more stable isomer.[3][4]

Diels-Alder Reaction Fig. 1: Reaction pathway for the formation of endo and exo adducts. Reactants Furan + Maleic Anhydride TS_endo Endo Transition State (Lower Activation Energy) Reactants->TS_endo Low Temp. TS_exo Exo Transition State (Higher Activation Energy) Reactants->TS_exo High Temp. Endo_Product Endo Adduct (Kinetic Product) TS_endo->Endo_Product Exo_Product Exo Adduct (Thermodynamic Product) TS_exo->Exo_Product Endo_Product->Reactants Retro-Diels-Alder Endo_Product->Exo_Product Isomerization (via retro-Diels-Alder) Endo Synthesis Workflow Fig. 2: Workflow for the synthesis of the endo adduct. cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Characterization A Dissolve maleic anhydride in diethyl ether at room temp. B Cool the solution in an ice bath A->B C Add furan dropwise with stirring B->C D Allow to react at 0°C for a short period (e.g., 1-2 hours) C->D E Collect the precipitate by vacuum filtration D->E F Wash with cold diethyl ether E->F G Dry the product and record the yield F->G H Analyze by ¹H NMR, ¹³C NMR, IR, and determine melting point (~70°C) G->H

Caption: Workflow for the synthesis of the endo adduct.

Step-by-Step Methodology:

  • In a flask, dissolve maleic anhydride in a minimal amount of diethyl ether at room temperature.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add an equimolar amount of furan to the cooled solution with continuous stirring.

  • Maintain the reaction at 0°C for 1-2 hours. The endo adduct will precipitate out of the solution.

  • Collect the white solid by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. The melting point of the endo adduct is reported to be around 70°C. [4]

Synthesis of the Exo Adduct (Thermodynamic Control)

This protocol utilizes a higher temperature and longer reaction time to allow the reaction to reach equilibrium, favoring the formation of the more stable exo adduct.

Exo Synthesis Workflow Fig. 3: Workflow for the synthesis of the exo adduct. cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Characterization A Dissolve maleic anhydride in a suitable solvent (e.g., toluene) B Add an equimolar amount of furan A->B C Reflux the mixture for several hours (e.g., 4-6 hours) B->C D Cool the solution to room temperature C->D E Allow the product to crystallize D->E F Collect the crystals by vacuum filtration E->F G Wash with a small amount of cold solvent F->G H Dry the product and record the yield G->H I Analyze by ¹H NMR, ¹³C NMR, IR, and determine melting point (~110-117°C) H->I

Caption: Workflow for the synthesis of the exo adduct.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent such as toluene or tetrahydrofuran (THF).

  • Add an equimolar amount of furan to the solution.

  • Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours).

  • Allow the solution to cool slowly to room temperature. The exo adduct will crystallize out.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the product. The melting point of the exo adduct is reported to be in the range of 110-117°C. [4]

Conclusion

The endo and exo isomers of the furan-maleic anhydride adduct provide a compelling case study in the principles of stereochemistry and reaction control. The distinct differences in their ¹H NMR spectra, particularly the coupling patterns of the methine protons of the anhydride ring, serve as a definitive diagnostic tool for their identification. By understanding the interplay of kinetics and thermodynamics, researchers can selectively synthesize the desired isomer, a critical capability in the development of complex molecular architectures. This guide provides the foundational spectroscopic and synthetic knowledge necessary for the confident and precise handling of these important synthetic intermediates.

References

Sources

in vitro testing of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Derivatives

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The this compound core structure represents a fascinating and synthetically accessible scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of various functional groups, making its derivatives promising candidates for interacting with complex biological targets. Similar polycyclic structures have shown potential as neuroprotective and antiviral agents, suggesting a broad range of possible applications for this compound class.[3][4][5]

However, transitioning from a synthesized library of novel derivatives to validated lead compounds requires a systematic and rigorous in vitro testing cascade. This guide, intended for researchers and drug development professionals, provides a comparative framework for the initial in vitro evaluation of this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to screening.

Our evaluation is structured as a logical progression, beginning with an essential baseline assessment of cytotoxicity before proceeding to screen for specific, high-potential biological activities such as antiviral efficacy and enzyme inhibition.

cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Lead Candidate Selection A Synthesized Library of 4,10-Dioxatricyclo[...] Derivatives B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Determine CC50 (50% Cytotoxic Concentration) B->C D Antiviral Assays (e.g., Plaque Reduction) C->D Proceed with non-toxic concentrations E Enzyme Inhibition Assays C->E Proceed with non-toxic concentrations F Other Bioassays (e.g., Receptor Binding) C->F Proceed with non-toxic concentrations G Calculate EC50 / IC50 (50% Effective / Inhibitory Concentration) D->G E->G H Determine Selectivity Index (SI = CC50 / EC50) G->H I Prioritize Compounds with High SI H->I J Mechanism of Action (MoA) Studies I->J

Caption: High-level workflow for in vitro screening of novel compounds.

Part 1: Foundational Analysis: Comparative Cytotoxicity Assays

Before assessing any therapeutic activity, it is imperative to determine the inherent toxicity of each derivative.[6][7] A compound that kills cells indiscriminately is not a viable drug candidate. Cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[7] The 50% cytotoxic concentration (CC₅₀) is a critical parameter derived from these assays, representing the concentration of a compound that causes the death of 50% of the cells in a culture.

Choosing the Right Assay: A Comparative Overview

Several methods exist for quantifying cell viability, each with distinct mechanisms and considerations. The most common are colorimetric assays based on the metabolic reduction of a substrate by viable cells.[8][9]

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11]Cell metabolic activity.[9]Well-established, sensitive, and cost-effective.[9]Requires a solubilization step for the insoluble formazan crystals; can be affected by compounds altering cellular metabolism.[9][12]
MTS Assay Uses a tetrazolium salt that is reduced by metabolically active cells to a water-soluble formazan.[9][11]Cell metabolic activity.[9]Simpler and faster than MTT (no solubilization step); suitable for high-throughput screening.[9]Can be more expensive than MTT; may have higher background readings.[9]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]Cell membrane integrity.[7]Directly measures cell death (necrosis); can be multiplexed with other assays.Less sensitive for detecting apoptosis or effects that don't compromise the cell membrane.

For initial screening of a novel compound library, the MTT assay offers the best balance of sensitivity, cost-effectiveness, and reliability.[13] Its widespread use ensures data comparability across different studies.

Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for determining the CC₅₀ of your derivatives. The inclusion of untreated, vehicle, and positive controls is essential for data integrity.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[12]

cluster_workflow MTT Assay Workflow cluster_reaction Core Reaction A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat Cells with compound dilutions B->C D 4. Incubate (24-48h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in viable cells) Enzyme->MTT

Caption: Workflow and core principle of the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., Vero for antiviral studies, HeLa for general cytotoxicity) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation: Prepare a series of dilutions (e.g., 8 serial half-log dilutions, from 100 µM to 0.0032 µM) of each derivative in culture medium.[14] Also prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control for cell death (e.g., Doxorubicin at 25 µM).

  • Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the prepared compound dilutions, vehicle control, positive control, and fresh medium (for untreated cells).[10] Ensure each condition is tested in triplicate.

  • Incubation: Incubate the plate for an exposure period relevant to your intended application (typically 24 to 48 hours).[13]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15] Wrap the plate in foil to protect it from light and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10][15] Add 150 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well.[11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[12][15]

Data Analysis: The percentage of cell viability is calculated as: Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The CC₅₀ value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Part 2: Screening for Specific Bioactivities

With baseline cytotoxicity established, screening can proceed to identify desired biological effects. Based on the activities of similar scaffolds, we will focus on two high-potential areas: antiviral and enzyme-inhibitory activity.

A. Antiviral Activity: The Plaque Reduction Assay

The plaque reduction assay is the "gold standard" for quantifying the ability of a compound to inhibit the replication of a lytic virus.[16] It provides a clear, functional measure of antiviral efficacy.

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.[16] A semi-solid overlay is used to restrict viral spread, ensuring that each plaque originates from a single infectious virus particle.[17] The concentration that reduces the plaque count by 50% is the EC₅₀ (50% effective concentration).

A 1. Plate Host Cells in 6-well plates B 2. Incubate to Confluency A->B C 3. Prepare Virus + Compound Serial Dilutions B->C D 4. Infect Cell Monolayer C->D E 5. Incubate (Adsorption Period) D->E F 6. Add Semi-Solid Overlay (e.g., Agarose) E->F G 7. Incubate (Plaque Formation) F->G H 8. Fix & Stain Cells (e.g., Crystal Violet) G->H I 9. Count Plaques & Calculate EC50 H->I

Caption: Step-by-step workflow of the Plaque Reduction Assay.

Methodology:

  • Cell Plating: Seed a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[17]

  • Compound and Virus Preparation: Prepare serial dilutions of the test derivatives at non-toxic concentrations (well below the CC₅₀). Mix each compound dilution with a known amount of virus (pre-titrated to produce a countable number of plaques, e.g., 50-100 PFU/well). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[18]

  • Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.[17] Include a "virus control" (cells infected with virus in the absence of any compound) and a "cell control" (uninfected cells).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[17]

  • Overlay: Gently remove the inoculum and overlay the cell monolayer with a semi-solid medium, such as agarose or carboxymethylcellulose, mixed with culture medium.[16][19] This restricts the spread of progeny virions to adjacent cells.

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

  • Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye like crystal violet.[19] Plaques will appear as clear zones against a stained background of viable cells.[19] Count the number of plaques in each well.

Data Analysis: The percentage of plaque reduction is calculated as: Plaque Reduction (%) = [1 - (Number of plaques in treated wells / Number of plaques in virus control)] x 100

The EC₅₀ value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and performing non-linear regression.

B. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[20][21] An enzyme inhibition assay is a foundational method in drug discovery to measure how a compound modulates the activity of a specific target enzyme.[22]

Principle: These assays measure the rate of an enzymatic reaction (the conversion of a substrate to a product) in the presence and absence of an inhibitor.[22] The product formation can be monitored using various methods, such as changes in absorbance or fluorescence. The concentration of the compound that reduces enzyme activity by 50% is the IC₅₀ (50% inhibitory concentration).

cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme P1 P1 S1 Substrate S1->E1 I1 Inhibitor I1->E1 E2 Enzyme P2 P2 S2 Substrate S2->E2 I2 Inhibitor I2->E2 ES3 Enzyme- Substrate Complex P3 P3 I3 Inhibitor I3->ES3

Caption: Common modes of reversible enzyme inhibition.[23]

General Protocol (Example: Protease Inhibition Assay):

  • Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., a viral protease), and a solution of a fluorogenic substrate (a substrate that becomes fluorescent after being cleaved by the enzyme).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add serial dilutions of the test derivatives to the test wells. Add vehicle control to control wells and a known potent inhibitor as a positive control.

  • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" blank. Incubate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) to determine the reaction rate (V₀).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition: Inhibition (%) = [1 - (Rate of treated reaction / Rate of vehicle control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Part 3: Comparative Data Analysis and Lead Selection

The ultimate goal of this initial screening is to identify derivatives with potent desired activity and low cellular toxicity. The Selectivity Index (SI) is a crucial metric for this comparison.[14]

Selectivity Index (SI) = CC₅₀ / EC₅₀ (or IC₅₀)

A higher SI value indicates a greater window between the concentration at which the compound exhibits its therapeutic effect and the concentration at which it becomes toxic to host cells. Generally, an SI of >10 is considered promising for further development.

Example Comparative Data Table
Compound IDCore ScaffoldR-Group ModificationCC₅₀ (µM) [MTT Assay]EC₅₀ (µM) [Antiviral Assay]Selectivity Index (SI)
DTC-001 4,10-Dioxatricyclo...-H>100>50-
DTC-002 4,10-Dioxatricyclo...-CH₂Ph85.24.120.8
DTC-003 4,10-Dioxatricyclo...-C(O)NH₂>10035.7>2.8
DTC-004 4,10-Dioxatricyclo...-SO₂Ph22.52.59.0
Alternative-A (Known Antiviral)-95.08.511.2

Interpretation:

  • DTC-002 emerges as the most promising lead candidate from this hypothetical screen. It has a high SI of 20.8, indicating it is over 20 times more potent against the virus than it is toxic to the host cells.

  • DTC-004 shows good antiviral potency but its higher cytotoxicity results in a borderline SI of 9.0. It may be a candidate for structural modification to reduce toxicity.

  • DTC-003 is non-toxic but has weak antiviral activity, making it a low-priority candidate.

  • DTC-001 (the parent compound) shows no significant activity or toxicity in the tested range.

Conclusion

This guide outlines a logical, multi-stage approach for the initial in vitro characterization of novel this compound derivatives. By first establishing a baseline cytotoxicity profile and then screening for specific biological activities, researchers can efficiently and objectively compare derivatives. The calculation of the Selectivity Index provides a powerful tool for prioritizing compounds for more advanced studies, such as mechanism of action elucidation, secondary assays, and eventual progression to in vivo models. This structured methodology, grounded in established and self-validating protocols, is essential for navigating the early stages of the drug discovery pipeline and unlocking the full therapeutic potential of this novel chemical scaffold.

References

  • MTT assay protocol. Abcam.
  • In vitro methods for testing antiviral drugs. PubMed Central.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • MTT Proliferation Assay Protocol.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Protocol for Cell Viability Assays. BroadPharm.
  • Application Notes and Protocols for Plaque Reduction Assay: Evalu
  • In Vitro Antiviral Testing. IAR | USU.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • What is an Inhibition Assay?. Biobide Blog.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH.
  • In Vitro Antiviral Assays: A Review of Labor
  • Antiviral & Antimicrobial Testing.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
  • Cytotoxicity Assays | Life Science Applic
  • Functional in vitro assays for drug discovery. YouTube.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF).
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed Central.
  • Enzyme Inhibition Studies. BioIVT.
  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable.
  • Viral Titering-Plaque Assay Protocol.
  • Two Detailed Plaque Assay Protocols for the Quantific
  • Viral Plaque Assay. Protocols.io.
  • Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
  • Enzyme inhibitor. Wikipedia.
  • Enzyme inhibitors.
  • Synthesis of 4-oxatricyclo[5.2.1.0 ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Semantic Scholar.
  • This compound. OctaneX.
  • Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. (PDF)
  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. PubChem.
  • Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. PubMed.
  • 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. PubChem.
  • How is 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE Processed and Purified?.
  • COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERT

Sources

A Comparative Guide to the Structure-Activity Relationship of Norcantharidin Analogues for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 4,10-Dioxatricyclo[5.2.1.0(2,6)]decane scaffold, focusing on norcantharidin (NCTD), a key analogue with significant therapeutic potential. The parent unsaturated compound, 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, is the foundational Diels-Alder adduct of furan and maleic anhydride, serving as a critical starting point for the synthesis of this class of molecules.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the biological activity of these potent protein phosphatase inhibitors.

Introduction: The Therapeutic Promise of a Classic Scaffold

The bridged bicyclic ether scaffold, exemplified by the natural product cantharidin, has a long history in medicine, evolving from a notorious toxin in blister beetles to a source of inspiration for modern anticancer agents.[4][5] Cantharidin and its demethylated analogue, norcantharidin, exert their biological effects primarily by inhibiting serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[4][6] These enzymes are crucial regulators of numerous cellular processes, and their inhibition can trigger apoptosis and halt cell cycle progression in cancer cells.[6][7]

However, the clinical utility of cantharidin itself is hampered by significant toxicity.[8][9] This has driven extensive research into structurally related analogues, such as norcantharidin, which exhibits a more favorable therapeutic window, retaining anticancer properties with reduced toxicity.[7][9] The unsaturated precursor, this compound, provides a versatile and readily accessible starting material for the synthesis of these therapeutically relevant molecules.[3][10] This guide will dissect the key structural modifications to the norcantharidin core and their impact on inhibitory potency and anticancer efficacy.

Core Scaffold Analysis and Key Modification Points

The fundamental structure of norcantharidin is a rigid tricyclic system containing an oxabicyclo[2.2.1]heptane core fused with a succinic anhydride ring. The structure presents several key positions for chemical modification to modulate its biological activity. The primary target for these modifications is the anhydride "warhead," as this region is critical for interaction with the target phosphatases.

SAR_Points cluster_0 Key Modification Sites Core Anhydride Anhydride Ring Core->Anhydride Bridgehead Bridgehead (Not Tolerated) Core->Bridgehead Backbone Bicyclic Backbone Core->Backbone

Caption: Key modification points on the norcantharidin scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The central theme in the SAR of norcantharidin analogues is the modification of the anhydride ring. The integrity and chemical nature of this moiety are paramount for inhibitory activity against PP1 and PP2A.

Anhydride Ring Opening and Amide/Imide Formation

Opening the anhydride ring to form dicarboxylic acids or converting it to cyclic imides (cantharimides) are the most explored strategies. The key finding is that at least one acidic group is generally required for phosphatase inhibition.[11]

  • Ring-Opened Dicarboxylates: The conversion of the anhydride to the corresponding dicarboxylate often maintains or slightly reduces activity. This modification can improve solubility, a significant challenge with the parent compound.[9]

  • Cyclic Imides (Cantharimides): Replacing the anhydride oxygen with a nitrogen atom to form an imide allows for the introduction of various substituents (R-groups). This strategy has yielded compounds with improved potency and selectivity.[12]

  • Ring-Opened Amide-Acids: Reaction with amines yields amide-acid derivatives. The nature of the substituent on the amide nitrogen plays a crucial role in determining activity. Aromatic and heterocyclic amines have been shown to produce potent inhibitors.[13][14]

The following diagram illustrates the general synthetic pathway from the core scaffold to key derivative classes.

experimental_workflow cluster_derivatives Derivative Synthesis start Furan + Maleic Anhydride adduct 4,10-Dioxatricyclo[5.2.1.0(2,6)] decan-8-en-3-one start->adduct Diels-Alder Reaction reduction Reduction (e.g., H2/Pd-C) adduct->reduction nctd Norcantharidin (NCTD) reduction->nctd imide N-Substituted Norcantharimides nctd->imide + R-NH2 (Heat) amide_acid Ring-Opened Amide-Acids nctd->amide_acid + R-NH2 (Mild Conditions) amine R-NH2 amine->imide amine->amide_acid

Caption: General workflow from starting materials to key norcantharidin derivatives.

Quantitative Comparison of Norcantharidin Derivatives

The inhibitory potency of norcantharidin analogues is typically evaluated against PP1 and PP2A, with IC50 values serving as the primary metric for comparison. A lower IC50 value indicates greater potency. The data consistently show that norcantharidin and its derivatives are often more selective for PP2A over PP1.[14]

Compound/Derivative ClassR-Group / ModificationPP1 IC50 (µM)PP2A IC50 (µM)Anticancer Activity NotesReference
Norcantharidin (NCTD) N/A (Anhydride)9.0 ± 1.43.0 ± 0.4Broad-spectrum cytotoxicity (GI50 ~45 µM)[14]
Compound 10 (Acidic) See original paper13 ± 57 ± 3Correlates well with PP1/PP2A inhibition[11]
Compound 16 (Acidic) See original paper18 ± 83.2 ± 0.4Correlates well with PP1/PP2A inhibition[11]
Morpholino-Amide (9) Morpholine> 1002.8 ± 0.1More potent and selective PP2A inhibitor than NCTD[14]
Thiomorpholino-Amide (10) Thiomorpholine3.2 ± 05.1 ± 0.4Increased PP1 inhibition relative to NCTD[14]
Cantharidin-Imide (19) Heterocyclic Amine5.9 ± 2.20.79 ± 0.1Most potent analogues reported in the study[14]
Ring-Opened (7f) Aromatic/Aliphatic AmineN/AN/AHigh larvicidal activity (LC50 = 0.43 mM)[12][13]

Analysis of SAR from Table:

  • Requirement for an Acidic Group: The work by McCluskey et al. (2000) established that analogues must have at least one acidic residue (from the opened anhydride ring) to inhibit PP1 or PP2A.[11]

  • Heterocyclic Substituents: Incorporating heterocyclic moieties like morpholine or thiomorpholine can significantly enhance potency and modulate selectivity between PP1 and PP2A. The morpholino-substituted analogue 9 is a more potent and selective PP2A inhibitor than norcantharidin itself.[14]

  • Cantharidin vs. Norcantharidin Core: Analogues built on the cantharidin scaffold (with the two bridgehead methyl groups) can achieve even greater potency, as seen with compound 19 , suggesting the methyl groups contribute favorably to binding.[4][14]

  • Ring-Opened vs. Cyclic: Studies on insecticidal activity have shown that ring-opened amide-acid derivatives can be highly active, whereas the corresponding cyclic imides may be inactive. This highlights that the biological target and context (e.g., anticancer vs. insecticidal) dramatically influence the optimal chemical form.[12][13]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.

General Synthesis Protocol: Anhydride Ring Opening with Amines

This protocol describes a general method for synthesizing ring-opened amide-acid derivatives from norcantharidin.

  • Solubilization: Dissolve norcantharidin (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base like triethylamine (1.2 equivalents) may be added to liberate the free amine.[12]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, the solvent is removed under reduced pressure (rotary evaporation). The resulting crude product is then purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide-acid derivative.

  • Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][13]

Biological Evaluation: Protein Phosphatase Inhibition Assay

This protocol outlines a typical colorimetric assay to determine the IC50 values of synthesized compounds against PP1 and PP2A.

  • Enzyme and Substrate Preparation: Recombinant human PP1 and PP2A enzymes and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP) are diluted to their optimal working concentrations in an appropriate assay buffer.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure:

    • Add a small volume of the diluted compound solutions to the wells of a 96-well microplate. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).

    • Add the diluted enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 30°C for a fixed time (e.g., 30-60 minutes).

  • Detection: Stop the reaction by adding a stop solution (e.g., Na₂CO₃). The dephosphorylation of pNPP by the phosphatase generates p-nitrophenol, a yellow product. The absorbance is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The 4,10-Dioxatricyclo[5.2.1.0(2,6)]decane scaffold, particularly through its accessible norcantharidin derivatives, remains a highly valuable platform for the development of novel anticancer agents. The structure-activity relationship is heavily dictated by the chemistry of the anhydride ring. Key takeaways include the necessity of an acidic group for phosphatase inhibition and the potential to enhance potency and selectivity by introducing heterocyclic N-substituents.

Future work should focus on leveraging computational modeling and structural biology to gain a deeper understanding of the binding interactions within the active sites of PP1 and PP2A.[4] This could enable the rational design of new analogues with improved selectivity, not only between PP1 and PP2A but also among other members of the protein phosphatase family. Furthermore, exploring novel drug delivery strategies, such as nanoformulations, could help overcome the solubility and bioavailability issues that still limit the clinical translation of these promising compounds.[9] The continued exploration of this classic scaffold holds significant promise for delivering next-generation phosphatase-targeted cancer therapies.

References

  • McCluskey, A., et al. (2000). Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, K. A., et al. (2024). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Wong, S. H. M., et al. (2013). Exploiting Protein Phosphatase Inhibitors Based on Cantharidin Analogues for Cancer Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2013). Cantharidin and Its Anhydride-Modified Derivatives: Relation of Structure to Insecticidal Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2013). Cantharidin and its anhydride-modified derivatives: relation of structure to insecticidal activity. International Journal of Molecular Sciences. Available at: [Link]

  • Scott, K. A., et al. (2024). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry. Available at: [Link]

  • McCluskey, A., et al. (2007). Heterocyclic substituted cantharidin and norcantharidin analogues--synthesis, protein phosphatase (1 and 2A) inhibition, and anti-cancer activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wong, S. H. M., et al. (2013). Exploiting Protein Phosphatase Inhibitors Based on Cantharidin Analogues for Cancer Drug Discovery. Ingenta Connect. Available at: [Link]

  • Winkler, C., et al. (2023). Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1. Molecules. Available at: [Link]

  • Kishali, N. (2022). Synthetic Alkaloids: Cantharidin Derivatives. ResearchGate. Available at: [Link]

  • Galy, J., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Polymers. Available at: [Link]

  • Li, Y., et al. (2022). Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin. Molecules. Available at: [Link]

  • Wang, G., et al. (2018). Overview of Cantharidin and its Analogues. Current Medicinal Chemistry. Available at: [Link]

  • Thomas, A., et al. (2017). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. ResearchGate. Available at: [Link]

  • OctaneX. This compound. OctaneX. Available at: [Link]

  • Li, J., et al. (2016). Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. ResearchGate. Available at: [Link]_

  • Mediavilla, A., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. Available at: [Link]

  • Melli, M., et al. (2023). Insights into the Diels-Alder Reaction of Furan with Maleic Anhydride from Its Prereactive Intermediate. The Journal of Physical Chemistry Letters. Available at: [Link]

  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. PubChem. Available at: [Link]

  • Egunlusi, A. O., et al. (2020). Synthesis of 4-oxatricyclo[5.2.1.0]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Arkivoc. Available at: [Link]

  • Anquan Chemical. (2024). Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd. Available at: [Link]

  • Chiscov, M., et al. (2016). Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione. Molecules. Available at: [Link]

  • Grosjean, H., et al. (2024). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. ChemRxiv. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Hu, Y-Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design. Available at: [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of structurally complex molecules is a cornerstone of innovation. The caged ether, 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one, represents a valuable scaffold for the development of novel therapeutic agents and fine chemicals.[1] Its efficient synthesis is therefore of critical importance. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the synthesis of this target molecule, grounded in experimental data and mechanistic insights.

The primary route to the core structure of this compound is the Diels-Alder reaction between furan and acrylic acid or its derivatives, followed by an intramolecular lactonization. Furan, however, is a relatively unreactive diene, making catalysis essential for achieving reasonable yields and selectivities.[2][3] This guide will focus on the comparative efficacy of catalysts for the crucial [4+2] cycloaddition step.

The Reaction Pathway: A Mechanistic Overview

The synthesis commences with the Diels-Alder reaction, a pericyclic [4+2] cycloaddition, between furan (the diene) and a dienophile such as acrylic acid or methyl acrylate. This reaction forms a 7-oxanorbornene derivative. Subsequent intramolecular lactonization yields the target tricyclic lactone. The uncatalyzed reaction is often slow and requires elevated temperatures, which can lead to side reactions and decomposition.[4] Catalysis is therefore employed to accelerate the reaction and control stereoselectivity.

Reaction_Pathway furan Furan intermediate 7-Oxanorbornene Intermediate furan->intermediate + acrylic_acid Acrylic Acid acrylic_acid->intermediate target This compound intermediate->target Lactonization

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in optimizing the Diels-Alder reaction of furan. The primary role of the catalyst is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby accelerating the reaction.[5] We will now compare the performance of different classes of catalysts based on available experimental evidence.

Lewis Acid Catalysis: The Workhorse for Furan Diels-Alder Reactions

Lewis acids are the most extensively studied catalysts for this transformation. They function by coordinating to the carbonyl oxygen of the dienophile, which enhances its electrophilicity.

Heterogeneous Lewis Acids: Zeolites

Zeolites containing Lewis acidic metal centers (e.g., Sn, Zr, Hf) have emerged as highly effective and recyclable catalysts.[2][6] These solid acids offer significant advantages in terms of separation and reuse.

CatalystDienophileTurnover Frequency (TOF) (h⁻¹)Temperature (°C)NotesReference
Hf-BetaAcrylic Acid5.0825High activity with no observed side reactions.[7]
Zr-BetaAcrylic Acid~225Similar high activity.[7]
Sn-BetaAcrylic Acid~225Similar high activity.[7]
Hf-BetaMethyl Acrylate2.5025Effective for the ester derivative as well.[7]
Sn-BEAMethyl Acrylate0.8525[4]
Zr-BEAMethyl Acrylate0.4825[4]
Hf-BEAMethyl Acrylate0.5325[4]

Homogeneous and Supported Lewis Acids

Traditional Lewis acids, both in homogeneous phase and supported on solid materials, have also been employed.

CatalystDienophileDiastereomeric Excess (endo)Diastereomeric Excess (exo)SolventReference
TiCl₄ on Silica Gel(1R,2S,5R)-8-phenylmenthyl acrylate68%70%None[8]
ZnCl₂ on Silica Gel(1R,2S,5R)-8-phenylmenthyl acrylate--None[8]

The data indicates that Lewis acidic zeolites are highly active catalysts for the Diels-Alder reaction of furan with acrylic acid and its esters, even at room temperature.[7] Supported Lewis acids can also be effective and offer opportunities for asymmetric induction when chiral auxiliaries are used.[8]

Lewis_Acid_Catalysis Dienophile Dienophile (Acrylic Acid) Activated_Complex Activated Dienophile-Lewis Acid Complex Dienophile->Activated_Complex Lewis_Acid Lewis Acid (e.g., Hf-Beta) Lewis_Acid->Activated_Complex Coordination Product Diels-Alder Adduct Activated_Complex->Product Furan Furan Furan->Product +

Sources

Navigating the Labyrinth of Cell Death: A Comparative Guide to Cytotoxicity Assays for Novel 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the family of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one based compounds has emerged as a promising frontier in anticancer research. These structurally complex molecules hold the potential for significant biological activity, necessitating a rigorous evaluation of their cytotoxic profiles.[1][2][3][4] This guide provides an in-depth comparison of key cytotoxicity assays, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods to elucidate the mechanisms of action of these novel tricyclic compounds.

The journey from a promising chemical entity to a potential therapeutic involves a multifaceted investigation of its interaction with biological systems. A critical initial step is to ascertain a compound's cytotoxicity, the degree to which it can cause cell damage and death. However, a simple live-or-die metric is insufficient. A comprehensive understanding requires a multi-pronged approach, dissecting the mode of cell death and the underlying molecular pathways. This guide will navigate through the principles, applications, and limitations of a selection of cornerstone cytotoxicity assays, empowering you to design a robust and insightful experimental strategy.

The Initial Interrogation: Gauging Overall Cell Viability

The first line of inquiry for any potential anticancer compound is to determine its impact on cell viability and proliferation. Assays in this category are often used for high-throughput screening to identify hit compounds and determine their dose-dependent effects.

The Workhorse: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of metabolically active cells.[5][6]

Causality Behind the Choice: The MTT assay is often the first choice for preliminary screening due to its simplicity, cost-effectiveness, and amenability to high-throughput formats.[5][8][9] It provides a rapid assessment of a compound's overall effect on a cell population, allowing for the generation of dose-response curves and the calculation of IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Self-Validating System: To ensure the reliability of MTT results, it is crucial to include proper controls. These should include untreated cells (negative control), a known cytotoxic agent (positive control), and wells with media and MTT but no cells (background control). Visual inspection of the formazan crystals under a microscope before solubilization can also help identify potential issues, such as compound precipitation or interference with the assay chemistry.

An Alternative Metabolic Readout: Resazurin Assay

Similar to the MTT assay, the resazurin (also known as AlamarBlue) assay is a fluorometric method that measures metabolic activity. In viable cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of living cells.

Comparative Insight: The resazurin assay offers several advantages over the MTT assay. It is more sensitive, has a wider dynamic range, and is a one-step procedure that does not require cell lysis, making it suitable for multiplexing with other assays.[10]

Unmasking the Mode of Cell Death: Beyond Viability

Once a compound demonstrates cytotoxic activity, the next critical step is to determine how it induces cell death. The two primary modes of cell death are necrosis and apoptosis, each with distinct morphological and biochemical hallmarks.

Membrane Integrity Under Scrutiny: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell membrane damage, a key feature of necrosis.[11][12] LDH is a stable cytoplasmic enzyme present in all cells.[11][12] When the plasma membrane is compromised, LDH is released into the cell culture supernatant.[11][12] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product.[13][14]

Causality Behind the Choice: The LDH assay is a straightforward and reliable method to assess cytotoxicity mediated by membrane damage.[11] It is particularly useful for distinguishing between apoptosis, where the membrane typically remains intact in the early stages, and necrosis.

Self-Validating System: Proper controls are essential for interpreting LDH data. These include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells lysed with a detergent), and a background control (culture medium alone). The percentage of cytotoxicity can then be calculated based on these controls.

The Telltale Signs of Apoptosis: Caspase-3/7 Activation Assays

Apoptosis, or programmed cell death, is a highly regulated process characterized by a cascade of enzymatic events. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the dismantling of the cell.[15] Caspases-3 and -7 are key executioner caspases, and their activation is a central event in the apoptotic pathway.[15][16]

Caspase-3/7 assays typically utilize a synthetic substrate that contains the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule, which can be a chromophore, a fluorophore, or a luminescent molecule.[16][17] When activated caspase-3/7 cleaves the substrate, the reporter molecule is released, generating a detectable signal that is proportional to the amount of caspase activity.[16][18][19]

Causality Behind the Choice: Measuring caspase-3/7 activation provides a specific and sensitive method for detecting apoptosis.[17] This is crucial for understanding the mechanism of action of a potential anticancer drug, as the induction of apoptosis is a desirable trait. These assays are available in various formats, including fluorescent, colorimetric, and luminescent, offering flexibility for different instrumentation and throughput needs.[18][19]

Self-Validating System: To confirm that the observed signal is due to specific caspase-3/7 activity, it is advisable to include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis-inducing agent, such as staurosporine). Additionally, a specific caspase-3/7 inhibitor can be used to demonstrate that the signal is indeed dependent on the activity of these enzymes.

Visual Confirmation: Live/Dead Cell Imaging

While plate-based assays provide quantitative data on cell populations, microscopic visualization offers valuable qualitative insights into the effects of a compound on individual cells. Live/dead cell imaging assays utilize a combination of fluorescent dyes to differentiate between live and dead cells.[20][21]

A common combination includes a cell-permeable green fluorescent dye (e.g., Calcein-AM) that stains the cytoplasm of live cells, and a cell-impermeable red fluorescent dye (e.g., Propidium Iodide or Ethidium Homodimer-1) that stains the nucleus of dead cells with compromised membranes.[21][22][23]

Causality Behind the Choice: Live/dead imaging provides a direct and visually compelling assessment of cytotoxicity. It allows for the observation of morphological changes associated with cell death and can help to confirm the results obtained from plate-reader-based assays. This method is also valuable for assessing cytotoxicity in more complex 3D cell culture models.[22]

Self-Validating System: The inclusion of both live and dead cell controls is essential for setting up the imaging parameters correctly. Live cell controls (untreated cells) will show primarily green fluorescence, while dead cell controls (e.g., cells treated with heat or ethanol) will show predominantly red fluorescence. This ensures that the imaging settings can accurately distinguish between the two populations.

Experimental Data at a Glance: A Comparative Overview

To aid in the selection of the most appropriate assay, the following table summarizes the key characteristics of the discussed methods.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantagesThroughput
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[6][7]Metabolic activity/Cell viability.[5]Simple, inexpensive, well-established.[8][9]Indirect measure of viability, potential for compound interference, requires cell lysis.[24]High
Resazurin Reduction of resazurin to fluorescent resorufin by cellular reductases.[10]Metabolic activity/Cell viability.More sensitive than MTT, one-step, non-lytic, suitable for multiplexing.[10]Potential for compound interference with fluorescence.High
LDH Release Measurement of lactate dehydrogenase released from cells with damaged membranes.[11][12]Membrane integrity/Necrosis.[11]Direct measure of cytotoxicity, simple, non-lytic supernatant assay.Does not distinguish between different forms of membrane damage, less sensitive for early apoptosis.[13]High
Caspase-3/7 Cleavage of a specific substrate by activated executioner caspases.[15][16][17]Apoptosis.[17]Specific for apoptosis, high sensitivity, available in multiple formats.[17][18]Measures a specific point in the apoptotic pathway, may miss other cell death mechanisms.High
Live/Dead Imaging Simultaneous staining of live and dead cells with different fluorescent dyes.[21][22]Cell viability and morphology.Provides visual confirmation, allows for single-cell analysis, suitable for 3D cultures.[22]Lower throughput, requires fluorescence microscopy.Low to Medium

Workflow and Decision Making

The selection and sequence of cytotoxicity assays should be guided by a logical progression from broad screening to in-depth mechanistic studies.

Cytotoxicity_Assay_Workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_pathway Phase 3: Pathway Analysis Screening High-Throughput Screening of Compound Library MTT MTT or Resazurin Assay (Determine IC50 values) Screening->MTT Mechanism Investigate Mode of Cell Death MTT->Mechanism Active Compounds LDH LDH Release Assay (Assess Necrosis) Mechanism->LDH Caspase Caspase-3/7 Assay (Assess Apoptosis) Mechanism->Caspase Pathway Identify Molecular Targets Mechanism->Pathway Characterized Compounds LiveDead Live/Dead Cell Imaging (Visual Confirmation) Caspase->LiveDead Confirmation Further_Assays Western Blot, Flow Cytometry, Gene Expression Analysis Pathway->Further_Assays

Caption: A logical workflow for the cytotoxic evaluation of novel compounds.

Hypothetical Signaling Pathway Modulation

Based on the tricyclic nature of the core structure, it is plausible that these compounds could interact with key signaling pathways involved in cell survival and apoptosis. For instance, they might inhibit pro-survival pathways or activate pro-apoptotic pathways.

Hypothetical_Signaling_Pathway cluster_pro_survival Pro-Survival Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway Compound 4,10-Dioxatricyclo... Compound PI3K PI3K/Akt Pathway Compound->PI3K Inhibition Mitochondria Mitochondria Compound->Mitochondria Activation Survival_Receptor Growth Factor Receptor Survival_Receptor->PI3K Apoptotic_Signal Stress Signal Apoptotic_Signal->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A hypothetical signaling pathway modulated by the novel compounds.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following are step-by-step methodologies for the key assays discussed.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound based compounds and incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[25]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7][25]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][25]

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol in a 96-well plate.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[14]

Caspase-3/7 Activity Assay Protocol (Luminescent)
  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add the caspase-glo 3/7 reagent directly to each well, typically in a 1:1 volume ratio with the cell culture medium.[18]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Live/Dead Cell Imaging Protocol
  • Cell Seeding and Treatment: Seed cells in a suitable imaging plate or dish (e.g., glass-bottom plate) and treat with the compounds.

  • Staining Solution Preparation: Prepare a working solution of the live and dead cell stains in an appropriate buffer or cell culture medium.

  • Cell Staining: Remove the treatment medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the green and red fluorescent dyes. Live cells will fluoresce green, and dead cells will fluoresce red.[21][23]

Conclusion

The evaluation of the cytotoxic properties of novel this compound based compounds requires a thoughtful and systematic approach. By employing a combination of assays that interrogate different aspects of cell health, from metabolic activity to membrane integrity and the activation of specific cell death pathways, researchers can build a comprehensive profile of a compound's biological effects. This multi-parametric approach not only enhances the rigor of the investigation but also provides crucial insights that can guide the future development of these promising molecules as potential therapeutic agents.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity of natural products and derivatives toward MCF-7 cell monolayers and cancer stem-like mammospheres. (2015). PubMed. Retrieved January 17, 2026, from [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

  • 4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antitumor Activity of Novel Linear Tricyclic Compounds Derived from Purine. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). PubMed. Retrieved January 17, 2026, from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Biological evaluation of 10-(diphenylmethylene)- 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved January 17, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 17, 2026, from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • How can natural product induce cytotoxicity but has minor effect in cell cycle & apoptosis profile?. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of natural product derivatives with selective and improved cytotoxicity based on a sesquiterpene scaffold. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 17, 2026, from [Link]

  • 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step framework for the proper and safe disposal of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one. As a Senior Application Scientist, my objective is to equip you with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.

I. Core Principles of Chemical Waste Disposal

The responsible disposal of any chemical, including this compound, is not merely a procedural task but a critical component of laboratory safety and regulatory compliance. The overarching principle is to treat this compound as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. This conservative approach is warranted due to the potential for unknown toxicity and environmental hazards associated with novel or less-common chemical entities.

All waste generators are legally responsible for determining if their waste is hazardous.[1] This guide is intended to provide a robust framework for this process, but it is imperative to consult your institution's EHS department and adhere to all local, state, and federal regulations.[2]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.To protect against potential splashes and airborne particles that could cause eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact and potential irritation.[3]
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.[3]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any potential vapors or dust.[4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been unequivocally confirmed.[2] Incompatible wastes can lead to dangerous chemical reactions.[5]

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, and contaminated paper towels), into a dedicated, leak-proof hazardous waste container.[2]

  • The container should be constructed of a material compatible with organic compounds, such as high-density polyethylene (HDPE) or glass.[2]

2. Container Labeling:

  • Properly label the waste container with the following information:[2]

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The primary hazard(s): "Caution: Substance of Unknown Toxicity, Irritant "

    • The date of waste accumulation.

    • The name of the principal investigator or laboratory.

3. On-site Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[6]

  • The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.[2]

  • Ensure the container remains closed except when adding waste.[5]

4. Disposal Request and Manifest:

  • When the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6]

  • Complete all required hazardous waste manifests accurately. This documentation is a legal requirement and tracks the waste from generation to its final disposal.[1]

  • Never transport hazardous waste yourself.[6] Await collection by authorized and trained personnel.

5. Empty Container Disposal:

  • An "empty" container that held a hazardous chemical may still be considered hazardous waste.

  • For containers that held this compound, it is recommended to triple-rinse them with a suitable solvent.[6]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing and allowing the container to air dry, deface the original label before disposing of it in the regular trash or recycling, as per your institution's policy.[6]

6. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[3][4]

  • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

IV. Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Do not pour this chemical down the sink.[4][7] This can contaminate waterways and may be a violation of local and federal regulations. Raw chemical waste should never be discharged to the sanitary sewer.[8]

  • Regular Trash: Unused or contaminated this compound should not be disposed of in the regular trash. This can lead to environmental contamination and pose a risk to sanitation workers.

V. Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation (this compound) assess_hazard Assess Hazard (Consult SDS if available, treat as hazardous) start->assess_hazard ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe segregate Segregate Waste (Dedicated, compatible container) ppe->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Pickup from EHS store->request_pickup manifest Complete Hazardous Waste Manifest request_pickup->manifest disposal Authorized Disposal manifest->disposal

Sources

A Senior Application Scientist's Guide to Handling 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS RN: 72150-22-2). As your partner in laboratory safety, we aim to deliver insights that extend beyond the product, ensuring your research is conducted with the utmost care and precision. This document is structured to provide a deep, logical, and scientifically grounded framework for the safe utilization of this compound.

Hazard Evaluation: A Conservative Approach

An initial review of available safety data for this compound presents conflicting information. While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance, this should be approached with caution, especially in a research and development setting where compound data may be incomplete.[1] A structurally related compound, 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, is reported to cause skin, eye, and respiratory tract irritation, and may be harmful if swallowed or absorbed through the skin.

Given this discrepancy, and in the absence of comprehensive toxicological data for this compound, we strongly advocate for a conservative approach. The principle of "as low as reasonably achievable" (ALARA) for exposure should be adopted. Therefore, the personal protective equipment (PPE) and handling guidelines outlined in this document are based on the potential hazards associated with its structural analog. This proactive stance ensures a robust margin of safety for all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the following PPE is mandatory to mitigate risks of irritation and potential systemic effects.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[2] This minimizes the inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Ensemble

The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Nitrile gloves (double-gloving recommended)Protects against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture.
Body A fully buttoned, long-sleeved laboratory coatProtects skin and personal clothing from contamination.
Feet Closed-toe and closed-heel shoesPrevents injury from spills or dropped objects.
Respiratory N95 respirator (if handling large quantities or if aerosolization is likely)In addition to a fume hood, a respirator may be necessary under certain conditions to prevent inhalation of fine particles.

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible results.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and inspect for any defects.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Respirator (if required): Perform a seal check.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove the outer pair of gloves first, turning them inside out.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surface.

  • Lab Coat: Unbutton and roll it inside out as you remove it.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Respirator (if needed) Don3->Don4 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 Chemical_Hazards cluster_hazards Potential Hazards cluster_reactivity Reactivity Concerns Compound This compound Irritation Skin, Eye, Respiratory Irritation Compound->Irritation based on analog Ingestion Harmful if Swallowed Compound->Ingestion based on analog Absorption Harmful if Absorbed Compound->Absorption based on analog Peroxide Potential Peroxide Formation (Ether Moiety) Compound->Peroxide Hydrolysis Hydrolysis (Lactone Moiety) Compound->Hydrolysis

A summary of the potential hazards and reactivity concerns for this compound.

Conclusion: A Partnership in Safety

The safe handling of any chemical, particularly one with limited safety data, requires a diligent and cautious approach. By implementing these engineering controls, consistently using the recommended PPE, and adhering to the outlined procedures, you can significantly mitigate the risks associated with handling this compound. We are committed to being your trusted source for laboratory safety and chemical handling information, providing value that extends beyond the product itself.

References

  • TCI Chemicals. (2025-08-07).
  • PubChem. 4,10-Dioxatricyclo(5.2.1.0(2,6))decan-8-en-3-one.
  • Movassaghi, M., & Chen, B. (2011). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes. PMC.
  • ResearchGate. (2025-08-06). Divergent Synthesis and Chemical Reactivity of Bicyclic Lactone Fragments of Complex Rearranged Spongian Diterpenes | Request PDF.
  • Terent'ev, A. O., et al. (2011). Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. RSC Advances.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of California San Diego. (2024-03-03). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • University of California, Santa Barbara. Hazardous Waste Disposal.
  • University of Tennessee, Knoxville. Use of Ether.
  • TCI Chemicals.
  • Benchchem. This compound | 72150-22-2.
  • ChemRxiv. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp)-H Site Selectivity.
  • Das, J. (2024-01-13). Synthesis of Unsaturated Bicyclic Lactones with Dr.
  • National Center for Biotechnology Information. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity.
  • ACTA. (2024-12-04). How to Dispose of Petroleum Ether?

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.